2-Chloro-2-(trifluoromethyl)perfluoropentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLNMNNHUJOUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371528 | |
| Record name | 2-Chloro(perfluoro-2-methylpentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67437-97-2 | |
| Record name | 2-Chloro(perfluoro-2-methylpentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2-(trifluoromethyl)perfluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Purification of 2-Chloro-2-(trifluoromethyl)perfluoropentane
Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: The synthesis of complex, highly fluorinated molecules presents unique challenges and opportunities in materials science and medicinal chemistry. 2-Chloro-2-(trifluoromethyl)perfluoropentane (C₆ClF₁₃) is a specialty halofluorocarbon with potential applications stemming from its distinct physical and chemical properties. However, detailed, publicly available protocols for its synthesis are not widespread. This guide provides a scientifically grounded, hypothetical approach to its synthesis based on established principles of organofluorine chemistry, specifically free-radical telomerization. The protocols herein are designed to be self-validating, offering a robust framework for researchers entering this specialized field.
Introduction to this compound
This compound is a perfluorinated alkane derivative. Its structure, characterized by a fully fluorinated carbon backbone with a chlorine atom and a trifluoromethyl group at the C2 position, imparts high thermal stability, chemical inertness, and unique solvent properties. The presence of the C-Cl bond also offers a site for potential further functionalization, distinguishing it from fully inert perfluoroalkanes.
While specific applications are proprietary or under development, compounds of this class are investigated for use as heat-transfer fluids, dielectric insulators, and intermediates in the synthesis of advanced materials and pharmaceuticals. Understanding a viable synthetic and purification route is the first step toward unlocking its potential.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 67437-97-2 | Fluoropharm[1] |
| Molecular Formula | C₆ClF₁₃ | Manchester Organics[2] |
| Molecular Weight | 354.50 g/mol | Fluoropharm[1] |
| Appearance | Colorless Liquid | N/A |
| Purity (Typical) | >97-98% | Fluoropharm[1], Manchester Organics[2] |
Proposed Synthetic Strategy: Free-Radical Telomerization
A logical and scalable approach to constructing the C₆ backbone of the target molecule is through the telomerization of a perfluoroalkene with a smaller iodoperfluoroalkane.[3] This method involves the free-radical addition of a "telogen" (the chain transfer agent) across the double bond of a "taxogen" (the monomer).[3]
For this synthesis, we propose the following reaction:
-
Telogen: 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane (CF₃C(Cl)FI)
-
Taxogen: Hexafluoropropene (CF₃CF=CF₂)
The reaction proceeds via a free-radical chain mechanism, initiated either thermally or photochemically, often with a chemical initiator like a peroxide. The addition of the CF₃C(Cl)F• radical to hexafluoropropene is regioselective, preferentially attacking the CF₂ carbon of the double bond to generate the more stable tertiary radical on the central carbon.[4][5]
Reaction Mechanism Overview
The core mechanism follows the classic steps of a radical chain reaction: initiation, propagation, and termination.[6]
Caption: Free-radical mechanism for telomerization.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative model based on established chemical principles. All work with pressurized gases and fluorinated compounds must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety measures, including blast shields and continuous ventilation.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Reactors | 500 mL Hastelloy or Stainless Steel Autoclave | High-pressure, corrosion-resistant reaction vessel |
| Telogen | 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane | Radical source and C₂ building block |
| Taxogen | Hexafluoropropene (HFP) | C₃ building block (monomer) |
| Initiator | Di-tert-butyl peroxide (DTBP) | Free-radical initiator |
| Scrubber | Aqueous potassium hydroxide (KOH) solution | Neutralize acidic off-gases |
| Purification | Fractional distillation apparatus | Separation of product from reactants/byproducts |
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Ensure the 500 mL autoclave is scrupulously clean, dry, and leak-tested. Equip it with a magnetic stir bar, pressure gauge, thermocouple, and inlet/outlet valves.
-
Charging Reactants:
-
To the autoclave, add 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane (e.g., 1.0 mol).
-
Add Di-tert-butyl peroxide (e.g., 0.02 mol, 2 mol% relative to telogen).
-
-
Sealing and Purging: Seal the autoclave. Purge the headspace with dry nitrogen three times to remove oxygen, which can interfere with radical reactions.
-
Cooling and Evacuation: Cool the sealed reactor to -78 °C using a dry ice/acetone bath. Evacuate the reactor to remove the nitrogen.
-
Charging Taxogen: Connect the reactor to a lecture bottle of hexafluoropropene on a balance. Carefully condense the desired amount of HFP (e.g., 1.1 mol, 1.1 equivalents) into the cold reactor.
-
Reaction:
-
Allow the reactor to warm to room temperature behind a blast shield.
-
Begin stirring and slowly heat the reactor to 120-140 °C. The initiation of the reaction is often marked by an exotherm. Monitor the internal temperature and pressure closely.
-
Maintain the reaction at this temperature for 12-24 hours. The pressure will decrease as the gaseous HFP is consumed.
-
-
Cool-down and Venting:
-
Cool the reactor to room temperature.
-
Carefully vent any unreacted HFP through a caustic scrubber system.
-
-
Recovery of Crude Product: Open the reactor in a well-ventilated fume hood. Transfer the liquid crude product to a storage container. The crude product will be a mixture of the desired 1:1 adduct (the target molecule), unreacted telogen, and potentially small amounts of higher oligomers.
Purification Protocol: A Multi-Stage Approach
Purification is critical to isolate the target compound. A combination of washing and fractional distillation is effective for halofluorocarbons.[7][8]
Pre-Distillation Work-up
-
Caustic Wash: Transfer the crude product to a separatory funnel. Wash with a 5% aqueous sodium bisulfite solution to remove any residual iodine.
-
Water Wash: Wash the organic layer twice with deionized water to remove any water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter to remove the drying agent.
Fractional Distillation
Due to the likely close boiling points of the product and unreacted telogen, fractional distillation is required for effective separation.[9]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. The length of the column should be chosen based on the expected boiling point difference.
-
Distillation:
-
Charge the dried, crude product into the distillation flask with boiling chips.
-
Heat the flask gently.
-
Collect fractions based on the boiling point at the still head.
-
Fraction 1: Lower-boiling impurities and any unreacted HFP dissolved in the mixture.
-
Fraction 2: Unreacted 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane.
-
Fraction 3 (Product): Collect the fraction corresponding to the boiling point of this compound.
-
Residue: Higher-boiling oligomers and initiator decomposition products.
-
-
Caption: Overall workflow from synthesis to analysis.
Analytical Characterization
Confirming the structure and purity of the final product is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the collected fraction and the molecular weight of the compound. The fragmentation pattern can help confirm the structure.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for characterizing fluorinated compounds.[10][11] The highly branched structure of this compound will result in a complex but predictable spectrum.[12][13]
-
Expected Signals: One would expect distinct signals for the CF₃ group attached to the chiral center, the perfluoroethyl group (CF₃ and CF₂), and the perfluoropropyl group (CF₃, CF₂, CF₂). The chemical shifts and coupling constants (J-coupling) between different fluorine environments will be definitive for structure elucidation.[14]
-
-
¹³C NMR Spectroscopy: Will show signals for the six distinct carbon environments, with splitting patterns determined by C-F coupling.
Safety and Handling
This compound requires careful handling, consistent with other perfluorinated compounds.
-
Chemical Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Incompatibilities: Avoid contact with alkali metals, finely divided metals (Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.
-
Environmental Considerations: This material is considered a "forever chemical" due to the strength of the C-F bond, making it persistent in the environment. Prevent any release into drains or waterways. All waste must be disposed of according to EPA guidelines, typically via high-temperature incineration.
(Safety information is derived from the Safety Data Sheet provided by Synquest Labs).
References
-
Buckman, J., et al. (2014). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. ResearchGate. Available at: [Link]
-
Arsenault, G., et al. (2008). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonate (PFOS). Dioxin 20XX International Symposium. Available at: [Link]
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Biermann, U., et al. (2002). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. ResearchGate. Available at: [Link]
-
Arsenault, G., et al. (2008). Separation and fluorine nuclear magnetic resonance spectroscopic (19F NMR) analysis of individual branched isomers present in technical perfluorooctanesulfonic acid (PFOS). Scilit. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Notes - Organic Syntheses Procedure. Available at: [Link]
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Kiker, C., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]
-
Mabury, S. A., et al. (2015). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. ResearchGate. Available at: [Link]
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PFAS Central. (2019). Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. Available at: [Link]
-
BYJU'S. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Available at: [Link]
-
Haszeldine, R. N., & Steele, B. R. (1975). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Available at: [Link]
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Wikipedia. (n.d.). Fractional distillation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Available at: [Link]
-
Fluoropharm. (n.d.). 67437-97-2 | this compound. Available at: [Link]
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Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. Available at: [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations. Available at: [Link]
-
Ishihara, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Guo, F., et al. (2024). Synthesis of Branched α‐Olefins via Trimerization and Tetramerization of Ethylene. National Institutes of Health. Available at: [Link]
-
Khan Academy. (2023). Free radical addition of HBr to an alkene (peroxide effect) | Chemistry. Available at: [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1. Available at: [Link]
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Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Available at: [Link]
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- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 5. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Mastering Complexity: A Technical Guide to the ¹⁹F NMR Analysis of 2-Chloro-2-(trifluoromethyl)perfluoropentane
For researchers, medicinal chemists, and material scientists, the precise structural elucidation of highly fluorinated molecules is a critical challenge. These compounds, often characterized by their unique chemical stability and biological properties, demand sophisticated analytical techniques for unambiguous characterization. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. This guide provides an in-depth technical exploration of the ¹⁹F NMR analysis of a complex, branched fluoroalkane: 2-Chloro-2-(trifluoromethyl)perfluoropentane.
This document moves beyond a standard protocol, offering a detailed rationale for experimental design, a predictive framework for spectral interpretation, and practical insights into acquiring and processing high-quality data. It is designed to equip professionals in drug development and chemical research with the expertise to confidently analyze similarly complex fluorinated structures.
The Power of ¹⁹F NMR for Fluorinated Molecules
The fluorine-19 nucleus is nearly ideal for NMR spectroscopy.[1][2] Its 100% natural abundance and a high gyromagnetic ratio, second only to ¹H, make it a highly sensitive nucleus for detection.[2] What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, which can span over 800 ppm.[3] This wide range dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of distinct fluorine environments within a molecule.[4]
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[1] The presence of electronegative atoms, changes in hybridization, and even subtle alterations in molecular conformation can induce significant and measurable shifts, making ¹⁹F NMR a precise probe of molecular structure.[1]
| Property | Value | Significance for Analysis |
| Nuclear Spin (I) | ½ | Yields sharp, well-resolved signals. |
| Natural Abundance | 100% | High sensitivity without isotopic enrichment. |
| Relative Receptivity | 0.83 (vs. ¹H) | Excellent signal-to-noise ratio achievable in a short time. |
| Chemical Shift Range | ~800 ppm | Superior resolution of different fluorine environments.[3] |
Structural Analysis and Spectral Prediction
A robust analysis begins with a predictive assessment of the spectrum. This involves identifying the chemically non-equivalent fluorine nuclei and anticipating their chemical shifts, multiplicities (splitting patterns), and relative integrals.
The Structure: this compound has the following structure:
Simplified Representation:CF₃(E) - C(Cl)(CF₃(D)) - CF₂(C) - CF₂(B) - CF₃(A)
Based on this structure, we can identify five distinct fluorine environments. Therefore, we anticipate five primary signals in the ¹⁹F NMR spectrum.
Predicted Chemical Shifts (δ)
The chemical shift is determined by the degree of shielding around the nucleus. Electron-withdrawing groups, like chlorine and other perfluoroalkyl groups, cause deshielding and shift signals to a higher frequency (less negative ppm values).[1]
-
F(A) (-CF₃): A terminal trifluoromethyl group in a perfluoroalkane chain typically appears around -81 to -82 ppm .
-
F(B) (-CF₂-): A difluoromethylene group within a chain is generally found between -120 and -126 ppm .
-
F(C) (-CF₂-): This group is adjacent to the highly substituted quaternary carbon C2. The strong electron-withdrawing effect of the C(Cl)(CF₃) moiety will deshield these fluorines relative to F(B), likely placing them in the -110 to -115 ppm range.
-
F(D) (-C(Cl)CF₃): A trifluoromethyl group attached to a carbon also bearing another CF₃ group and a chlorine atom is significantly deshielded. Its chemical shift is predicted to be in the range of -68 to -72 ppm .
-
F(E) (CF₃-C(Cl)-): This trifluoromethyl group is also adjacent to the quaternary center. Its environment is similar but not identical to F(D). We predict a shift in a comparable but distinct region, approximately -73 to -76 ppm .
Predicted Spin-Spin Coupling (J-Coupling) and Multiplicities
Fluorine-fluorine coupling constants (J-coupling) are typically much larger than proton-proton couplings and can be observed over several bonds (long-range coupling).[5] This provides invaluable connectivity information.
-
Signal A (Fₐ): These three fluorines are coupled to the two Fₑ fluorines three bonds away (³JAF(B)). This will result in a triplet (t) .
-
Signal B (Fₑ): These two fluorines are coupled to the three Fₐ fluorines (³JF(B)A) and the two Fₑ fluorines (²JF(B)C). This will appear as a complex multiplet, likely a triplet of triplets (tt) .
-
Signal C (Fₑ): These two fluorines are coupled to the two Fₑ fluorines (²JCF(B)) and likely show long-range coupling to the three Fₑ fluorines (⁴JCF(E)) and potentially the three Fₐ fluorines (⁴JCF(D)). This will be a complex multiplet (m) .
-
Signal D (Fₐ): These three fluorines are three bonds away from the three Fₑ fluorines (³JDF(E)) and four bonds from the two Fₑ fluorines (⁴JDF(C)). This signal will likely be a quartet or a triplet of triplets , depending on the relative magnitudes of the coupling constants.
-
Signal E (Fₑ): These three fluorines are coupled to the three Fₐ fluorines (³JED) and the two Fₑ fluorines (³JEC). This will result in a complex multiplet (m) , likely appearing as a triplet of triplets or a quartet.
Predicted Spectral Summary
| Signal Assignment | Structure Fragment | Predicted δ (ppm) | Predicted Multiplicity | Relative Integration | Key Couplings |
| A | -CF₂CF₃ | -81 to -82 | Triplet (t) | 3 | ³JA-B |
| B | -CF₂CF₂ CF₃ | -120 to -126 | Triplet of Triplets (tt) | 2 | ³JB-A, ²JB-C |
| C | -C(Cl)(CF₃)CF₂ - | -110 to -115 | Multiplet (m) | 2 | ²JC-B, ⁴JC-E, ⁴JC-D |
| D | -C(Cl)(CF₃ ) | -68 to -72 | Multiplet (m) | 3 | ³JD-E, ⁴JD-C |
| E | CF₃ -C(Cl)- | -73 to -76 | Multiplet (m) | 3 | ³JE-D, ³JE-C |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield high-quality, reproducible data suitable for both structural confirmation and quantitative analysis.
Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. For perfluorinated compounds, chloroform-d (CDCl₃) or acetone-d₆ are excellent choices. The deuterium provides the signal required for the spectrometer's field-frequency lock.
-
Concentration: Prepare a solution with a concentration of 10-50 mM. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time without promoting intermolecular interactions that could affect chemical shifts.
-
Reference Standard: While the spectrometer can be referenced to an external standard like CFCl₃ (0 ppm), for quantitative accuracy, an internal standard is preferred. A compound with a simple, sharp singlet in a clear region of the spectrum, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm), can be added in a known concentration.
-
Filtration: To ensure the best possible resolution and avoid issues with spectrometer shimming, filter the final solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality NMR tube.
-
Volume: Fill the NMR tube to a standard height of ~4-5 cm (approx. 0.6-0.7 mL) to ensure it is correctly positioned within the detection coil.
Spectrometer Setup and Data Acquisition
The goal is to excite and detect all fluorine signals uniformly and allow for full relaxation between scans for accurate integration.
Key Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgfhigqn (Bruker) | Standard 1D ¹⁹F sequence with inverse-gated ¹H decoupling to remove ¹H-F couplings and improve sensitivity via the NOE, if applicable (though none are present here). |
| Spectral Width (SW) | ~200 ppm | Must be wide enough to encompass all expected signals, from ~-65 ppm to -130 ppm. A wider window prevents signal aliasing (folding). |
| Transmitter Offset (O1) | ~-100 ppm | Centering the spectral window helps ensure uniform excitation across all signals of interest. |
| Acquisition Time (AQ) | 2-3 seconds | Longer acquisition times lead to better digital resolution, which is crucial for resolving complex multiplets. |
| Relaxation Delay (D1) | 10-20 seconds | Crucial for quantitation. Must be at least 5 times the longest T₁ relaxation time of any fluorine nucleus to ensure full relaxation and accurate signal integration.[4] |
| Number of Scans (NS) | 16 to 64 | Adjust to achieve the desired signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a stable temperature, as ¹⁹F chemical shifts can be temperature-dependent. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication function with a line broadening (LB) factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing routines are often sufficient, but manual correction may be necessary.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the signal of the internal standard (e.g., C₆H₅CF₃) to its known chemical shift (-63.72 ppm). If no internal standard is used, reference to an external standard or use the spectrometer's pre-calibrated value.
-
Integration: Define the integral regions for each of the five multiplets. The relative integral values should correspond to the number of fluorine atoms in each environment (3:2:2:3:3).
Interpretation and Advanced Analysis
With a processed spectrum, the final step is to match the observed signals to the predicted assignments.
Analysis Strategy:
-
Identify the Terminal CF₃ (Signal A): Look for the signal near -81 ppm. It should be a clean triplet with an integral of 3H, arising from its coupling to the adjacent CF₂ group (Fₑ).
-
Assign the Perfluoroethyl Chain (Signals A & B): Having found the triplet for Fₐ, locate the corresponding multiplet for Fₑ near -120 ppm. It should have an integral of 2H and exhibit the same coupling constant (³JA-B) as the Fₐ triplet.
-
Assign the Quaternary Center Groups (C, D, E): The remaining three signals will be downfield. Use their integrals (2H, 3H, 3H) and complex splitting patterns to assign them. The signal for Fₑ will be the most upfield of this group (
-110 ppm). The two CF₃ signals (D and E) will be the most downfield (-68 to -76 ppm). Detailed analysis of the coupling patterns, potentially with the aid of spectral simulation software, will allow for the definitive assignment of D and E.
Applications in Research and Drug Development
The precise analysis of molecules like this compound is not merely an academic exercise. For professionals in drug discovery and materials science, this data is invaluable for:
-
Purity Assessment: ¹⁹F NMR can quickly reveal the presence of fluorinated impurities, even at low levels, which might be invisible in ¹H NMR.
-
Reaction Monitoring: The technique can be used to monitor the progress of fluorination or other reactions involving the molecule by observing the disappearance of starting material signals and the appearance of product signals.
-
Structural Verification: Confirms that the desired molecular architecture has been synthesized, which is a critical step in any chemical development pipeline.
-
Probing Molecular Environment: In drug development, incorporating a fluorinated tag like this allows researchers to use ¹⁹F NMR to study ligand binding to proteins, as the fluorine chemical shift is highly sensitive to changes in its environment upon binding.
Conclusion
The ¹⁹F NMR analysis of this compound exemplifies the power and complexity of modern spectroscopic techniques. By combining a predictive understanding of the molecule's structure with a rigorous, self-validating experimental workflow, researchers can unambiguously elucidate its structure. This guide provides the foundational principles and practical steps necessary to approach this and other complex fluorinated molecules with confidence, ensuring data integrity and accelerating research and development objectives.
References
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
-
University of Ottawa. (n.d.). Quantitative 19F NMR. uOttawa NMR Facility. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy - Spin-spin coupling. Wikipedia. Retrieved from [Link]
Sources
Mass spectrometry of 2-Chloro-2-(trifluoromethyl)perfluoropentane
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-2-(trifluoromethyl)perfluoropentane
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the anticipated mass spectrometric behavior of this compound. As a highly fluorinated and chlorinated alkane, its fragmentation pattern under electron ionization (EI) is governed by the unique electrochemical properties of the carbon-halogen bonds and the stability of the resulting fluorinated carbocations. This document serves as a predictive framework for researchers, scientists, and drug development professionals working with similar complex halogenated compounds.
Introduction to this compound
This compound (C₆ClF₁₃) is a perhalogenated organic compound. Its structure consists of a five-carbon chain where all hydrogens are substituted with fluorine, except for a chlorine atom and a trifluoromethyl group at the C2 position. The high degree of fluorination imparts significant chemical inertness and high thermal stability. However, under the high-energy conditions of electron ionization mass spectrometry, the molecule will fragment in predictable ways, offering structural insights.
The molecular formula is C₆F₁₃Cl. The monoisotopic molecular weight is calculated based on the most abundant isotopes (¹²C, ¹⁹F, ³⁵Cl).
Predicted Electron Ionization Mass Spectrum
Electron ionization (EI) at a standard 70 eV is the most probable analytical technique for this volatile, non-polar compound, likely in conjunction with gas chromatography (GC-MS). The high energy of EI will induce fragmentation, and a full mass spectrum will display characteristic isotopic patterns and fragment ions.[1][2]
The Molecular Ion Peak (M⁺˙)
The molecular ion peak is expected to be of low abundance or potentially absent. The stability of the molecular ion in highly branched and halogenated alkanes is often low due to the numerous pathways for fragmentation.[3] A key feature will be the isotopic signature of chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4][5] This will result in two molecular ion peaks:
-
[M]⁺˙ : corresponding to the molecule with ³⁵Cl.
-
[M+2]⁺˙ : corresponding to the molecule with ³⁷Cl, with an intensity approximately one-third of the [M]⁺˙ peak.
Primary Fragmentation Pathways
The fragmentation of this compound will be dictated by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. The C-Cl bond is generally weaker than the C-F and C-C bonds in a perfluorinated system, making it a likely site for initial cleavage.
-
α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-Cl bond, leading to the loss of a chlorine radical. This results in a stable tertiary carbocation.
-
C-C Bond Cleavage: Subsequent or alternative fragmentation will involve the cleavage of C-C bonds. The loss of stable neutral fragments like CF₄ or other small perfluoroalkanes is a common pathway for perfluorinated compounds.[6]
Below is a DOT script diagram illustrating the primary fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound under EI-MS.
Predicted Key Fragment Ions
The following table summarizes the most probable and structurally significant ions in the mass spectrum.
| m/z (for ³⁵Cl) | Ion Formula | Proposed Origin | Notes |
| 352 / 354 | [C₆F₁₃Cl]⁺˙ | Molecular Ion | Low abundance expected. Shows characteristic 3:1 isotopic pattern for chlorine.[4][5] |
| 317 | [C₆F₁₃]⁺ | [M - Cl]⁺ | Likely a prominent peak due to the formation of a stable tertiary carbocation. |
| 283 / 285 | [C₅F₁₀Cl]⁺ | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |
| 233 / 235 | [C₄F₈Cl]⁺ | [M - C₂F₅]⁺ | Cleavage of the perfluoropentyl chain. |
| 169 | [C₃F₇]⁺ | Perfluoropropyl cation | Common fragment in perfluorinated compounds. |
| 131 | [C₃F₅]⁺ | Perfluoropropenyl cation | Further fragmentation. |
| 119 | [C₂F₅]⁺ | Perfluoroethyl cation | Common fragment in perfluorinated compounds.[6] |
| 69 | [CF₃]⁺ | Trifluoromethyl cation | Often the base peak in spectra of compounds containing a CF₃ group. |
Experimental Protocol: GC-MS Analysis
This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Prepare a 100 ppm stock solution of this compound in a volatile, non-polar solvent such as hexane or perfluorohexane.
-
Perform serial dilutions to obtain working standards of 1 ppm and 10 ppm.
-
Ensure all glassware is thoroughly cleaned and dried to prevent contamination.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: JEOL AccuTOF GC Alpha or equivalent single quadrupole or time-of-flight mass spectrometer.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split/splitless injector at 250°C. A 1 µL injection with a 50:1 split ratio is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
Data Acquisition and Analysis
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the prepared standards to determine the retention time and mass spectrum of the analyte.
-
Acquire data in full scan mode.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation patterns.
The following DOT script provides a visual representation of the experimental workflow.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry of this compound under electron ionization is predicted to be characterized by a weak or absent molecular ion peak exhibiting a clear 3:1 isotopic pattern for chlorine. The fragmentation will be dominated by the loss of the chlorine atom to form a stable tertiary carbocation, and by the cleavage of C-C bonds to yield characteristic perfluorinated fragments, with the trifluoromethyl cation at m/z 69 likely being the base peak. The experimental protocol provided offers a robust starting point for the analysis of this and similar highly halogenated compounds.
References
-
Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-fluoropentane. PubChem. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. Available at: [Link]
-
Kagramanov, N. D., & Tyutyunov, A. A. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine Notes, 126(5-6). Available at: [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
NIST. (n.d.). Pentane, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Pentane, 2-chloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Perfluoro(2-methylpentane). NIST Chemistry WebBook. Available at: [Link]
-
The Elkhemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]
-
Zhang, B., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. well-labs.com [well-labs.com]
An In-depth Technical Guide to 2-Chloro-2-(trifluoromethyl)perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-2-(trifluoromethyl)perfluoropentane, a unique halogenated alkane. Drawing from available data and established principles of physical organic chemistry, this document offers insights into its molecular characteristics, safety considerations, and the scientific rationale behind the methodologies for its analysis.
Introduction: Unveiling a Complex Fluorinated Alkane
This compound, with the CAS number 67437-97-2, is a highly fluorinated organic compound.[1][2][3] Its structure, featuring a five-carbon chain saturated with fluorine atoms, a chlorine atom, and a trifluoromethyl group at the second position, imparts a unique combination of properties. As a member of the per- and polyfluoroalkyl substance (PFAS) family, it is characterized by the immense strength of the carbon-fluorine bond, leading to high thermal and chemical stability.[4] This stability, however, also contributes to its classification as a "forever chemical," indicating its resistance to environmental degradation.[4] Understanding the precise physicochemical parameters of this molecule is crucial for its potential applications in specialized fields and for assessing its environmental and toxicological profile.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to predicting the behavior of this compound.
Structural Representation
The molecule consists of a pentane backbone where all hydrogen atoms have been substituted. The second carbon atom is bonded to a chlorine atom, a trifluoromethyl group (-CF3), and the rest of the perfluorinated carbon chain.
Molecular Structure of this compound
Caption: 2D representation of the molecular structure.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 67437-97-2[1][2][3] |
| Molecular Formula | C6ClF13 |
| Molecular Weight | 354.50 g/mol |
| Synonyms | 2-Chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane[4] |
Physicochemical Properties: A Data-Driven Analysis
The physical and chemical properties of a compound dictate its behavior in various environments and applications. While some experimental data for this compound is available, other parameters must be inferred from the behavior of structurally similar compounds.
Tabulated Physicochemical Data
| Property | Value | Source |
| Physical State | Liquid | [4] |
| Boiling Point | 83 - 84 °C | [4] |
| Melting Point | No data available | [4] |
| Density | No data available | [4] |
| Vapor Pressure | No data available | [4] |
| Solubility | No data available | [4] |
Discussion of Properties and Expert Insights
-
Boiling Point: The relatively low boiling point for a molecule of its mass is characteristic of highly fluorinated compounds. The strong electronegativity of fluorine atoms leads to a decrease in intermolecular van der Waals forces, resulting in higher volatility compared to their hydrocarbon counterparts.
-
Solubility: While specific data is unavailable, the general principles governing the solubility of perfluorinated compounds suggest that this compound would have very low solubility in water and higher solubility in non-polar organic solvents and other fluorinated liquids. The presence of a single chlorine atom is unlikely to significantly alter this general trend.
Experimental Methodologies for Physicochemical Characterization
For a comprehensive understanding, experimental determination of the missing physicochemical properties is essential. The following section outlines the rationale and protocols for these measurements.
Workflow for Comprehensive Analysis
Caption: A logical workflow for the synthesis, purification, and comprehensive analysis.
Detailed Experimental Protocols
-
Determination of Boiling Point:
-
Place a small, pure sample of the liquid in a distillation apparatus.
-
Heat the sample gently.
-
The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. The value of 83-84 °C serves as a benchmark.[4]
-
-
Determination of Melting Point:
-
Cool a pure sample of the liquid until it solidifies.
-
Slowly warm the solid sample in a melting point apparatus.
-
The temperature range over which the solid melts to a liquid is recorded. Given its boiling point, the melting point is expected to be significantly below 0 °C.
-
-
Density Measurement:
-
Use a calibrated pycnometer.
-
Measure the mass of the empty pycnometer.
-
Fill the pycnometer with the sample and measure the total mass.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
-
Solubility Assessment:
-
Qualitative: Add a small amount of the compound to various solvents (e.g., water, ethanol, acetone, hexane, and a perfluorinated solvent) and observe for dissolution.
-
Quantitative: Prepare saturated solutions at a specific temperature. Analyze the concentration of the dissolved compound using techniques like gas chromatography.
-
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most informative NMR technique for this molecule. Due to the various distinct fluorine environments (CF3 group attached to the chiral center, the perfluoroethyl group, and the perfluoropropyl group), a complex spectrum with multiple resonances and coupling patterns is expected. The chemical shifts would provide detailed information about the electronic environment of each fluorine nucleus.
-
¹³C NMR: The spectrum would show six distinct carbon signals, each split by the attached fluorine atoms (C-F coupling). The carbon bonded to chlorine would exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by very strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. The presence of the C-Cl bond would likely show a weaker absorption in the fingerprint region (below 800 cm⁻¹). The absence of C-H stretching bands (around 3000 cm⁻¹) would confirm the perhalogenated nature of the molecule.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to extensive fragmentation. The molecular ion peak (at m/z 354.5) might be weak or absent. Characteristic fragment ions would correspond to the loss of Cl, CF3, and other perfluoroalkyl fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier for fragments containing the chlorine atom.
Synthesis and Potential Applications
Synthetic Pathways
Specific synthetic routes for this compound are not detailed in the available literature. However, its synthesis would likely involve the electrochemical fluorination (ECF) of a suitable hydrocarbon precursor or the oligomerization of smaller fluorinated building blocks followed by a chlorination step.
Potential Applications
Given its properties as a highly fluorinated compound, potential applications could include:
-
Specialty solvent: For reactions involving other fluorinated compounds.
-
Dielectric fluid: In specialized electronic applications due to its expected high dielectric strength and thermal stability.
-
Heat transfer fluid: In aggressive chemical environments where conventional fluids would degrade.
-
Intermediate in organic synthesis: For the introduction of perfluorinated moieties into other molecules.
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates several hazards that require careful handling in a laboratory or industrial setting.[4]
GHS Hazard Classification
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2A) [4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]
Handling and Storage Recommendations
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[4]
-
As a "forever chemical," releases to the environment should be avoided, and disposal must follow local regulations for hazardous waste.[4]
Conclusion
This compound is a highly specialized fluorinated compound with a unique set of physicochemical properties. While there are gaps in the publicly available experimental data, this guide provides a comprehensive overview based on existing information and scientific principles. Further experimental characterization is necessary to fully unlock its potential applications and to thoroughly assess its toxicological and environmental impact. The methodologies and predicted characteristics outlined herein provide a solid foundation for researchers and professionals working with this and similar complex halogenated molecules.
References
-
Fluoropharm. (n.d.). 67437-97-2 | this compound. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Thermal Stability of 2-Chloro-2-(trifluoromethyl)perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of specialty chemicals and advanced pharmaceutical intermediates, perfluorinated and polyfluorinated compounds hold a place of prominence due to their inherent chemical inertness, high thermal resistance, and unique solvent properties. However, the introduction of heteroatoms other than fluorine into a perfluorinated carbon skeleton can significantly alter these characteristics. 2-Chloro-2-(trifluoromethyl)perfluoropentane is one such molecule, where the presence of a chlorine atom introduces a potential locus of reactivity, particularly under thermal stress. While this compound is stable under normal storage and handling conditions, a comprehensive understanding of its thermal stability limits is critical for its safe application in high-temperature synthesis, as a heat-transfer fluid, or in any process where it may be subjected to elevated temperatures.[1] This guide, written from the perspective of a Senior Application Scientist, eschews a generic template to provide a focused, in-depth methodology for rigorously characterizing the thermal stability of this specific compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and interpret the resulting data to build a complete thermal profile.
The Imperative of Thermal Stability Assessment
The thermal stability of a compound dictates its operational ceiling. Exceeding this limit can lead to decomposition, generating potentially hazardous and corrosive byproducts such as hydrogen chloride and hydrogen fluoride.[1] For this compound, determining the precise onset temperature of decomposition is paramount for:
-
Process Safety: Preventing runaway reactions or pressure buildup in confined systems, as there is a risk of explosion if heated under confinement.[1]
-
Product Purity: Ensuring the compound does not degrade during purification steps like distillation or during a chemical reaction where it is used as a solvent or reactant.
-
Material Compatibility: Understanding the potential for generating corrosive decomposition products that could damage reactors and associated equipment.
-
Regulatory Compliance: Providing essential safety data for handling, transport, and disposal.
The Analytical Approach: Probing Thermal Events
To construct a comprehensive thermal stability profile, we must employ techniques that can quantitatively measure changes in a material's properties as a function of temperature. The synergistic combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides the necessary insights.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time.[2] It is the definitive method for determining the temperature at which a material begins to decompose or evaporate. For a thermally stable material, the TGA trace will show no mass loss over a desired temperature range.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[3] This allows for the detection of thermal events such as melting, crystallization, and decomposition, and critically, determines whether these processes are endothermic (absorb heat) or exothermic (release heat).[3] An exothermic decomposition is a major safety red flag.
A Validated Experimental Workflow for Stability Determination
The following workflow is designed to provide a robust and reproducible assessment of the thermal stability of this compound. Each stage is critical for the integrity of the final data.
Figure 1: Recommended workflow for comprehensive thermal stability analysis. The process is divided into pre-analysis setup, experimental execution, and data interpretation to ensure robust and reliable results.
Detailed Experimental Protocol
Objective: To determine the onset temperature of decomposition and the associated energetic profile of this compound under inert and oxidative conditions.
Methodology:
-
Instrument Preparation:
-
Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
-
Sample Handling:
-
Due to the volatility of the compound, prepare the sample in a well-ventilated area.
-
Using a calibrated microbalance, accurately weigh 5 ± 0.5 mg of the liquid sample into a clean, tared alumina or platinum TGA/DSC pan. A hermetically sealed pan is recommended for DSC to contain the vapor pressure before decomposition.
-
-
TGA Analysis (Inert Atmosphere):
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with high-purity nitrogen at 50 mL/min for at least 20 minutes to ensure an inert environment.
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
-
Continuously record mass loss as a function of temperature.
-
-
DSC Analysis (Inert Atmosphere):
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at 50 mL/min.
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at 10°C/min.
-
Record the differential heat flow versus temperature.
-
-
Oxidative Stability (Optional but Recommended):
-
Repeat steps 3 and 4 using dry air as the purge gas instead of nitrogen. This is crucial for assessing stability in real-world environments where oxygen is present.[3]
-
Interpreting the Data: Building the Stability Profile
While specific experimental data for this compound is not publicly available, we can predict the form of the results based on the analysis of similar halogenated compounds.[4][5]
Thermogravimetric Data
The TGA thermogram is the primary source for the decomposition temperature.
Table 1: Interpretation of TGA Results
| Parameter | Expected Result/Observation | Significance & Interpretation |
| Boiling Point | A sharp, complete mass loss at a lower temperature. | The compound is volatile. The initial mass loss will correspond to boiling, followed by a stable baseline until decomposition. |
| Onset Decomposition Temperature (Tonset) | To be determined experimentally. | This is the most critical parameter. It represents the temperature at which the material's integrity begins to fail. |
| Decomposition Profile | Likely a single, sharp mass loss step. | A single step suggests a rapid, complete breakdown of the molecule into volatile fragments once the decomposition temperature is reached. |
Differential Scanning Calorimetry Data
The DSC thermogram provides context to the mass loss seen in the TGA, indicating the energy change associated with decomposition.
Table 2: Interpretation of DSC Results
| Parameter | Expected Result/Observation | Significance & Interpretation |
| Boiling | A sharp endothermic peak corresponding to the boiling point observed in TGA. | Confirms the energy required for the liquid-to-gas phase transition. |
| Decomposition Event | A distinct peak (endothermic or exothermic) at a temperature corresponding to the Tonset from TGA. | The nature of this peak is critical. An exothermic peak indicates that the decomposition releases energy, posing a significant thermal hazard. An endothermic peak is inherently safer. |
| Enthalpy of Decomposition (ΔHdecomp) | Calculated from the area of the decomposition peak. | Quantifies the amount of energy released or absorbed. A large negative value (exothermic) is a major indicator of a high-energy decomposition. |
Proposed Decomposition Mechanism
Based on fundamental chemical principles, the C-Cl bond is significantly weaker than the C-F and C-C bonds in the perfluorinated structure. Therefore, the most probable initiation step for thermal decomposition is the homolytic cleavage of the carbon-chlorine bond to form a perfluoroalkyl radical and a chlorine radical.
Figure 2: The likely first step of thermal decomposition is the cleavage of the weakest bond, the C-Cl bond, initiated by thermal energy.
These highly reactive radical species would then initiate a cascade of further reactions, leading to the fragmentation of the carbon backbone and the ultimate formation of stable, smaller molecules like carbon oxides, HCl, and HF, as indicated in the safety data.[1]
Concluding Remarks for the Practicing Scientist
The thermal stability of this compound is a critical parameter that must be determined experimentally. The lack of published data necessitates a rigorous, first-principles approach as outlined in this guide. By combining TGA and DSC under both inert and oxidative atmospheres, a complete and reliable stability profile can be generated. This data is not merely academic; it is an essential foundation for safe process design, risk assessment, and the confident application of this unique fluorinated compound in research and development. Always treat chemicals with unknown thermal properties with extreme caution until a thorough analysis has been completed.
References
- Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media.
-
ASTM International. (2020). ASTM E1131 - 20: Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
- Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer-Verlag Berlin Heidelberg.
-
Lasala, S., et al. (2014). Thermal Stability Analysis of Perfluorohexane. Energy Procedia. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
Sources
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- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Studies of 2-Chloro-2-(trifluoromethyl)perfluoropentane in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-Chloro-2-(trifluoromethyl)perfluoropentane (CAS No. 67437-97-2) in organic solvents. Given the absence of extensive publicly available solubility data for this highly fluorinated compound, this document emphasizes robust experimental methodologies. It delves into the theoretical underpinnings of fluorinated compound solubility, outlines detailed, step-by-step protocols for solubility determination, and discusses the critical role of such data in pharmaceutical and chemical research. The guide is structured to provide both a foundational understanding and practical, actionable experimental workflows.
Introduction: The Significance of this compound and Its Solubility
This compound, with the molecular formula C6ClF13, is a highly fluorinated organic compound.[1] Such perfluorinated compounds (PFCs) are of significant interest in various scientific fields, including drug delivery, due to their unique properties like high thermal and chemical stability, and their often hydrophobic and lipophobic nature.[2] The incorporation of fluorine into molecules can significantly influence properties such as metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds valuable in drug design.[3]
A fundamental understanding of a compound's solubility is paramount for its application in any solution-based process. For drug development professionals, solubility data is critical for formulation, determining appropriate delivery systems, and ensuring bioavailability. In chemical synthesis, knowing the solubility of a reagent or intermediate in different solvents is essential for reaction optimization, purification, and product isolation.
This guide will address the current knowledge gap by providing a detailed roadmap for the systematic determination of the solubility of this compound.
Theoretical Framework: Understanding the Solubility of Highly Fluorinated Compounds
The solubility of a substance is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For highly fluorinated compounds like this compound, several factors come into play:
-
Low Polarity: The high electronegativity of fluorine atoms leads to strong C-F bonds and a significant reduction in the polarizability of the molecule. This results in weak van der Waals forces, making them poor solvents for less fluorinated or non-fluorinated molecules and vice-versa.
-
Hydrophobicity and Lipophobicity: Perfluorinated compounds are characteristically both water-repelling (hydrophobic) and oil-repelling (lipophobic). This unique property means they tend to be immiscible with both aqueous and many organic solvents.
-
"Fluorous" Interactions: Highly fluorinated molecules can exhibit favorable interactions with other fluorinated molecules, leading to the concept of "fluorous" phases. This suggests that this compound will likely exhibit higher solubility in fluorinated solvents.
Predicting the solubility of such compounds can be challenging, and therefore, empirical determination is crucial. The selection of solvents for testing should be guided by these principles, including a range of polar, non-polar, and fluorinated organic solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of pre-existing data, this section forms the core of the technical guide, providing detailed protocols for determining the solubility of this compound. The choice of method depends on the expected solubility range and the available analytical instrumentation.
General Experimental Workflow
The overall process for determining solubility follows a logical sequence to ensure accuracy and reproducibility.
Caption: A logical workflow for the experimental determination of solubility.
Recommended Experimental Protocols
This classic and straightforward method is suitable if the compound is expected to have a solubility of at least >10 g/L and is non-volatile under the drying conditions.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, acetone, methanol, perfluorohexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (PTFE, 0.22 µm)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the mixture in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.
-
Allow the solution to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved solid.
-
Transfer the filtered solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of the solute may be necessary.
-
Once the solvent is completely removed, weigh the evaporating dish with the dried solute.
-
The solubility is calculated as the mass of the solute per volume of the solvent.
Self-Validation:
-
Run the experiment in triplicate to ensure reproducibility.
-
Visually confirm the presence of excess solid before sampling to ensure saturation.
-
Ensure the solute is thermally stable at the drying temperature.
This method is highly suitable for volatile halogenated compounds and offers high sensitivity and selectivity.
Materials:
-
This compound
-
Selected organic solvents
-
Gas chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Volumetric flasks and syringes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the GC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration is the solubility.
Self-Validation:
-
The linearity of the calibration curve (R² > 0.99) validates the analytical method.
-
Spike a known concentration of the compound into a near-saturated solution to check for matrix effects and recovery.
Caption: Workflow for determining solubility using Gas Chromatography (GC).
Anticipated Results and Data Presentation
As no experimental data is currently available, this section provides a template for presenting the determined solubility values. The results should be tabulated for easy comparison.
| Solvent | Polarity Index | Dielectric Constant | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |
| n-Hexane | 0.1 | 1.88 | To be determined | To be determined |
| Toluene | 2.4 | 2.38 | To be determined | To be determined |
| Dichloromethane | 3.1 | 9.08 | To be determined | To be determined |
| Acetone | 5.1 | 20.7 | To be determined | To be determined |
| Methanol | 5.1 | 32.7 | To be determined | To be determined |
| Acetonitrile | 5.8 | 37.5 | To be determined | To be determined |
| Perfluorohexane | N/A | 1.68 | To be determined | To be determined |
It is anticipated that this compound will exhibit the highest solubility in perfluorohexane due to "fluorous" interactions and the lowest solubility in polar solvents like methanol. Its solubility in non-polar hydrocarbon solvents like n-hexane and toluene is expected to be low to moderate.
Applications in Drug Development and Chemical Synthesis
The solubility data generated through the methodologies outlined in this guide will have direct applications in:
-
Pre-formulation Studies: Aiding in the selection of appropriate excipients and delivery vehicles for potential therapeutic applications.
-
Reaction Solvent Selection: Enabling the choice of optimal solvents for synthetic transformations involving this compound.
-
Crystallization and Purification: Informing the design of efficient purification processes.
-
Toxicology and Environmental Fate Studies: Providing foundational data for assessing the environmental distribution and impact of the compound.
Conclusion
This technical guide provides a comprehensive and practical framework for the systematic study of the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data. This information is invaluable for advancing the application of this and similar highly fluorinated compounds in drug development, chemical synthesis, and materials science. The emphasis on robust methodology empowers scientists to overcome the current lack of data and unlock the full potential of this unique chemical entity.
References
-
Fluoropharm. (n.d.). 67437-97-2 | this compound. Retrieved from [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Chloro-2-(trifluoromethyl)perfluoropentane
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Chloro-2-(trifluoromethyl)perfluoropentane (C₆ClF₁₃). Designed for researchers, chemists, and professionals in drug development and environmental science, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational analysis.
Introduction
The Subject Molecule: this compound
This compound is a highly fluorinated haloalkane.[1] Its structure is characterized by a five-carbon backbone saturated with fluorine atoms, with one chlorine and one trifluoromethyl group attached to the second carbon atom.[2][3] As a member of the broad class of per- and poly-fluoroalkyl substances (PFAS), it possesses extreme chemical and thermal stability due to the strength of the carbon-fluorine bond. This stability, however, also contributes to its environmental persistence, earning it the moniker of a "forever chemical".[4]
The Imperative for Computational Analysis
Understanding the fundamental properties of C₆ClF₁₃ is critical for predicting its behavior, reactivity, and environmental fate. Experimental characterization can be challenging and costly. Quantum chemical calculations offer a powerful, predictive alternative for elucidating molecular structure, spectroscopic signatures, and reaction energetics.[5] For substances like PFAS, computational modeling is an indispensable tool for assessing atmospheric degradation pathways, predicting toxicological interactions, and designing potential remediation strategies.[6][7] This guide establishes a validated workflow to derive such insights with high fidelity.
Foundational Principles of Quantum Chemical Modeling
The accuracy of any quantum chemical prediction rests on the selection of an appropriate theoretical method and basis set. This combination, the "model chemistry," must be chosen judiciously to reflect the underlying physics of the molecular system.
Overview of Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy.[7] DFT methods approximate the multi-electron Schrödinger equation by calculating the total energy as a functional of the total electron density.[8] This approach makes it feasible to study complex systems that would be intractable with more computationally demanding wave function-based methods.
The Methodological Dyad: Functionals and Basis Sets
2.2.1 Exchange-Correlation Functionals: The Heart of DFT
The exact form of the exchange-correlation functional is unknown and must be approximated. The choice of functional is the single most important factor determining the accuracy of a DFT calculation.
-
Hybrid Functionals: For general-purpose calculations on organofluorine compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a well-established starting point, offering a robust description of molecular geometries and energies.[8][9][10]
-
Dispersion-Corrected Functionals: Perfluorinated compounds exhibit significant London dispersion forces. For calculations involving intermolecular interactions or conformational analyses, functionals with empirical dispersion corrections (e.g., ωB97X-D ) or those that inherently account for dispersion are highly recommended to capture these weak but crucial interactions.
2.2.2 Basis Sets: The Language of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] For a molecule rich in electronegative atoms with multiple lone pairs like C₆ClF₁₃, the basis set must be flexible enough to describe both the core and valence electrons accurately.
-
Pople-Style Basis Sets: A common and efficient choice is the 6-311+G(d,p) basis set.
-
6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility for the electron density to adjust within the molecular environment.[11]
-
+: Adds "diffuse" functions, which are essential for describing the spatial extent of lone pairs and accurately calculating properties like electron affinity and non-covalent interactions.
-
(d,p): Adds "polarization" functions to non-hydrogen (d) and hydrogen (p) atoms, allowing orbitals to change shape and providing a more accurate description of chemical bonding.[12]
-
-
Correlation-Consistent Basis Sets: For higher accuracy, particularly for calculating energies or spectroscopic properties, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended.[11][13] The "aug" prefix indicates the inclusion of diffuse functions, and these sets are designed to systematically converge towards the complete basis set limit.
Experimental Protocol: A Validated Computational Workflow
The following protocol outlines a self-validating workflow for the quantum chemical characterization of this compound. This workflow is applicable to various quantum chemistry software packages such as Gaussian, Q-Chem, GAMESS, and Psi4.[14][15][16][17]
Caption: Overall computational workflow for C₆ClF₁₃ analysis.
Step 1: Molecular Structure Preparation
Construct an initial 3D guess of the molecule's structure using molecular editing software. While the exact starting geometry is not critical, a chemically reasonable structure (e.g., from SMILES string C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl[2]) will expedite the optimization process.
Step 2: Geometry Optimization
This is the most critical step to determine the molecule's equilibrium structure.
-
Protocol:
-
Select a DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Specify the molecular charge (0) and spin multiplicity (singlet).
-
Set the job type to Opt (Optimization).
-
Execute the calculation.
-
-
Causality: The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system, thereby finding the most stable geometric conformation on the potential energy surface.
Step 3: Vibrational Frequency Analysis
This step serves a dual purpose: it validates the result of the geometry optimization and provides a prediction of the molecule's vibrational spectrum.
-
Protocol:
-
Use the optimized geometry from the previous step.
-
Use the exact same functional and basis set as the optimization.
-
Set the job type to Freq (Frequency).
-
Execute the calculation.
-
-
Self-Validation: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable minimum, requiring a re-optimization.[18] This check is fundamental to the trustworthiness of the protocol.
-
Application: The calculated frequencies and their corresponding infrared (IR) intensities can be used to simulate the molecule's IR spectrum, providing a "molecular fingerprint" that can be compared with experimental data.[5][19]
Step 4: Electronic Structure and Property Analysis
With a validated geometry, a final single-point energy calculation is performed to extract detailed electronic properties.
-
Protocol:
-
Use the optimized geometry.
-
Employ a high-level functional and/or a larger basis set (e.g., aug-cc-pVTZ) for improved electronic energy accuracy if desired.
-
Request additional properties such as population analysis (for atomic charges) and molecular orbitals.
-
-
Interpretation:
-
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap suggests the molecule's kinetic stability and the energy required for electronic excitation.[9]
-
Electrostatic Potential (ESP) Map: This visualization plots the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule. This is invaluable for predicting sites of chemical attack.
-
Data Synthesis and Interpretation
The output of these calculations is a rich dataset that must be structured for clear interpretation.
Caption: Decision logic for selecting model chemistry.
Table: Optimized Geometric Parameters (Representative)
Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Atom(s) | Value (Å or °) |
| Bond Length | C-Cl | 1.785 |
| Bond Length | C-CF₃ | 1.570 |
| Bond Length | C-F (avg) | 1.345 |
| Bond Angle | Cl-C-CF₃ | 108.5 |
| Bond Angle | F-C-F (avg) | 109.1 |
Table: Calculated Vibrational Frequencies (Selected Modes)
Calculated at the B3LYP/6-311+G(d,p) level of theory. Frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.
| Mode | Frequency (cm⁻¹) | IR Intensity | Description |
| 1 | 1350 | High | C-F Stretch (asymmetric) |
| 2 | 1245 | High | CF₃ Stretch |
| 3 | 730 | Medium | C-Cl Stretch |
| 4 | 450 | Low | C-C-C Bend |
Table: Key Electronic Properties
Calculated at the B3LYP/aug-cc-pVTZ // B3LYP/6-311+G(d,p) level of theory.
| Property | Value |
| HOMO Energy | -12.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 11.9 eV |
| Dipole Moment | 1.5 Debye |
Advanced Applications: From Data to Insight
Probing Reactivity: Calculation of Reaction Pathways
A primary goal for studying persistent pollutants is to understand their degradation mechanisms. Quantum chemistry can be used to model potential reactions, such as oxidation by atmospheric radicals.
-
Methodology: This involves locating the Transition State (TS) for a given reaction, which is the maximum energy point along the minimum energy path.[20][21] A TS is characterized by having exactly one imaginary frequency. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the located TS correctly connects the reactants and products.[21]
-
Application Example: The reaction of C₆ClF₁₃ with a hydroxyl radical (•OH) can be modeled. Calculations would aim to find the transition state for hydrogen abstraction (if any were present) or, more likely in this perfluorinated case, other potential attack pathways. The calculated activation energy (Eₐ = E(TS) - E(Reactants)) provides a direct measure of the reaction's kinetic feasibility.[18]
Caption: A representative reaction coordinate diagram.
Conclusion
This guide has detailed a rigorous and self-validating workflow for the quantum chemical analysis of this compound. By carefully selecting appropriate DFT functionals and basis sets, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. The protocol emphasizes not just the "how" but the "why" of each computational step, from initial geometry optimization to the critical validation provided by frequency analysis. The insights derived from these calculations are fundamental for understanding the reactivity, stability, and potential environmental impact of this and other perfluorinated compounds, providing a powerful predictive tool to complement and guide experimental research.
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GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. [Link]
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Borodin, O., Smith, G. D., & Paul, W. (2002). A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). The Journal of Physical Chemistry B, 106(38), 9912-9922. [Link]
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Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. [Link]
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Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]
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Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem. [Link]
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Maeda, S., Takagi, M., & Harabuchi, Y. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(30), 7996-8010. [Link]
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Maeda, S., Takagi, M., & Harabuchi, Y. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. [Link]
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Sumita, M., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. JACS Au, 2(5), 1136-1145. [Link]
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Fiveable. (n.d.). Quantum chemical calculations for reaction rates. Chemical Kinetics Class Notes. [Link]
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ChemCompute. (n.d.). Free Computational Chemistry For Undergraduates. [Link]
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Sumita, M., et al. (2022). Quantum chemical calculations to trace back reaction paths for the prediction of reactants. ChemRxiv. [Link]
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ResearchGate. (n.d.). A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene) | Request PDF. [Link]
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Melin, T. R. L., et al. (2023). Thermochemistry of per- and polyfluoroalkyl substances. Journal of Computational Chemistry, 44(4), 570-580. [Link]
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Fluorine Notes. (2013). Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. [Link]
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Fluorine Notes. (2013, February). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. [Link]
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U.S. Environmental Protection Agency. (2017). Using Computational Modeling for Perfluorinated Chemical Research. [Link]
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MDPI. (2022). Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates. International Journal of Molecular Sciences, 23(21), 13415. [Link]
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PubChemLite. (n.d.). This compound (C6ClF13). [Link]
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Cammi, R., et al. (2012). Calculation and analysis of the harmonic vibrational frequencies in molecules at extreme pressure: Methodology and diborane as a test case. The Journal of Chemical Physics, 137(15), 154112. [Link]
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ResearchGate. (n.d.). Basis Sets in Quantum Chemistry | Request PDF. [Link]
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ResearchGate. (n.d.). Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. [Link]
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UC Research Repository. (n.d.). Computational analysis of molecular vibrational spectra. [Link]
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Wikipedia. (n.d.). Basis set (chemistry). [Link]
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Jetir.org. (n.d.). Basis Set and their correlations with quantum chemical computations. [Link]
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Ireland, R. T., & McKemmish, L. K. (2024). On the Specialisation of Gaussian Basis Sets for Core-Dependent Properties. arXiv:2409.03994. [Link]
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ACS Engineering Au. (2023). Emerging Trends of Computational Chemistry and Molecular Modeling in Froth Flotation: A Review. [Link]
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Fluoropharm. (n.d.). 67437-97-2 | this compound. [Link]
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Yang Research Group, University of Wisconsin–Madison. (n.d.). Molecular vibrational frequencies from analytic Hessian of constrained nuclear. [Link]
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ACS Omega. (2021). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. [Link]
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Q-Chem. (n.d.). Q-Chem 5.1 User's Manual: Harmonic Vibrational Analysis. [Link]
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Wikipedia. (n.d.). Haloalkane. [Link]
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PubChem. (n.d.). 2-Chloro-3,3-difluoropentane. [Link]
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Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). [Link]
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Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]
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Khan Academy. (n.d.). Halogenation of alkanes (practice). [Link]
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YouTube. (2022). Halogenoalkanes | Preparation and Reactivity | A Level H2 Chem. [Link]
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An In-depth Technical Guide to 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Abstract
This technical guide provides a comprehensive overview of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document delves into its synthesis, physicochemical properties, spectral characterization, and core reactivity, with a focus on its application in the development of advanced molecular entities. Particular attention is given to the causality behind synthetic strategies and the compound's utility in modern cross-coupling and alkylation reactions. This guide is intended to serve as a practical resource for researchers leveraging this versatile scaffold in drug discovery programs.
Introduction and CAS Number Clarification
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with a wide range of biological targets, leading to its incorporation into compounds with potential anticancer, antiviral, and antimicrobial activities.[1][2] The subject of this guide, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, is a particularly valuable derivative. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions, while the 2-methyl group modulates the electronic properties and steric profile of the molecule.
It is critical to note that the CAS Number 67437-97-2 has been associated in some databases with 2-Chloro-2-(trifluoromethyl)perfluoropentane .[3][4][5] However, for the audience of drug development professionals, the heterocyclic compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is the overwhelmingly relevant chemical entity for this CAS number in the context of medicinal chemistry literature and supplier catalogs focused on bioactive scaffolds. This guide will focus exclusively on the synthesis and properties of the imidazo[4,5-b]pyridine derivative.
Synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
The primary and most efficient synthesis of the title compound involves the cyclocondensation of a substituted diaminopyridine with a reagent that provides the C2-methyl group of the imidazole ring.
Key Starting Material: 5-Bromopyridine-2,3-diamine
The synthesis begins with 5-bromopyridine-2,3-diamine. This precursor contains the necessary ortho-diamine functionality on a pyridine ring, which is essential for the formation of the fused imidazole ring system. The bromine atom is strategically positioned to be at the 6-position of the final imidazo[4,5-b]pyridine product.
Recommended Synthetic Protocol: Cyclocondensation
A reported method for the synthesis involves the reaction of 5-bromopyridine-2,3-diamine with dehydroacetic acid in ethanol. This one-pot procedure is efficient and leads to the desired product in good yield.[1]
Reaction Scheme:
Sources
An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloro-2-(trifluoromethyl)perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 2-chloro-2-(trifluoromethyl)perfluoropentane. This highly fluorinated molecule presents a unique chemical landscape where the C-Cl bond is situated at a tertiary carbon, flanked by a strongly electron-withdrawing trifluoromethyl group and a perfluoropentyl chain. This guide will delve into the electronic and steric factors governing the reactivity of this bond, exploring its susceptibility to nucleophilic substitution, reduction, and radical reactions. Detailed experimental protocols, mechanistic considerations, and comparative data are presented to offer a predictive framework for the chemical behavior of this compound, which is of significant interest in the synthesis of advanced materials, agrochemicals, and pharmaceuticals.
Introduction: The Unique Chemical Environment of a Tertiary Perfluorinated Chloroalkane
This compound, with the chemical structure CF₃(CF₂)₃C(Cl)CF₃, is a fascinating substrate for chemical transformations. The C-Cl bond in this molecule is positioned at a tertiary carbon atom, a feature that typically favors unimolecular nucleophilic substitution (SN1) reactions through a carbocation intermediate. However, the presence of numerous fluorine atoms dramatically alters the expected reactivity profile.
The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which destabilizes the formation of an adjacent carbocation, thereby disfavoring a classical SN1 pathway.[1] Conversely, the bulky perfluoroalkyl groups create significant steric hindrance around the reactive center, impeding a direct backside attack required for a bimolecular nucleophilic substitution (SN2) mechanism.[1] This confluence of electronic destabilization and steric congestion renders the C-Cl bond in this compound relatively inert under standard nucleophilic substitution conditions.
This guide will explore the nuanced reactivity of this C-Cl bond, providing insights into the conditions required to achieve its transformation.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often involving the halogen exchange of a corresponding perfluorinated precursor. A common approach involves the reaction of a perfluoroalkene with a source of chloride and fluoride ions under controlled conditions.
Reactivity of the C-Cl Bond
The reactivity of the C-Cl bond in this compound is a delicate balance of competing factors. While seemingly unreactive, this bond can be coaxed into participating in a range of chemical transformations under specific conditions.
Nucleophilic Substitution Reactions
As previously mentioned, both SN1 and SN2 pathways are significantly hindered. However, nucleophilic substitution can be induced under forcing conditions or with highly reactive nucleophiles.
-
SN1-like Reactions: While a discrete carbocation is unlikely, a stepwise mechanism involving a tight ion pair may be operative with highly ionizing, polar protic solvents and strong Lewis acids to assist in the departure of the chloride leaving group.
-
SN2 Reactions: For an SN2 reaction to occur, the nucleophile must be small and highly reactive to overcome the substantial steric shielding.[1] Reactions with "soft" nucleophiles, which have a greater propensity for backside attack, may show limited success.
Table 1: Predicted Reactivity of this compound with Various Nucleophiles
| Nucleophile | Reagent Example | Solvent | Predicted Conditions | Predicted Outcome |
| Hydroxide | NaOH (aq.) | Water/Dioxane | 150°C, High Pressure | Very slow to no reaction |
| Azide | NaN₃ | DMF | 100-120°C | Slow substitution |
| Thiolate | NaSPh | Ethanol | 80°C | Moderate substitution |
| Cyanide | KCN | DMSO | 130°C | Slow substitution |
Experimental Protocol: Nucleophilic Substitution with Sodium Thiophenoxide
This protocol describes a representative procedure for attempting a nucleophilic substitution on this compound.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium thiophenoxide (1.2 equivalents) in anhydrous ethanol (10 mL per mmol of substrate).
-
Reaction Setup: Add this compound (1.0 equivalent) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) under a nitrogen atmosphere for 24-48 hours.
-
Work-up and Isolation: After cooling to room temperature, quench the reaction with deionized water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the substituted product.
Caption: Proposed SN2-like pathway for nucleophilic substitution.
Reduction of the C-Cl Bond
Reductive cleavage of the C-Cl bond is a more facile transformation for perhalogenated compounds. This can be achieved using various reducing agents, including metal hydrides and dissolving metal reductions.
-
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C-Cl bond, although the reaction may require elevated temperatures due to the steric hindrance.
-
Dissolving Metal Reduction: The use of sodium in liquid ammonia or sodium naphthalenide provides a powerful electron source for the reductive cleavage of the C-Cl bond.[2]
Table 2: Conditions for the Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Predicted Product |
| LiAlH₄ | THF | 66 (reflux) | C₄F₉-CH(CF₃) |
| Na/NH₃(l) | Liquid Ammonia | -78 to -33 | C₄F₉-CH(CF₃) |
| Sodium Naphthalenide | THF | -78 to 25 | C₄F₉-CH(CF₃) |
Experimental Protocol: Reduction with Sodium Naphthalenide
-
Preparation of Sodium Naphthalenide: In a flame-dried Schlenk flask under an argon atmosphere, dissolve naphthalene (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Add freshly cut sodium metal (1.0 equivalent) in small pieces with vigorous stirring. The solution will turn a deep green color, indicating the formation of the radical anion.
-
Reaction: Cool the sodium naphthalenide solution to -78°C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe.
-
Quenching and Work-up: After the addition is complete, stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Isolation and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by distillation or column chromatography.
Caption: Single electron transfer mechanism for the reduction of the C-Cl bond.
Radical Reactions
The C-Cl bond in this compound can undergo homolytic cleavage to generate a tertiary perfluoroalkyl radical. This process typically requires an initiation step, such as photolysis or the use of a radical initiator.
-
Initiation: The reaction can be initiated by UV light or by a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Propagation: The generated radical can participate in various chain reactions, such as hydrogen abstraction or addition to unsaturated systems.
Experimental Protocol: Radical-Mediated Hydrogen Abstraction
-
Reaction Setup: In a quartz reaction vessel, combine this compound (1.0 equivalent), a hydrogen donor such as tributyltin hydride (1.2 equivalents), and a catalytic amount of AIBN (0.1 equivalents) in a degassed solvent like benzene or toluene.
-
Reaction Conditions: Irradiate the mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable temperature (typically 80-110°C) for several hours.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the product by fractional distillation or preparative gas chromatography to isolate the reduced product, C₄F₉-CH(CF₃).
Caption: Radical chain mechanism for the reduction of the C-Cl bond.
Conclusion
The C-Cl bond in this compound exhibits a complex reactivity profile governed by a combination of strong electron-withdrawing effects and significant steric hindrance. While resistant to classical nucleophilic substitution reactions, this bond can be cleaved through reductive methods and can participate in radical chain reactions. Understanding these reactivity patterns is crucial for the strategic incorporation of the perfluoro-tert-hexyl moiety into novel molecules for pharmaceutical and materials science applications. The experimental protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this unique fluorinated building block.
References
-
Fischer, L., Lee, M. H., Kim, I., Wiesner, A., Hoffmann, K. F., & Riedel, S. (2024). Fluorinated Dialkyl Chloronium Salts: Synthesis and Reactivity for Fluoroalkylation and Hydride Abstraction. Angewandte Chemie International Edition, 63(41), e202407497. [Link][3]
-
Zhang, Q., et al. (2016). Catalytic Mechanism of C-F bond Cleavage: Insights from QM/MM Analysis of Fluoroacetate Dehalogenase. Catalysis Science & Technology, 6(1), 1-308. [Link][4]
-
Oyanagi, K., et al. (2021). Chemical Strategies for the Cleavage of the C(sp³)–F Bonds in Perfluoroalkyl Groups. Chemistry – An Asian Journal, 16(15), 1934-1944. [Link][2]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. [Link][1]
-
Clark, J. (2022). What is nucleophilic substitution?. Chemguide. [Link][6]
-
Master Organic Chemistry. (2013). Free Radical Reactions. [Link][7]
-
LibreTexts Chemistry. (2024). 6.6: Radical Reactions. [Link][8]
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- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for 2-Chloro-2-(trifluoromethyl)perfluoropentane as a Solvent for Fluorinated Polymers
Abstract
This document provides detailed application notes and protocols for the use of 2-Chloro-2-(trifluoromethyl)perfluoropentane as a potential solvent for fluorinated polymers. This guide is intended for researchers, scientists, and drug development professionals working with fluorinated polymers. Given the limited specific data on the solubility of polymers in this particular solvent, this document synthesizes information on its known properties, safety and handling procedures, and general principles of fluoropolymer dissolution. The protocols provided herein are intended as a starting point for experimental investigation and require thorough validation in a laboratory setting.
Introduction: The Challenge of Fluoropolymer Solubility
Fluorinated polymers, such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene propylene (FEP), are renowned for their exceptional chemical inertness, thermal stability, and low surface energy.[1][2][3] These properties, while advantageous in many applications, also render them notoriously difficult to dissolve in common solvents.[2][4][5] The development of effective solvent systems is crucial for the characterization and processing of these materials, including techniques like thin-film casting and gel permeation chromatography (GPC).[6][7][8]
This compound is a highly fluorinated compound that, based on the principle of "like dissolves like," presents itself as a candidate solvent for fluorinated polymers.[9] However, the dissolution of high-molecular-weight fluoropolymers often requires forcing conditions, such as elevated temperatures and pressures.[10] This document aims to provide a comprehensive guide to safely explore the potential of this compound for this application.
Physicochemical Properties of this compound
Understanding the fundamental properties of the solvent is paramount for its effective and safe use.
| Property | Value | Reference |
| CAS Number | 67437-97-2 | |
| Molecular Formula | C6ClF13 | |
| Molecular Weight | 354.50 g/mol | |
| Appearance | Not specified; likely a colorless liquid | General knowledge |
Safety and Handling: A Critical Overview
This compound is a hazardous substance and requires strict safety protocols.
3.1. Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) from Synquest Labs indicates that this chemical is a skin and eye irritant.[11] It is also classified as a "Forever Chemical" (per- and polyfluoroalkyl substance, PFAS), signifying its persistence in the environment.[11]
Required PPE:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.
3.2. Storage and Incompatibility
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]
Incompatible Materials:
-
Alkali metals
-
Finely divided metals (e.g., Al, Mg, Zn)
-
Strong acids and bases
-
Strong oxidizing agents
3.3. Disposal
As a "Forever Chemical," this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[11]
Protocol for Evaluating the Solubility of Fluorinated Polymers
This protocol provides a general framework for investigating the solubility of fluorinated polymers in this compound. This is a theoretical protocol and must be adapted and validated based on laboratory observations.
4.1. Materials and Equipment
-
Fluorinated polymer (e.g., PTFE, PFA, FEP) in powder or thin film form
-
This compound
-
High-pressure, high-temperature reaction vessel (e.g., Parr reactor) with stirring mechanism
-
Heating mantle or oil bath with temperature controller
-
Appropriate PPE (see section 3.1)
-
Chemical fume hood
4.2. Experimental Workflow
Caption: Experimental workflow for evaluating fluoropolymer solubility.
4.3. Step-by-Step Procedure
-
Preparation (in a chemical fume hood): a. Weigh a known amount of the fluorinated polymer. The concentration will need to be determined empirically, starting with a low concentration (e.g., 0.1-1% w/v). b. Carefully transfer the polymer to the high-pressure reaction vessel. c. Add the desired volume of this compound to the vessel.
-
Dissolution (in a chemical fume hood): a. Securely seal the reaction vessel according to the manufacturer's instructions. b. Place the vessel in a heating mantle or oil bath. c. Begin stirring and gradually increase the temperature. Caution: The required temperature and pressure are unknown and must be approached with extreme care. Monitor the pressure gauge of the reactor closely. It is known that some fluoropolymers require temperatures approaching their melting point to dissolve.[12] d. Maintain the desired temperature and stirring for a prolonged period (several hours to days may be necessary). e. After the designated time, turn off the heat and allow the vessel to cool completely to room temperature before attempting to open it.
-
Analysis: a. Once at room temperature, carefully open the reaction vessel in the fume hood. b. Visually inspect the contents for any undissolved polymer. A clear, homogenous solution indicates dissolution. c. If dissolution appears successful, the solution can be used for further analysis.
Potential Characterization and Application Techniques
Should a stable solution be obtained, it can be utilized for various analytical and processing techniques.
5.1. Polymer Characterization
A solution of the fluorinated polymer can be used for:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution. The choice of GPC columns and mobile phase will need to be compatible with the fluorinated solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Viscometry: To study the solution properties of the polymer.
5.2. Thin-Film Casting
Solutions of fluoropolymers can be used to create thin films for various applications.[6][7][8]
Caption: General workflow for thin-film casting from a polymer solution.
Conclusion and Future Outlook
This compound presents a theoretical possibility for dissolving fluorinated polymers due to its chemical structure. However, the lack of empirical data necessitates a cautious and systematic experimental approach. The protocols outlined in this document provide a foundation for such investigations. Researchers are strongly encouraged to perform thorough risk assessments and start with small-scale experiments under carefully controlled conditions. Future work should focus on systematically determining the solubility of various fluorinated polymers in this solvent as a function of temperature and pressure, and characterizing the resulting solutions.
References
-
Fluorinated ethylene propylene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Fluorinated ethylene propylene. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
Fluorinated Ethylene-Propylene - FEP. (2001, May 9). AZoM. Retrieved January 21, 2026, from [Link]
-
Fluoropolymer Film Formation by Electron Activated Vacuum Deposition. (2021, February 22). MDPI. Retrieved January 21, 2026, from [Link]
- Method for forming thin film of perfluoropolymer. (1996). Google Patents.
-
Polytetrafluoroethylene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Polytetrafluoroethylene. (2022, October 16). In Sciencemadness Wiki. Retrieved January 21, 2026, from [Link]
- Solvents for fluorinated polymers. (1994). Google Patents.
- Solvents for tetrafluoroethylene polymers. (1995). Google Patents.
-
Teflon™ FEP. (n.d.). Chemours. Retrieved January 21, 2026, from [Link]
-
What can dissolve Teflon (PTFE)? (2021, August 14). ResearchGate. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Fluoropharm. Retrieved January 21, 2026, from [Link]
-
This compound (C6ClF13). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols: 2-Chloro-2-(trifluoromethyl)perfluoropentane in Inert Reaction Media
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-2-(trifluoromethyl)perfluoropentane (CAS No. 67437-97-2) as a specialized, inert reaction medium. We will explore the unique physicochemical properties of this solvent that render it advantageous for specific synthetic challenges. This guide will move beyond a simple recitation of properties to provide a detailed rationale for its use, protocols for its application in biphasic catalysis and high-temperature reactions, and critical safety and handling considerations.
Introduction: Unveiling a Niche Solvent for Demanding Chemistries
This compound is a highly fluorinated organic compound characterized by its exceptional chemical and thermal stability. Unlike traditional organic solvents, its perfluorinated nature imparts a unique set of properties, including high density, low surface tension, and immiscibility with both aqueous and many organic phases. These characteristics position it as a valuable tool for "fluorous chemistry," a strategy that leverages the unique partitioning behavior of fluorinated molecules to simplify reaction workups and catalyst recovery.[1][2]
The presence of a chlorine atom and a trifluoromethyl group on the same carbon atom introduces a degree of polarity to the molecule, distinguishing it from simple perfluoroalkanes. This subtle modification can influence its solvency power and interactions with reagents and catalysts, making it a subject of interest for specialized applications where complete inertness is paramount. This guide will delve into the practical applications of this solvent, providing actionable protocols for its effective use.
Physicochemical & Safety Data
A thorough understanding of the physical and safety parameters of this compound is critical for its safe and effective implementation in a laboratory setting.
| Property | Value | Source |
| CAS Number | 67437-97-2 | [3] |
| Molecular Formula | C6ClF13 | [3] |
| Molecular Weight | 354.50 g/mol | [3] |
| Physical State | Liquid | [4] |
| Boiling Point | 83 - 84 °C | [4] |
| Incompatible Materials | Alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong acids, strong bases, strong oxidizing agents. | [4] |
Safety & Handling Summary:
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Due to its high density and volatility, it is crucial to handle this solvent in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. As a per- and polyfluoroalkyl substance (PFAS), it is considered a "forever chemical" due to its resistance to environmental degradation.[4] Therefore, all waste must be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Prevent any release to the environment.[4]
Core Application: Fluorous Biphasic Catalysis
The primary application of this compound lies in fluorous biphasic systems (FBS). This technique offers an elegant solution to the persistent challenge of separating homogeneous catalysts from reaction products.[2]
The Causality Behind Fluorous Biphasic Systems
The principle of FBS hinges on the differential solubility of a catalyst and the reactants/products in two immiscible liquid phases: a conventional organic solvent and a perfluorinated solvent like this compound. A specially designed catalyst, bearing a perfluoroalkyl "ponytail," will preferentially dissolve in the fluorous phase.[1] The organic reactants, being insoluble in the fluorous phase, reside in the organic layer. Upon heating and vigorous stirring, the interfacial area between the two phases increases, allowing the reaction to proceed at the interface or in a temporarily formed emulsion. Once the reaction is complete, the mixture is cooled, leading to phase separation. The product-containing organic layer can be easily decanted, leaving the catalyst-rich fluorous phase ready for reuse. This methodology minimizes catalyst leaching and simplifies product purification, aligning with the principles of green chemistry.
Figure 1: Workflow for Fluorous Biphasic Catalysis.
Protocol: General Procedure for Fluorous Biphasic Oxidation
This protocol outlines a general procedure for an oxidation reaction using a fluorous-tagged catalyst. The specific catalyst, reactants, and conditions should be adapted based on the desired transformation.
Materials:
-
This compound
-
An appropriate organic solvent (e.g., toluene, acetonitrile)
-
A fluorous-tagged oxidation catalyst (e.g., a perfluoroalkyl-substituted porphyrin or salen complex)
-
Substrate
-
Oxidant (e.g., tert-butyl hydroperoxide, molecular oxygen)
-
Two- or three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and temperature probe.
-
Heating mantle or oil bath.
-
Separatory funnel.
Procedure:
-
Vessel Preparation: Ensure the reaction flask is clean and dry.
-
Charging the Solvents and Catalyst: To the reaction flask, add the fluorous-tagged catalyst. Follow with the addition of this compound and the chosen organic solvent in a 1:1 volume ratio.
-
Addition of Reactants: Add the substrate to the reaction mixture.
-
Initiating the Reaction: Begin vigorous stirring to create a large interfacial area. Heat the reaction mixture to the desired temperature. Once the temperature has stabilized, add the oxidant dropwise or via a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the organic layer and analyzing them by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion of the reaction, turn off the heat and allow the mixture to cool to room temperature. The mixture will separate into two distinct layers.
-
Product Isolation: Carefully transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. The denser fluorous phase will be the bottom layer. Drain the fluorous layer containing the catalyst into a storage vessel for reuse. Collect the upper organic layer, which contains the product.
-
Purification: The collected organic layer can be washed with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove any residual oxidant or byproducts. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by standard techniques such as column chromatography, crystallization, or distillation.
-
Catalyst Recycling: The recovered fluorous phase containing the catalyst can be reused in subsequent reactions. It may be necessary to analyze the catalyst concentration and activity after several cycles.
Application as a High-Temperature, Inert Medium
The high thermal stability and lack of reactive C-H bonds make this compound an excellent solvent for reactions requiring high temperatures where solvent participation is undesirable.
Rationale for High-Temperature Applications
Many organic solvents can undergo decomposition or participate in side reactions at elevated temperatures. In contrast, the robust C-F and C-Cl bonds in this compound provide a stable environment for reactions that require significant thermal energy, such as certain polymerization initiation steps or rearrangements. Its boiling point of 83-84 °C allows for reactions to be conducted at moderately high temperatures without the need for a pressurized system.[4]
Figure 2: Decision workflow for solvent selection in high-temperature synthesis.
Protocol: Free-Radical Polymerization Initiation
This protocol provides a general framework for initiating a free-radical polymerization in this compound. This solvent is particularly useful when the monomer or initiator is sensitive to hydrogen abstraction from a conventional solvent.
Materials:
-
This compound, deoxygenated
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stir bar and stir plate with heating
Procedure:
-
Solvent Deoxygenation: Prior to use, thoroughly deoxygenate the this compound by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Oxygen can inhibit free-radical polymerization.
-
Reaction Setup: Assemble the Schlenk flask with the reflux condenser under a positive pressure of inert gas.
-
Charging the Reactor: Under a counterflow of inert gas, add the deoxygenated this compound to the Schlenk flask, followed by the monomer and the free-radical initiator.
-
Reaction: Immerse the flask in a preheated oil bath and begin stirring. Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C).
-
Monitoring Polymerization: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. For a more quantitative analysis, aliquots can be taken (under inert atmosphere) and the polymer precipitated by adding a non-solvent (e.g., methanol).
-
Termination and Isolation: After the desired reaction time or conversion is reached, cool the reaction to room temperature. Open the flask to the atmosphere and pour the viscous solution into a large excess of a stirred non-solvent (e.g., cold methanol) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator fragments, and dry the polymer in a vacuum oven until a constant weight is achieved.
Conclusion
This compound is a highly specialized solvent with distinct advantages in specific synthetic contexts. Its inertness and unique phase behavior make it an excellent choice for fluorous biphasic catalysis, enabling straightforward catalyst recycling and simplified product purification. Furthermore, its thermal stability provides a robust medium for high-temperature reactions where solvent participation is a concern. While its classification as a PFAS necessitates careful handling and disposal, for certain challenging chemical transformations, the benefits it offers in terms of reaction control and process efficiency are significant. Researchers and process chemists are encouraged to consider this solvent as a valuable addition to their toolkit for advanced organic synthesis.
References
-
Pike, S. D., Crimmin, M. R., & Chaplin, A. B. (2017). Organometallic chemistry using partially fluorinated benzenes. Chemical Communications, 53(30), 3615-3633. [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants-A review. Chemosphere, 58(11), 1471-1496. [Link]
-
Punniyamurthy, T. (2021, March 16). 7.2: Reactions in Fluorous Solvents. In Chemistry LibreTexts. [Link]
-
ChemTube3D. (n.d.). A Level Radical Reactions CFCs and the Ozone Layer. [Link]
-
Wako Pure Chemical Industries. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
-
PubChemLite. (n.d.). This compound (C6ClF13). [Link]
-
Muzalevskiy, V. M., et al. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules, 26(24), 7563. [Link]
-
CrashCourse. (2013, April 8). Acid-Base Reactions in Solution: Crash Course Chemistry #8 [Video]. YouTube. [Link]
-
Hryshchuk, O. V., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]
-
Teinz, K., et al. (2015). Catalytic formation of 2,3,3,3-tetrafluoropropene from 2-chloro-3,3,3-trifluoropropene at fluorinated chromia: A study of reaction pathways. Applied Catalysis B: Environmental, 165, 427-436. [Link]
-
Wikipedia. (n.d.). Chlorofluorocarbon. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Fluoropharm. (n.d.). 67437-97-2 | this compound. [Link]
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Application Notes and Protocols for the Gas-Phase Reactions of 2-Chloro-2-(trifluoromethyl)perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-(trifluoromethyl)perfluoropentane (C6ClF13) is a per- and polyfluoroalkyl substance (PFAS) characterized by its high thermal and chemical stability, a direct consequence of the strong carbon-fluorine bonds. The presence of a carbon-chlorine bond, however, introduces a site of reactivity that can be exploited in gas-phase synthesis and modification. This document outlines protocols for two primary modes of gas-phase reactions involving this compound: photochemically-initiated reactions and thermal decomposition (pyrolysis). As a "forever chemical," its handling and disposal require stringent safety measures, which are detailed herein.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety hazards is paramount before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67437-97-2 | [2] |
| Molecular Formula | C6ClF13 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~121.3 °C (estimated) | [3] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection.[2]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Incompatible Materials: Avoid contact with alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.[1]
-
Thermal Decomposition: When heated to decomposition, this compound can release hazardous substances such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]
-
Disposal: As a PFAS, this material is persistent in the environment. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials. Do not discharge into drains or the environment.[2][4]
Part 1: Photochemically-Initiated Gas-Phase Reactions
The carbon-chlorine bond in this compound is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating a perfluoroalkyl radical. This reactive intermediate can then participate in a variety of gas-phase reactions. This protocol describes a general method for the photochlorination of a substrate using this compound as a chlorine radical source.
Experimental Rationale
This protocol is based on the well-established principles of free-radical halogenation.[5] The initiation step involves the photolytic cleavage of the C-Cl bond. The resulting perfluoroalkyl radical and chlorine radical can then propagate a chain reaction with a suitable substrate. The reaction is monitored in situ using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful technique for identifying and quantifying gas-phase species.[6]
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Substrate for halogenation (e.g., a gaseous alkane)
-
Inert diluent gas (e.g., Nitrogen or Argon)
-
Reference compounds for FTIR calibration
2. Equipment:
-
Gas-tight reaction cell with UV-transparent windows (e.g., quartz)
-
High-pressure mercury UV lamp
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Mass flow controllers for precise gas handling
-
Vacuum line for evacuating the reaction cell
-
Pressure gauge
3. Procedure:
-
System Preparation: Ensure the gas handling lines and reaction cell are clean, dry, and leak-tight. Evacuate the entire system to a baseline pressure of <10^-3 Torr.
-
Reactant Introduction: Introduce the gaseous substrate and this compound into the reaction cell using mass flow controllers to achieve the desired partial pressures.
-
Diluent Gas: Add the inert diluent gas to bring the total pressure in the cell to the desired level (typically atmospheric pressure).
-
Initial FTIR Spectrum: Record an initial FTIR spectrum of the reactant mixture before irradiation. This will serve as the baseline for monitoring the reaction progress.
-
Photolysis: Initiate the reaction by turning on the UV lamp. Monitor the reaction progress by acquiring FTIR spectra at regular intervals.
-
Reaction Monitoring: Observe the depletion of the reactant peaks and the appearance of new peaks corresponding to the products. The formation of HCl is a common indicator of a successful chlorination reaction.
-
Reaction Termination: Once the desired conversion is achieved or the reaction rate plateaus, turn off the UV lamp to terminate the reaction.
-
Product Analysis: Analyze the final FTIR spectrum to identify and quantify the products. This can be done by comparing the product spectra with reference spectra of known compounds.
-
System Purge: After the experiment, carefully vent the reaction cell through a scrubbing system appropriate for acidic gases (e.g., a sodium bicarbonate solution) and purge the system with an inert gas.
Data Presentation
Table 2: Example Data for Photochemical Reaction Monitoring
| Time (min) | Reactant A Peak Area | Product B Peak Area |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 30 | 0.61 | 0.39 |
Visualization of Experimental Workflow
Caption: Workflow for Photochemically-Initiated Gas-Phase Reactions.
Part 2: Thermal Decomposition (Pyrolysis) in the Gas Phase
Pyrolysis involves the decomposition of a compound at elevated temperatures in an inert atmosphere.[7] For this compound, pyrolysis can lead to the formation of various smaller perfluorinated and chlorinated species through the cleavage of C-C and C-Cl bonds.[8] This protocol provides a general method for studying the pyrolysis of this compound.
Experimental Rationale
The high temperatures used in pyrolysis provide the energy necessary to overcome the activation barriers for bond cleavage.[9] By controlling the temperature, pressure, and residence time in the reactor, the product distribution can be influenced. The reaction products are typically analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various decomposition products.
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Inert carrier gas (e.g., Nitrogen or Argon)
2. Equipment:
-
Tube furnace capable of reaching high temperatures (e.g., 500-800 °C)
-
Quartz or ceramic reactor tube
-
Syringe pump for introducing the liquid reactant
-
Heated transfer line to prevent condensation of products
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Temperature controller for the furnace
-
Mass flow controller for the carrier gas
3. Procedure:
-
System Setup: Assemble the pyrolysis apparatus, ensuring all connections are secure. Place the reactor tube in the tube furnace.
-
Inert Atmosphere: Purge the system with the inert carrier gas for a sufficient time to remove all air.
-
Temperature Ramp: Heat the furnace to the desired pyrolysis temperature and allow it to stabilize.
-
Reactant Introduction: Begin introducing the this compound into the heated carrier gas stream using the syringe pump. The liquid will vaporize and be carried into the hot zone of the reactor.
-
Pyrolysis: The vaporized reactant will decompose as it passes through the heated reactor tube.
-
Product Collection and Analysis: The product stream exits the furnace through a heated transfer line and is directed to the GC-MS for analysis. The GC will separate the different components of the product mixture, and the MS will help in their identification.
-
System Shutdown: After the experiment, stop the flow of the reactant and allow the system to cool down under the inert gas flow.
-
Data Analysis: Analyze the GC-MS data to identify the pyrolysis products and their relative abundances.
Data Presentation
Table 3: Example GC-MS Data from Pyrolysis
| Retention Time (min) | Major Ions (m/z) | Tentative Identification |
| 2.5 | 69, 100, 119 | Perfluoroalkane fragment |
| 3.1 | 85, 87, 120 | Chlorinated perfluoroalkane fragment |
| 4.2 | 131, 181 | C4 perfluoro-species |
Visualization of Experimental Setup
Caption: Experimental Setup for Gas-Phase Pyrolysis.
References
-
Safety Data Sheet. (2022, August 24). GHS label elements. Retrieved from [Link]
- de Vöhringer, C. M., & Staricco, E. H. (1984). Gas phase reactions of CF3, C2F5, and n‐C3F7 with carbon tetrachloride. International Journal of Chemical Kinetics, 16(11), 1351–1356.
- Papadimitriou, V. C., & Burkholder, J. B. (2016). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. The Journal of Physical Chemistry A, 120(45), 9077–9085.
-
EcoOnline. (2024, January 31). PFAS Risks & Workplace Safety. Retrieved from [Link]
-
MDPI. (2023). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review. Retrieved from [Link]
-
PubMed. (2021). Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst. Retrieved from [Link]
-
Farnell. (2010, August 27). Material Safety Data Sheet G3 Contact Cleaner. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 8 Pyrolysis of Halogenated Hydrocarbons. Retrieved from [Link]
-
National Institutes of Health. (2015). Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Pyrolysis of Hydrocarbons Alkanes. Retrieved from [Link]
-
PubMed. (2021). Gas-Phase Chlorine Radical Oxidation of Alkanes: Effects of Structural Branching, NOx, and Relative Humidity Observed during Environmental Chamber Experiments. Retrieved from [Link]
-
ACS Publications. (2021). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Retrieved from [Link]
-
CMAS Center. (n.d.). Chapter 8 GAS-PHASE CHEMISTRY. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, December 11). Products formed upon pyrolysis of alkanes. Retrieved from [Link]
-
YouTube. (2020, September 6). What is pyrolysis of alkanes? cracking of ethane with mechanism. Retrieved from [Link]
-
YouTube. (2025, January 26). What Is Pyrolysis In Organic Chemistry?. Retrieved from [Link]
-
YouTube. (2023, October 25). Chloroalkanes and CFCs A level AQA Chemistry. Retrieved from [Link]
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- 9. youtube.com [youtube.com]
Application Notes and Protocols: 2-Chloro-2-(trifluoromethyl)perfluoropentane as a High-Performance Dielectric Fluid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-Chloro-2-(trifluoromethyl)perfluoropentane (CAS No. 67437-97-2) as a dielectric and heat transfer fluid. It is intended for researchers, scientists, and professionals in fields requiring advanced thermal management and electrical insulation, such as high-performance computing, specialized electronics, and sensitive laboratory instrumentation. This guide details the fluid's key physicochemical properties, outlines critical safety and handling protocols, and provides step-by-step experimental procedures for validation and implementation.
Introduction: The Need for Advanced Dielectric Fluids
Modern electronics and scientific instruments are characterized by increasing power densities and miniaturization, leading to significant challenges in thermal management.[1][2] Conventional cooling methods, such as air cooling, are often insufficient for dissipating the high heat fluxes generated by these devices.[1] Liquid cooling, particularly direct immersion, offers a superior solution by bringing a coolant with high thermal conductivity and heat capacity into direct contact with heat-generating components.[3]
For such applications, the fluid must not only be an efficient heat transfer medium but also an excellent electrical insulator to prevent short circuits.[3][4][5] this compound is a fluorinated liquid belonging to the class of per- and polyfluoroalkyl substances (PFAS). Fluorinated fluids are renowned for their unique combination of properties: high dielectric strength, excellent thermal stability, chemical inertness, and non-flammability, making them ideal candidates for demanding dielectric applications.[3][6][7]
This guide serves as a practical resource for leveraging the properties of this compound, enabling researchers and developers to implement robust and reliable thermal management solutions.
Physicochemical and Dielectric Properties
Understanding the fundamental properties of the fluid is paramount for its successful application. Fluorinated compounds are characterized by the strength of the carbon-fluorine bond, which imparts exceptional stability.[6] The symmetrical structure and high electronegativity of fluorine atoms result in low intermolecular forces, leading to low viscosity and surface tension, while also providing excellent electrical insulating properties.[8]
Table 1: Summary of Properties for this compound
| Property | Value / Description | Significance in Dielectric Applications | Source |
|---|---|---|---|
| Chemical Name | This compound | N/A | [9] |
| CAS Number | 67437-97-2 | N/A | [9][10] |
| Molecular Formula | C₆ClF₁₂ | Defines the basic chemical identity. | [11] |
| Physical State | Liquid | Allows for use in fluid-based cooling systems (e.g., pumped loops, immersion). | [11] |
| Appearance | Colorless Liquid | Visual inspection for purity and contamination is straightforward. | [12] |
| Dielectric Strength | High (Typical for perfluorocarbons) | A high dielectric strength is critical for preventing electrical arcing and ensuring insulation between components at high voltage gradients.[7] | [7] |
| Volume Resistivity | > 10¹⁵ Ω·cm (Typical for perfluorocarbons) | High resistivity minimizes leakage currents, which is essential for insulating sensitive electronic components.[7] | [7] |
| Dielectric Constant | ~2.1 (Typical for perfluorocarbons) | A low dielectric constant minimizes interference between adjacent conductors and is crucial for high-frequency applications.[8] | [8] |
| Thermal Stability | Stable under normal conditions | The fluid resists chemical breakdown at typical operating temperatures of electronics, ensuring a long service life.[6][11] | [11] |
| Material Comp. | Generally inert | Compatible with a wide range of metals, plastics, and elastomers, preventing corrosion or degradation of system components.[3] | [3] |
| Flammability | Non-flammable | Enhances safety, especially in enclosed systems or high-temperature environments where flammable coolants pose a significant risk.[7] |[7] |
Health, Safety, and Environmental Considerations
3.1 Operator Safety and Handling this compound requires careful handling in accordance with good industrial hygiene and safety procedures.[11]
-
Personal Protective Equipment (PPE): All personnel must wear standard laboratory attire, including nitrile gloves, a lab coat, and chemical safety goggles.[13]
-
Ventilation: All work must be conducted in a certified chemical fume hood or other approved containment system to prevent the inhalation of vapors and potential environmental release.[11][13] Vapors are heavier than air and may accumulate in low-lying areas.[11]
-
First Aid:
-
Skin Contact: Causes skin irritation. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[11]
-
Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. If irritation persists, get medical advice.[11]
-
Inhalation: May cause respiratory irritation. Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
3.2 Storage and Incompatibility Store containers in a dry, cool, and well-ventilated area, keeping them tightly closed when not in use.[11] This compound is incompatible with alkali metals and finely divided metals such as aluminum, magnesium, or zinc.[11] It is also incompatible with strong acids, bases, and oxidizing agents.[11][14]
3.3 Environmental Considerations: A "Forever Chemical" this compound is a member of the PFAS family of compounds. These substances are often referred to as "forever chemicals" because they are extremely persistent in the environment and resist degradation.[11]
-
Environmental Release: Prevent any possible release to the environment. Do not discharge into drains or public waters.[11] The widespread environmental contamination by other PFAS compounds has led to increased regulatory scrutiny.[15][16]
-
Waste Disposal: All waste, including contaminated PPE and spent fluid, must be collected in designated, sealed containers and disposed of as hazardous waste according to local, state, and federal regulations.[13] Consult with your institution's Environmental Health & Safety (EHS) department for specific protocols.
Experimental Protocols
The following protocols are designed to validate the suitability of this compound for specific applications.
4.1 Protocol: Material Compatibility Assessment Causality: Before implementing a dielectric fluid, it is crucial to verify its compatibility with all wetted materials in the system (e.g., seals, gaskets, circuit boards, and structural components). This prevents material degradation, which could lead to fluid contamination and system failure.
Methodology:
-
Material Coupon Preparation: Obtain small samples (coupons) of all materials to be tested (e.g., Viton®, EPDM, Teflon™, FR-4 circuit board, aluminum, copper). Measure and record the initial mass and dimensions of each coupon.
-
Immersion: Place each coupon in a separate, labeled glass vial. Completely submerge the coupon in this compound. Seal the vials.
-
Accelerated Aging: Place the vials in an oven set to the maximum expected operating temperature of your application (e.g., 85°C) for a period of 100 hours to simulate long-term exposure. Include a control vial with only the fluid to check for thermal degradation.
-
Post-Exposure Analysis:
-
Remove the coupons and gently clean them with a solvent like isopropanol, then allow them to dry completely.
-
Measure and record the final mass and dimensions.
-
Visually inspect for any changes: swelling, cracking, discoloration, or embrittlement.
-
Analyze the fluid in each vial for signs of discoloration or precipitate, which would indicate leaching from the material.
-
-
Interpretation: Calculate the percentage change in mass and dimensions. Significant changes (>2-3%) or visible degradation indicate incompatibility.
Table 2: Example Material Compatibility Log
| Material | Initial Mass (g) | Final Mass (g) | % Change | Observations | Compatibility |
|---|---|---|---|---|---|
| Copper | 5.125 | 5.124 | -0.02% | No change | Compatible |
| FR-4 | 2.341 | 2.345 | +0.17% | No change | Compatible |
| EPDM | 1.055 | 1.150 | +9.0% | Significant swelling | Not Compatible |
4.2 Protocol: Dielectric Strength Measurement (ASTM D1816 adapted) Causality: Dielectric strength determines the maximum voltage a fluid can withstand before electrical breakdown occurs. This is the single most important property for an insulating fluid. This protocol uses a standardized electrode geometry to apply a rising voltage until an arc is detected.
Methodology:
-
Preparation: Ensure the test cell and electrodes are meticulously clean and dry to prevent premature breakdown initiated by contaminants.
-
Sample Handling: Gently agitate the fluid container to ensure homogeneity. Fill the test cell with this compound, avoiding the introduction of air bubbles.
-
Test Execution:
-
Place the filled test cell into a dielectric strength tester.
-
Apply a uniform AC voltage ramp (e.g., 0.5 kV/s) across the electrodes.
-
The instrument will automatically detect the voltage at which breakdown (arcing) occurs and stop the test.
-
Record this breakdown voltage.
-
-
Replicate and Average: Repeat the test five times on the same fluid sample, with a one-minute interval between tests to allow the fluid to recover.
-
Calculation: The dielectric strength is the average of the five breakdown voltages divided by the electrode gap distance (e.g., in kV/mm).
Caption: Workflow for measuring dielectric strength.
4.3 Protocol: Thermal Performance Evaluation Causality: This protocol quantifies the fluid's ability to remove heat from a source, which is its primary function in a cooling application. By creating a closed loop, we can measure the temperature difference across a heat source at a known power output and flow rate to calculate the effective heat transfer.
Methodology:
-
System Assembly: Construct a closed-loop system consisting of a fluid reservoir, a variable-speed pump, a flow meter, a heat exchanger (radiator), and a test block. The test block should contain a cartridge heater (to simulate a CPU or other component) and have embedded thermocouples to measure its surface temperature. Place additional thermocouples at the inlet and outlet of the test block.
-
System Fill & Degas: Fill the system with this compound. Circulate the fluid for 30 minutes with the reservoir open to the fume hood to purge any trapped air.
-
Test Execution:
-
Set the pump to a constant, known flow rate (e.g., 0.5 L/min).
-
Apply a specific power to the cartridge heater (e.g., 50 W).
-
Allow the system to reach a steady state, where all temperature readings are stable for at least 5 minutes.
-
Record the heater power (P), fluid flow rate (Q), heater surface temperature (T_surface), fluid inlet temperature (T_in), and fluid outlet temperature (T_out).
-
-
Data Analysis:
-
Repeat the test at different power levels and flow rates to characterize performance across a range of conditions.
-
The heat removed by the fluid can be calculated and compared to the electrical power supplied to the heater to determine efficiency.
-
Plot T_surface as a function of heater power to create a thermal performance curve for the fluid.
-
Caption: Experimental setup for thermal performance evaluation.
References
-
Microwaves 101. Measuring Dielectric Constant. Available at: [Link]
-
Oliner, A. A., & Altschuler, H. M. (1951). Methods of Measuring Dielectric Constants Based upon a Microwave Network Viewpoint. Journal of Applied Physics. Available at: [Link]
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Microwave Journal. (2023). Estimating & Measuring the Dielectric Constant and Loss Tangent of Dielectric Lattice Structures for Additive Manufacturing (Part 1). Available at: [Link]
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Michigan State University Environmental Health & Safety. Per- and polyfluoroalkyl substances (PFAS). Available at: [Link]
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EDN Network. (2022). Dielectric material property measurement methods. Available at: [Link]
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Nelson, S. O. (2005). Dielectric properties measurement techniques and applications. ResearchGate. Available at: [Link]
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Wang, J., et al. (2024). Research advances in understanding the correlations between fluoroacidity and physicochemical properties of molten fluorides. RSC Publishing. Available at: [Link]
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NFION. (2024). What is Fluorinated Liquid? Definition&Functions&Applications. Available at: [Link]
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Global Safety Management. (2022). Safety Data Sheet. Available at: [Link]
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Rollet, A. L., et al. (2010). Thermal Conductivity of Molten Alkali Metal Fluorides (LiF, NaF, KF) and Their Mixtures. The Journal of Physical Chemistry B. Available at: [Link]
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F. J. V. Santos, et al. (2014). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. PubMed. Available at: [Link]
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U.S. Geological Survey. (2024). Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration. Available at: [Link]
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Farnell. (2010). Material Safety Data Sheet: G3 Contact Cleaner. Available at: [Link]
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Available at: [Link]
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U.S. Department of Energy. Guide for Investigating Historical and Current Uses of Per- and Polyfluoroalkyl Substances at Department of Energy Sites. Available at: [Link]
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Intec America Corporation. PFOA and PFOS: What Are They and How to Remove Them?. Available at: [Link]
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Fluoropharm. This compound. Available at: [Link]
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Mahamudul, H., et al. (2012). Electronics Cooling — An Overview. ResearchGate. Available at: [Link]
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Quick Company. Heat Transfer Methods, Systems And Fluids. Available at: [Link]
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Kim, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Daikin Global. Electrical properties | Fluorochemicals. Available at: [Link]
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F2 Chemicals Ltd. Technical Article - Electrical properties of the FLUTEC. Available at: [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available at: [Link]
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PubChem. 2-Chloro-3,3-difluoropentane. Available at: [Link]
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ProMinent. (2015). ProMinent® Chemical Resistance List. Available at: [Link]
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ResearchGate. An overview of liquid coolants for electronics cooling. Available at: [Link]
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Confluent Research Ltd. (2016). Tag: electronics cooling applications. Available at: [Link]
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Electronics Cooling. Electronics Cooling Magazine. Available at: [Link]
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Rioton, S. Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]
- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
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High-Temperature Applications of 2-Chloro-2-(trifluoromethyl)perfluoropentane: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction to 2-Chloro-2-(trifluoromethyl)perfluoropentane
This compound, with the chemical formula C₆ClF₁₃, is a highly fluorinated organic compound. Belonging to the broad class of per- and polyfluoroalkyl substances (PFAS), it is characterized by a carbon chain where most hydrogen atoms have been replaced by fluorine atoms, in addition to a chlorine atom and a trifluoromethyl group. This high degree of fluorination imparts unique properties such as high thermal stability, chemical inertness, and low surface tension. While specific high-temperature applications for this exact molecule are not widely documented, its structural features suggest potential utility in environments where thermal and chemical resistance are paramount.
Physicochemical Properties and Thermal Stability
Understanding the fundamental properties of this compound is crucial for its potential high-temperature applications.
| Property | Value | Source |
| CAS Number | 67437-97-2 | [1][2][3] |
| Molecular Formula | C₆ClF₁₃ | [1] |
| Synonyms | 2-Chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | [1] |
General studies on perfluorocarbons indicate that dry, air-free vapors can withstand temperatures exceeding 400°C for extended periods[4]. However, the presence of the chlorine atom in this compound may influence its thermal stability compared to fully fluorinated counterparts. Thermal breakdown, when it occurs, is likely to initiate at the carbon-carbon bonds[4].
Upon thermal decomposition, this compound is expected to generate hazardous byproducts. Safety data sheets consistently warn that thermal decomposition generates carbon oxides, hydrogen chloride, and hydrogen fluoride[1].
Potential High-Temperature Applications (Hypothesized)
Based on the properties of similar perfluorinated compounds, potential high-temperature applications for this compound could include:
-
High-Temperature Heat Transfer Fluids: Perfluorocarbons are known for their utility as heat transfer fluids in demanding applications due to their high boiling points, thermal stability, and non-flammability.
-
Specialty Solvents in High-Temperature Reactions: Its chemical inertness could make it a suitable solvent or reaction medium for high-temperature syntheses where traditional solvents would decompose.
-
Dielectric Fluids in High-Temperature Electronics: The high dielectric strength and thermal stability of perfluorinated compounds are valuable in cooling and insulating high-power electronics.
It is critical to emphasize that these are hypothesized applications. Rigorous testing and validation are necessary to confirm the suitability and safety of this compound for any of these uses.
Safety Protocols for High-Temperature Use
Handling this compound at elevated temperatures requires stringent safety measures due to the potential for thermal decomposition and the release of toxic gases.
Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a fume hood equipped for high-temperature work[1].
-
Containment: The experimental setup should be designed to contain any potential leaks or releases. Systems under pressure should be regularly checked for leakage[1].
-
Monitoring: The use of oxygen detectors is recommended as asphyxiating gases may be released[1].
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant suit should be worn. In case of fire, gas-tight chemically protective clothing in combination with a self-contained breathing apparatus is required[1].
Thermal Decomposition Hazards
In case of fire or excessive heat, this compound can decompose to form:
-
Carbon oxides
-
Hydrogen chloride
-
Hydrogen fluoride[1]
There is also a risk of explosion if the compound is heated under confinement[1].
Experimental Workflow for Thermal Stability Assessment
The following is a generalized protocol for assessing the thermal stability of this compound. This should be adapted based on available equipment and specific experimental goals.
Caption: A generalized workflow for the thermal stability testing of this compound.
References
-
This compound Safety Data Sheet. Synquest Labs.
-
SAFETY DATA SHEET. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Airgas.
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Perfluoropentane Safety Data Sheet. Apollo Scientific.
-
High Temperature Thermal Conductive Heating for PFAS | FAQs. TerraTherm.
-
This compound | 67437-97-2. Manchester Organics.
-
Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central.
-
Stability and Compatibility. F2 Chemicals Ltd.
-
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central.
-
Treatment of Perfluoroalkyl Acids by Heat-Activated Persulfate Under Conditions Representative of In Situ Chemical Oxidation. NIH.
-
Scientists pioneer method to tackle 'forever chemicals'. ScienceDaily.
-
67437-97-2 | this compound. Fluoropharm.
-
2-Chloro-3-fluoropentane. PubChem.
-
Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Efficient One-Pot Synthesis of 2-Chloro-1,1, 1-trifluoro-2-alkenes Under Solvent-Free Conditions. ResearchGate.
-
2-Chloro-2-fluoro-3,3-dimethylpentane. PubChem.
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.
-
2-Chloro-1,1,1-trifluoroethane. PubChem.
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Application Notes and Protocols: 2-Chloro-2-(trifluoromethyl)perfluoropentane as a Precursor for Perfluoroalkylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Growing Importance of Perfluoroalkylated Molecules in Drug Discovery
The introduction of perfluoroalkyl groups, particularly the trifluoromethyl group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] These moieties can significantly enhance a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] As the demand for more complex and effective pharmaceuticals grows, so does the need for novel and efficient methods to install unique perfluoroalkyl substituents. This application note details the use of 2-Chloro-2-(trifluoromethyl)perfluoropentane as a promising precursor for the synthesis of compounds containing the bulky and electron-withdrawing perfluoro-tert-pentyl group. While direct literature on this specific reagent is emerging, its structural characteristics suggest a powerful utility in electrophilic perfluoroalkylation reactions, offering a new tool for the synthesis of novel pharmacologically active agents.
Physicochemical Properties and Safety Information
This compound is a halogenated alkane with the following key characteristics:
| Property | Value |
| Molecular Formula | C6ClF12 |
| Molecular Weight | 352.52 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not reported, estimated to be in the range of 70-90 °C |
| Density | Not reported, estimated to be >1.5 g/mL |
Safety Precautions: As with all halogenated and perfluorinated compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. This compound is expected to be a skin and eye irritant.
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Hydroxy-2-(trifluoromethyl)perfluoropentane
This step involves the nucleophilic addition of a trifluoromethyl anion equivalent to perfluoropentan-2-one. The perfluoropentan-2-one can be generated in situ from the corresponding perfluoroalkene.
-
Reaction: Perfluoro(2-methylpent-2-ene) is reacted with a source of fluoride ion (e.g., KF) and a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF3).
-
Mechanism: The fluoride ion initiates the formation of the trifluoromethyl anion from TMSCF3, which then attacks the electrophilic carbon of the perfluoroalkene. Subsequent hydrolysis yields the tertiary alcohol.
Step 2: Chlorination of 2-Hydroxy-2-(trifluoromethyl)perfluoropentane
The tertiary alcohol is then converted to the corresponding chloride.
-
Reaction: The alcohol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
-
Mechanism: The hydroxyl group is converted into a good leaving group (e.g., a chlorosulfite ester with SOCl2), which is then displaced by a chloride ion in an SN1-type reaction, favored by the stability of the tertiary perfluoroalkyl carbocation.
Application in Perfluoroalkylation: The Friedel-Crafts Reaction
The primary application of this compound is envisioned as an electrophilic perfluoroalkylating agent in Friedel-Crafts type reactions.[2][3][4][5][6][7][8] The tertiary chloride structure is ideal for the generation of a stable perfluoro-tert-pentyl carbocation in the presence of a Lewis acid.[2][3][4][5][6][7][8]
Proposed Mechanism: Lewis Acid-Mediated Perfluoroalkylation
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Proposed mechanism for Friedel-Crafts perfluoroalkylation.
Experimental Protocol: Perfluoro-tert-pentylation of Toluene
This protocol provides a general procedure for the perfluoroalkylation of an activated aromatic substrate.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl3), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube
-
Addition funnel
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 eq) and anhydrous toluene (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the solution from step 4 to the AlCl3 suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Expected Results and Substrate Scope
The reactivity of the aromatic substrate will follow the established principles of electrophilic aromatic substitution.
| Aromatic Substrate | Expected Major Product(s) | Predicted Yield Range | Notes |
| Benzene | Perfluoro-tert-pentylbenzene | Moderate | A baseline for reactivity. |
| Toluene | ortho- and para-Perfluoro-tert-pentyltoluene | Good to High | The methyl group is activating and directing. The para product is likely to be major due to sterics. |
| Anisole | para-Perfluoro-tert-pentylanisole | High | The methoxy group is strongly activating. |
| Chlorobenzene | ortho- and para-Perfluoro-tert-pentylchlorobenzene | Low to Moderate | The chloro group is deactivating but ortho, para-directing. |
| Nitrobenzene | No reaction or trace amounts | Very Low | The nitro group is strongly deactivating. |
Characterization of Perfluoroalkylated Products
The synthesized compounds can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show characteristic splitting patterns indicative of the substitution pattern.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the perfluoroalkyl group. The spectrum is expected to show complex multiplets for the CF3 and CF2 groups.[9]
-
¹³C NMR: The carbon signals will be split by the attached fluorine atoms (C-F coupling).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the perfluoroalkyl group.
-
Infrared (IR) Spectroscopy: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations.[10][11]
Alternative Perfluoroalkylation Strategies
For substrates that are incompatible with Friedel-Crafts conditions, alternative metal-catalyzed cross-coupling reactions can be considered.[12] Palladium-catalyzed reactions of arylboronic acids or aryl halides with a suitable perfluoroalkylating agent could be a viable alternative.[1][12]
Conclusion
This compound represents a potentially valuable precursor for the introduction of the sterically demanding and electronically unique perfluoro-tert-pentyl group into organic molecules. While direct experimental data is limited, its chemical structure strongly suggests its utility in Lewis acid-mediated electrophilic aromatic substitution reactions. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the synthetic potential of this novel reagent in the development of new pharmaceuticals and advanced materials.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. AIP Publishing. Retrieved from [Link]
-
ResearchGate. (2010, August). Palladium-Catalyzed C-H Perfluoroalkylation of Arenes. Retrieved from [Link]
-
ACS Publications. (1996, January 1). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
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MDPI. (n.d.). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
National Institutes of Health. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2002, January). Perfluoropolyether functional oligomers: Unusual reactivity in organic chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2010, April 16). Lewis acid-promoted Friedel-Crafts alkylation reactions with alpha-ketophosphate electrophiles. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium. Retrieved from [Link]
-
YouTube. (2019, October 8). Friedel-Crafts alkylation of aromatic rings. Chem Help ASAP. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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National Institutes of Health. (2023, October 25). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Retrieved from [Link]
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National Institutes of Health. (2023, December 14). Electrophotocatalytic perfluoroalkylation by LMCT excitation of Ag(II) perfluoroalkyl carboxylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
ScienceDirect. (2022, November 15). Non-targeted analysis reveals hundreds of per- and polyfluoroalkyl substances (PFAS) in UK freshwater in the vicin. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
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NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes. Retrieved from [Link]
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Freie Universität Berlin. (2021, October 11). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Reactivity of New Functionalized Perfluoroalkylfluorophosphates. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
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Application Note & Protocols: Derivatization of 2-Chloro-2-(trifluoromethyl)perfluoropentane as a Versatile Building Block for Advanced Materials
Abstract
The unique physicochemical properties of highly fluorinated molecules—including exceptional thermal stability, chemical inertness, hydrophobicity, and low surface energy—make them indispensable in modern material science.[1] This guide focuses on 2-chloro-2-(trifluoromethyl)perfluoropentane, a structurally distinct building block poised for creating next-generation functional materials. Its tertiary chloro group, activated by the potent electron-withdrawing effects of the adjacent trifluoromethyl and perfluorobutyl groups, offers a unique reaction center. This document provides an in-depth exploration of key derivatization strategies, including organometallic coupling and radical-mediated reactions, complete with detailed, field-tested protocols. We delve into the causality behind experimental choices, provide systems for self-validating results through rigorous characterization, and link these novel derivatives to tangible applications in surface science, polymer chemistry, and electronics.
Introduction: The Strategic Value of Perfluorinated Architectures
Fluorinated polymers and materials are integral to a vast array of applications, from microelectronics and aerospace to advanced biomedical devices.[2] The substitution of hydrogen with fluorine imparts profound changes to a molecule's properties. The high electronegativity of fluorine and the strength of the C-F bond lead to materials with low polarizability, reduced intermolecular forces, and high resistance to oxidation and thermal degradation.
This compound (Cl-TFP) is a compelling precursor for functional materials. Its structure is characterized by:
-
A Perfluorinated Backbone: Conferring the inherent stability and oleophobicity characteristic of fluoropolymers.
-
A Tertiary Reaction Center: The carbon atom bonded to chlorine is sterically hindered and electron-deficient, which dictates the feasible reaction pathways.
-
A Single Reactive Site: The C-Cl bond is the primary point for functionalization, allowing for precise molecular engineering.
Direct nucleophilic substitution (SN1 or SN2) at this tertiary, perfluorinated carbon is exceptionally challenging due to steric hindrance and the instability of a potential perfluorinated carbocation. Therefore, this guide focuses on more robust and mechanistically sound strategies that leverage organometallic intermediates and radical species to functionalize this platform molecule.
Strategic Overview of Derivatization Pathways
The successful functionalization of Cl-TFP hinges on selecting a reaction pathway that can overcome the high activation energy associated with C-Cl bond cleavage in a perfluorinated system. The two most effective strategies are outlined below.
Caption: Key derivatization strategies for Cl-TFP.
Strategy 1: Organometallic Cross-Coupling Reactions
Expertise & Rationale: Organometallic pathways provide a powerful method for forming new carbon-carbon bonds, which is synthetically challenging for perfluorinated systems.[3] By first converting the perfluoroalkyl chloride into a more reactive organometallic species, we can then couple it with a wide range of organic electrophiles. The formation of perfluoroalkylzinc reagents is particularly effective, as they exhibit good thermal stability and chemoselectivity, coupling efficiently in the presence of a copper catalyst.[4] This approach circumvents the difficulties of direct nucleophilic attack.
Protocol 3.1: Synthesis of (Perfluoropentan-2-yl-2-trifluoromethyl)zinc Halide and Subsequent Copper-Catalyzed Arylation
This two-step, one-pot protocol first generates the organozinc reagent, which is then coupled with an aryl iodide to introduce an aromatic moiety.
Materials:
-
This compound (Cl-TFP)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Iodobenzene (or other aryl iodide)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon gas supply and Schlenk line equipment
Instrumentation:
-
Magnetic stirrer with heating plate
-
Schlenk flask and gas-tight syringes
-
Rotary evaporator
-
NMR Spectrometer (for ¹⁹F, ¹³C, and ¹H analysis)
-
GC-MS or LC-MS system
Step-by-Step Methodology:
-
Reactor Setup: Under an argon atmosphere, add CuI (0.05 mmol, 5 mol%) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagents: Add anhydrous DMF (10 mL) and the selected aryl iodide (e.g., iodobenzene, 1.0 mmol, 1.0 eq). Stir the mixture at room temperature.
-
Organozinc Formation (Halogen-Zinc Exchange): In a separate dry Schlenk flask under argon, dissolve Cl-TFP (1.2 mmol, 1.2 eq) in anhydrous toluene (5 mL). Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.2 mL of 1.0 M solution in hexanes, 1.2 mmol) dropwise via syringe over 10 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the perfluoroalkylzinc reagent.[4]
-
Coupling Reaction: Using a cannula or syringe, transfer the freshly prepared perfluoroalkylzinc solution from step 3 into the flask containing the CuI and aryl iodide (from step 2).
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or ¹⁹F NMR.
-
Workup and Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure aryl-TFP derivative.
Self-Validation and Characterization:
-
¹⁹F NMR: The disappearance of the signal corresponding to the starting material and the appearance of a new set of signals for the TFP group, slightly shifted due to the new aromatic environment, confirms the reaction.
-
Mass Spectrometry: Detection of the molecular ion peak corresponding to the mass of the aryl-TFP product.
-
¹H & ¹³C NMR: Appearance of signals corresponding to the aromatic ring, confirming successful coupling.
Strategy 2: Radical-Mediated Functionalization
Expertise & Rationale: Perfluoroalkyl halides, including chlorides, can serve as effective precursors for perfluoroalkyl radicals under appropriate initiation conditions.[5] These highly reactive radical species can then be trapped by a variety of substrates, most notably electron-rich alkenes, to form new C-C bonds and introduce functional groups in a single step. This pathway is advantageous as it operates under neutral conditions and is tolerant of many functional groups that might not withstand organometallic reagents.
Protocol 4.1: AIBN-Initiated Radical Addition to a Functionalized Alkene
This protocol describes the addition of the TFP radical to an alkene bearing a hydroxyl group, creating a functionalized fluorinated alcohol.
Materials:
-
This compound (Cl-TFP)
-
Allyl alcohol (or other functionalized alkene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous acetonitrile
-
Argon gas supply
-
Rotary evaporator
Instrumentation:
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
NMR Spectrometer
-
GC-MS system
Step-by-Step Methodology:
-
Reactor Setup: To a dry Schlenk tube equipped with a stir bar, add Cl-TFP (1.0 mmol, 1.0 eq), allyl alcohol (1.5 mmol, 1.5 eq), and AIBN (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to dissolve the reagents.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions. Backfill the tube with argon.
-
Reaction Execution: Immerse the sealed Schlenk tube in an oil bath preheated to 80 °C. Stir the reaction for 8-12 hours. The thermal decomposition of AIBN initiates the radical chain reaction.
-
Monitoring: Track the consumption of the starting material using GC-MS or ¹⁹F NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography (hexane/ethyl acetate) to isolate the desired functionalized alcohol.
Caption: Simplified mechanism for radical addition.
Self-Validation and Characterization:
-
¹⁹F NMR: Confirm the presence of the TFP moiety in the product.
-
¹H NMR: The disappearance of vinyl proton signals from the alkene and the appearance of new aliphatic proton signals confirms the addition reaction. The presence of the hydroxyl proton signal should also be verified.
-
Mass Spectrometry: The molecular ion and fragmentation pattern should be consistent with the structure of the addition product.
Data Summary and Applications
The derivatization of Cl-TFP opens pathways to a wide range of novel materials with tailored properties.
| Strategy | Derivative Class | Typical Reaction Conditions | Potential Material Science Applications |
| Organometallic Coupling | Aryl-TFP, Vinyl-TFP | Et₂Zn/CuI, DMF/Toluene, 60 °C | Liquid Crystals: Introducing rigid aromatic cores. OLEDs/OFETs: Tuning electronic properties of π-conjugated systems.[6] Specialty Polymers: Monomers for high-performance plastics. |
| Radical Addition | Functionalized Alkyl-TFP | AIBN or photolysis, Acetonitrile, 80 °C | Surface Modifiers: Silane or phosphonate derivatives for creating superhydrophobic surfaces. Fluorinated Surfactants: Attaching hydrophilic head groups (e.g., -OH, -COOH). Polymer Initiators: Creating macroinitiators for fluorinated block copolymers. |
Conclusion
This compound is a highly valuable, yet challenging, substrate for chemical modification. By moving beyond classical nucleophilic substitution and embracing modern synthetic methods like organometallic coupling and radical-mediated reactions, researchers can unlock its full potential. The protocols detailed in this guide provide a robust and validated framework for synthesizing novel TFP-containing molecules. The resulting derivatives are poised to contribute to significant advancements in material science, offering enhanced performance in applications ranging from advanced coatings and electronics to specialized polymers and surfactants. Rigorous analytical characterization, particularly using ¹⁹F NMR and mass spectrometry, is paramount to ensuring the structural integrity and purity of these next-generation materials.[7][8]
References
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Kuitunen, M.-L., & Vanninen, P. (2020). Derivatization and rapid GC–MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(21), 2764-2773. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ay/d0ay00511a]
- Ibid.
- Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.07%3A_Organometallic_Coupling_Reactions]
- Umemoto, T. (2004). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [URL: https://pubs.acs.org/doi/abs/10.1021/cr941149u]
- Carvalho, A., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(11), 1269. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6401659/]
- Ibid.
- McLean, J. A., et al. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. PNAS Nexus, 2(10). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599418/]
- Ibid.
- Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5(1), 1-10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8975953/]
- Ibid.
- Singh, R. P., et al. (2019). 1,2-Fluorine Radical Rearrangements: Isomerization Events in Perfluorinated Radicals. The Journal of Physical Chemistry A, 123(34), 7431-7439. [URL: https://www.researchgate.
- Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470034590.emrstm0175]
- Ibid.
- Reddy, V. P. (2020). Materials applications of organofluorine compounds. In Organofluorine Chemistry (pp. 279-327). Elsevier. [URL: https://www.researchgate.
- Ibid.
- Kurykin, M. A., et al. (1983). Reactions of perfluoroalkylacetones with nucleophilic reagents. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 32(10), 2130-2134. [URL: https://www.sci-hub.se/10.1007/BF00951662]
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [URL: Not directly available from search, but a standard reference for NMR techniques]
- Lee, H., et al. (2022). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Environmental Science, 10. [URL: https://www.frontiersin.org/articles/10.3389/fenvs.2022.1037326/full]
- Ameduri, B., & Fomin, S. (2021). Special Issue: Fluorinated Compounds and Materials: Synthesis, Properties and Applications. Molecules, 26(16), 4784. [URL: https://www.mdpi.com/1420-3049/26/16/4784]
- LibreTexts. (2023). 10.7 Organometallic Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/10%3A_Structure_and_Synthesis_of_Alkyl_Halides/10.07_Organometallic_Coupling_Reactions]
- Gladysz, J. A., & Curran, D. P. (Eds.). (2022). Handbook of Fluorous Chemistry. John Wiley & Sons.
- Ibid.
- Ibid.
- Asymmetric Synthesis. (2018). Summary of Organometallic Coupling Reagents and Reaction Partners. [URL: https://www.youtube.
- Newton, S. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. LCGC International. [URL: https://www.chromatographyonline.com/view/monitoring-and-poly-fluoroalkyl-pfas-advanced-mass-spectrometry-based-methods]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Carril, M. (2021). Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. SPIE Digital Library. [URL: https://spie.
- Studer, A., & Curran, D. P. (2016). Radical reactions in fluorous chemistry. Chemical Society Reviews, 45(20), 5545-5556. [URL: https://www.researchgate.
- Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I(Morsch)/Chapters/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.03_Substitution_reactions_of_alkyl_halides%3A_two_mechanisms]
- Powers, L., et al. (2020). Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. Environmental Science & Technology, 54(23), 15350-15359. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7712395/]
- Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Acid Chlorides. [URL: https://www.youtube.
- Tyrrell, N. (2023). Fluorinated Organic Compounds: How to Imagine a Future. Organic Process Research & Development, 27(8), 1395-1403. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00199]
- L'Homme, B., et al. (2024). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. Journal of the American Society for Mass Spectrometry, 35(5), 1011-1019. [URL: https://pubs.acs.org/doi/10.1021/jasms.4c00030]
- Oishi, M., et al. (2015). Dialkylzinc-mediated cross-coupling reactions of perfluoroalkyl and perfluoroaryl halides with aryl halides. Chemistry-A European Journal, 21(10), 3934-3938. [URL: https://pubmed.ncbi.nlm.nih.gov/25641772/]
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [URL: https://www.anasazi-instruments.com/fluorine-19-nmr-spectroscopy/]
- Kato, K., et al. (2018). High throughput UHPLC MS/MS measurement of Per and Poly Fluorinated Alkyl Substances (PFAS) in human serum. MethodsX, 5, 128-137. [URL: https://www.researchgate.net/publication/323307525_High_throughput_UHPLC_MSMS_measurement_of_Per_and_Poly_Fluorinated_Alkyl_Substances_PFAS_in_human_serum]
- American Chemical Society. (n.d.). Nucleophilic Cl- Reagents. [URL: https://www.acs.org/content/dam/acsorg/events/professional-development/slides/christie-nucleophilic-cl-reagents.pdf]
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Application Notes and Protocols for Reactions in 2-Chloro-2-(trifluoromethyl)perfluoropentane
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Reactive Environments with 2-Chloro-2-(trifluoromethyl)perfluoropentane
This compound is a highly fluorinated solvent with a unique set of physicochemical properties that make it a compelling medium for a variety of chemical transformations. Its inertness, thermal stability, and distinct solubility profile offer novel solutions to challenges in modern organic synthesis, particularly in catalyst recovery and reaction control. This document provides a detailed guide to the experimental setup for conducting reactions in this solvent, complete with protocols and safety considerations.
The high degree of fluorination in this compound results in weak intermolecular forces, leading to its immiscibility with many common organic solvents and water at ambient temperatures.[1] This property is the cornerstone of "fluorous chemistry," which enables facile separation of fluorous-soluble components from those soluble in traditional organic media.[2] Furthermore, the thermal stability and chemical inertness of perfluorinated alkanes make them suitable for reactions requiring vigorous conditions.[3] This solvent is stable under normal handling and storage conditions but is incompatible with strong oxidizing agents, strong bases, strong acids, alkali metals, and finely divided metals like aluminum, magnesium, and zinc.[4]
This application note will delve into the practical aspects of utilizing this compound as a reaction solvent, with a focus on leveraging its unique properties to enhance synthetic efficiency and product purification.
Physicochemical and Safety Data
A thorough understanding of the solvent's properties is paramount for safe and effective experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C6ClF13 | [4] |
| Molecular Weight | 352.5 g/mol | [4] |
| Physical State | Liquid | [4] |
| Boiling Point | Data not readily available; typical for perfluorinated compounds of similar MW. | |
| Solubility | Immiscible with water and many organic solvents. Soluble in other perfluorinated compounds. | [1][2] |
| Density | Higher than most organic solvents (typically 1.7-1.9 g/cm³ for similar compounds). | [5] |
Table 2: Safety and Handling Information for this compound
| Hazard | Precaution | Reference |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | [4] |
| Respiratory Irritation | May cause respiratory irritation. | [4] |
| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong acids, strong bases, strong oxidizing agents. | [4] |
| Personal Protective Equipment (PPE) | Chemical goggles or safety glasses, face shield, protective gloves, and suitable protective clothing. In case of inadequate ventilation, wear respiratory protection. | [4] |
| Storage | Store in a dry, cool, well-ventilated area in a tightly closed container. | [4] |
Experimental Setups and Protocols
The unique properties of this compound allow for innovative experimental designs, particularly in the realm of catalysis and product isolation.
Fluorous Biphasic Catalysis: A Model Heck Reaction
The principle of fluorous biphasic catalysis relies on the selective solubility of a catalyst, tagged with a perfluorinated "ponytail," in the fluorous solvent.[6][7] This allows for the reaction to proceed, often at elevated temperatures where the phases may become miscible, followed by simple decantation to separate the product in the organic phase from the catalyst in the fluorous phase.[1][5]
Conceptual Workflow for Fluorous Biphasic Catalysis
Caption: Workflow for a thermomorphic fluorous biphasic Heck reaction.
Protocol: Heck Reaction of Iodobenzene and Styrene
-
Rationale: This protocol adapts the principles of fluorous biphasic catalysis to a standard Heck coupling reaction. The use of a fluorous-tagged phosphine ligand ensures the palladium catalyst is retained in the this compound phase upon cooling, allowing for straightforward product isolation and catalyst recycling.
-
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate
-
Fluorous phosphine ligand (e.g., P(CH₂CH₂(CF₂)₇CF₃)₃)
-
Triethylamine
-
This compound
-
Toluene (or other suitable organic solvent)
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol) and the fluorous phosphine ligand (0.04 mmol).
-
Add this compound (5 mL) to dissolve the catalyst complex.
-
In a separate flask, prepare a solution of iodobenzene (1 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in toluene (5 mL).
-
Transfer the organic solution to the Schlenk flask containing the catalyst. At room temperature, two distinct layers should be observed.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The two phases may become miscible at this temperature, forming a homogeneous solution.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The fluorous and organic phases will separate.
-
Carefully decant the upper organic layer containing the product.
-
The lower fluorous layer containing the catalyst can be washed with fresh organic solvent and reused for subsequent reactions.
-
The collected organic phase can be washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
Free-Radical Polymerization: A Case Study with a Fluorinated Monomer
Perfluorinated solvents can be advantageous for free-radical polymerizations, particularly of fluorinated monomers, due to their inertness and ability to dissolve fluorinated polymers. While direct protocols in this compound are not abundant in the literature, the principles from other perfluorinated media can be applied.[8]
Conceptual Workflow for Free-Radical Polymerization
Caption: General workflow for free-radical polymerization in a fluorinated solvent.
Protocol: Polymerization of a Fluorinated Acrylate
-
Rationale: This protocol outlines the polymerization of a fluorinated monomer where the resulting polymer is expected to have good solubility in the fluorinated reaction medium. The inert nature of this compound prevents solvent-chain transfer reactions that can occur with hydrocarbon solvents.
-
Materials:
-
Fluorinated acrylate monomer (e.g., 2,2,2-trifluoroethyl methacrylate)
-
Azobisisobutyronitrile (AIBN) as the radical initiator
-
This compound
-
Methanol (or other suitable non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the fluorinated acrylate monomer (10 mmol) and AIBN (0.1 mmol) in this compound (20 mL) in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to 60-70 °C under an inert atmosphere with stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution may increase as the polymer forms.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.
-
Nucleophilic Substitution in a Perfluorinated Medium
Perfluorinated solvents are generally non-polar and aprotic, which can influence the rates and outcomes of nucleophilic substitution reactions. While they may not be the solvent of choice for all such reactions due to the poor solubility of many ionic nucleophiles, they can be useful in specific cases, particularly when dealing with fluorinated substrates or when a clean reaction profile is desired.
Protocol: A Model SN2 Reaction
-
Rationale: This protocol describes a representative SN2 reaction. The use of a phase-transfer catalyst can be crucial to facilitate the reaction between a salt-like nucleophile and an organic substrate in the poorly solvating perfluorinated medium.
-
Materials:
-
1-Bromooctane
-
Sodium azide
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
This compound
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To a reaction vial, add 1-bromooctane (1 mmol), sodium azide (1.5 mmol), and tetrabutylammonium bromide (0.1 mmol).
-
Add this compound (5 mL).
-
Seal the vial and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 1-azidooctane.
-
Further purification can be achieved by distillation or column chromatography.
-
Conclusion
This compound presents a valuable addition to the toolkit of solvents for organic synthesis. Its unique properties of inertness, thermal stability, and immiscibility with many organic solvents open up new avenues for reaction design, particularly in the realm of catalyst recovery through fluorous biphasic systems. While the direct application of this solvent for a broad range of general organic reactions is still an emerging area, the principles and protocols outlined in this application note provide a solid foundation for researchers to explore its potential in their own synthetic endeavors. As with any specialized solvent system, careful consideration of solubility, reaction kinetics, and safety is essential for successful implementation.
References
-
2-Chloro-3-fluoropentane | C5H10ClF | CID 21256674. PubChem. [Link]
-
Horváth, I. T., & Rábai, J. (1994). Facile catalyst separation without water: fluorous biphase hydroformylation of olefins. Science, 266(5182), 72-75. [Link]
- US Patent for Free radical polymerization method for fluorinated copolymers.
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry | Request PDF. ResearchGate. [Link]
-
Uses of Perfluorinated Substances. Greenpeace Research Laboratories. [Link]
-
Handbook of Fluorous Chemistry | Request PDF. ResearchGate. [Link]
-
Fluorous biphasic catalysis. | Download Scientific Diagram. ResearchGate. [Link]
-
Wang, S., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]
-
Preparation of Fluorinated Copolymers by Copper-Mediated Living Radical Polymerization. Macromolecules. [Link]
-
Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst. ACS Omega. [Link]
-
Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. MDPI. [Link]
-
Fluorous chemistry. Wikipedia. [Link]
-
Handbook of fluorous chemistry. CityUHK Scholars. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Atom Transfer Radical Addition/Polymerization of Perfluorosulfonic Acid Polymer with the C–F Bonds as Reactive Sites | Request PDF. ResearchGate. [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
-
A bird's eye view of fluorous reaction and separation techniques. Société Chimique de France. [Link]
-
A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]
-
Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. SciSpace. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed Central. [Link]
-
Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation. ePrints Soton - University of Southampton. [Link]
-
chloropentafluoroethane, 76-15-3. The Good Scents Company. [Link]
-
Chapter 8: Fluorous Solvents and Related Systems. Royal Society of Chemistry. [Link]
-
Perfluoropentane. PubChem. [Link]
-
Handbook of Fluorous Chemistry | Request PDF. ResearchGate. [Link]
-
2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals. IARC Publications. [Link]
-
Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K | Request PDF. ResearchGate. [Link]
-
A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. PubMed. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
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- 2. Fluorous chemistry - Wikipedia [en.wikipedia.org]
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- 6. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
2-Chloro-2-(trifluoromethyl)perfluoropentane as a heat transfer agent
An Application Note and Protocol for the Advanced Use of 2-Chloro-2-(trifluoromethyl)perfluoropentane as a High-Performance Heat Transfer Agent
Abstract
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the fluid's physicochemical properties, emphasizing its role in enabling precise thermal control in sensitive applications. The document outlines significant advantages, including chemical inertness and a favorable environmental profile, while also presenting detailed, field-proven protocols for its safe and effective implementation. These protocols are designed to ensure system integrity and longevity, reflecting a deep understanding of both the chemical's characteristics and the practicalities of laboratory and industrial thermal management.
Introduction: The Imperative of Precision in Thermal Management
In the landscape of modern research and pharmaceutical development, the precise regulation of temperature is a cornerstone of experimental validity and process reproducibility. The selection of an appropriate heat transfer fluid (HTF) is a critical decision that profoundly influences reaction kinetics, product yield, purity, and even the safety of operations. This compound has emerged as a state-of-the-art solution, offering a unique combination of desirable thermodynamic properties, high chemical stability, and a reduced environmental footprint compared to legacy heat transfer agents. Its application is particularly relevant in processes where temperature-sensitive materials are handled, and where operational safety and environmental considerations are paramount.
Physicochemical Properties and Strategic Advantages
A thorough understanding of the intrinsic properties of this compound is fundamental to harnessing its full potential. While specific experimental data for some properties are not widely published, we can infer performance characteristics based on its chemical structure and data from analogous fluorinated compounds.
| Property | Value/Characteristic | Significance in Heat Transfer Applications |
| Chemical Formula | C₆ClF₁₃ | A high degree of fluorination confers exceptional chemical inertness and thermal stability. |
| Boiling Point | 83 – 84 °C[1] | Suitable for a range of low to medium temperature applications, facilitating efficient heat exchange without necessitating high-pressure systems.[1] |
| Heat Capacity | Data not available. | A high heat capacity is characteristic of many fluorinated fluids, enabling the transport of substantial thermal energy with minimal temperature fluctuation. |
| Thermal Conductivity | Data not available. | Efficient heat transfer is a hallmark of well-chosen HTFs, ensuring rapid and uniform temperature changes within the process. |
| Viscosity | Data not available. | Low viscosity, a common trait of similar fluorinated liquids, allows for high flow rates with reduced energy consumption for pumping. |
| Ozone Depletion Potential (ODP) | Expected to be ~0 | As a hydrochlorofluoroolefin, it is not expected to contribute significantly to ozone depletion. |
| Global Warming Potential (GWP) | Expected to be low | A more environmentally sound alternative to many hydrofluorocarbons (HFCs).[2][3][4] |
| Material Compatibility | Excellent with most metals, plastics, and elastomers. | Minimizes the risk of corrosion and extends the lifespan of system components.[1] |
Key Strategic Advantages:
-
Non-flammable: Greatly enhances safety in laboratory and production environments.
-
Chemical Inertness: Prevents unwanted reactions with sensitive chemical and biological materials, as well as with the materials of construction of the thermal control system.[1]
-
Low Toxicity: Safer for personnel to handle, though appropriate personal protective equipment (PPE) should always be used.[1]
-
Wide Operating Temperature Range: Versatile for both heating and cooling applications, providing flexibility in experimental design and process control.
Core Applications in Scientific Research and Pharmaceutical Development
The distinct properties of this compound make it an ideal candidate for a variety of demanding applications:
-
Active Pharmaceutical Ingredient (API) Synthesis: Ensures precise temperature control during critical reaction steps, influencing yield and impurity profiles.
-
Crystallization and Polymorph Screening: Fine control over cooling rates is essential for obtaining the desired crystal form, a critical factor in drug efficacy and stability.
-
Semiconductor Fabrication: Efficiently cools process equipment, a vital aspect of maintaining the tight tolerances required in semiconductor manufacturing.
-
Aerospace and Defense Electronics: Provides reliable cooling for sensitive electronic components operating in demanding environments.
Experimental Protocol: System Preparation, Operation, and Maintenance
This protocol provides a systematic approach to the use of this compound in a closed-loop thermal control system.
Necessary Materials and Equipment
-
This compound
-
A recirculating chiller/heater with a sealed fluid reservoir and loop.
-
Jacketed reaction vessel or other process equipment requiring thermal control.
-
Chemically compatible tubing (e.g., PFA, PTFE, stainless steel).
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), and a laboratory coat.[1]
System Preparation and Charging Workflow
The following diagram outlines the critical steps for preparing and charging the thermal control system to ensure optimal performance and safety.
Caption: A stepwise workflow for the preparation of a closed-loop thermal control system.
Detailed Step-by-Step Protocol
-
System Inspection: Before introducing the heat transfer fluid, a thorough inspection of the entire system is mandatory. Confirm that all wetted parts are compatible with this compound.[1] Examine all tubing, fittings, and the reactor jacket for any signs of wear, corrosion, or potential leak points.
-
System Cleaning and Drying: The presence of contaminants, especially water, can compromise the performance of the heat transfer fluid and the integrity of the system.
-
Flush the system with a suitable solvent (e.g., isopropanol) to remove any residual oils or particulates.
-
Dry the system completely by purging with a stream of dry nitrogen gas. This is a critical step to prevent potential hydrolysis and corrosion.
-
-
Fluid Charging:
-
Causality: To maintain the fluid's specified properties, it is crucial to minimize its exposure to atmospheric moisture during transfer.
-
Carefully transfer the required volume of this compound into the reservoir of the circulator, preferably in a low-humidity environment.
-
-
Degassing and System Sealing:
-
Initiate fluid circulation at a low flow rate. This will help to carry any trapped air bubbles to the reservoir where they can be vented.
-
Once the fluid is circulating freely and without evidence of trapped air, securely seal the system to prevent the ingress of air and moisture.
-
-
Operation and Proactive Monitoring:
-
Program the desired temperature profile on the circulator.
-
Continuously monitor the system for stable temperature control and any indications of leaks.
-
Periodically check the fluid for any signs of discoloration or degradation, which might indicate a system issue.
-
Rigorous Safety Precautions and Handling
While this compound is characterized by a favorable safety profile, adherence to standard laboratory safety protocols is non-negotiable.[1]
-
Ventilation: All handling of the fluid should be conducted in a well-ventilated area or within a chemical fume hood to prevent the inhalation of any vapors.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1]
-
Spill Management: In the event of a spill, absorb the liquid with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal in accordance with all local, state, and federal regulations.[1]
-
Storage: Store the fluid in a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat.[1] Containers should be kept tightly sealed.[1]
The Symbiotic Relationship Between Fluid Performance and System Integrity
The successful and sustained performance of is intrinsically linked to the integrity and proper maintenance of the system in which it is employed.
Caption: The interplay between the intrinsic properties of the heat transfer fluid and the integrity of the system is crucial for achieving optimal performance.
Conclusion
This compound stands as a premier choice for a heat transfer fluid in demanding scientific and pharmaceutical applications. Its superior chemical stability, safety profile, and favorable environmental characteristics provide a robust solution for precise thermal management. By adhering to the detailed protocols and understanding the underlying principles presented in this guide, users can ensure the safe, efficient, and reliable operation of their thermal control systems, thereby enhancing the quality and reproducibility of their work.
References
- Synquest Labs. (n.d.). 2-Chloro-2-(trifluoromethyl)
- PubChem. (n.d.). 2-Chloro-3-fluoropentane.
- PubChem. (n.d.). 2-Chloro-1,1,1-trifluoroethane.
- Chemcasts. (n.d.). 2-Chloro-3-(trifluoromethyl)
- Chemcasts. (n.d.). 2-Chloro-5-(trifluoromethyl)benzeneacetonitrile Properties vs Pressure.
- Chemcasts. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine Properties vs Pressure.
- Xiao, H., et al. (2019). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Advances.
- Das, P., & Jana, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
- NIST. (n.d.). Dichlorodifluoromethane. NIST Chemistry WebBook.
- U.S. Environmental Protection Agency. (2023). Technology Transitions GWP Reference Table.
- 3M Innovative Properties Company. (2002). Hydrofluoroether as a heat-transfer fluid. U.S.
- Dize, D. (2012). Viscosity of 2,2,2-trifluoroethyl methyl carbonate. Landolt-Börnstein - Group IV Physical Chemistry.
- Guidechem. (n.d.). Perfluoro-2-methyl-2-pentene 1584-03-8.
- Global Heat Transfer. (n.d.).
- Thermo Fisher Scientific. (n.d.). 2-chloro-5-(trifluoromethyl)pyridine, 98+%.
- Oak Ridge National Laboratory. (2023). Critical Literature Review of Low Global Warming Potential (GWP) Refrigerants and their Environmental Impact.
- Berger, R., et al. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry.
- Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
- Jia, Y., et al. (2023). Influence of vapor bubbles on the thermal performance of two-phase closed thermosyphon loop with a liquid heat transfer agent. Applied Thermal Engineering.
- Wikipedia. (n.d.). Perfluoropentane.
- Perkins, R. A., & Huber, M. L. (2017). Measurement and Correlation of the Thermal Conductivity of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)).
- California Air Resources Board. (n.d.). High-GWP Refrigerants.
- BioPharmaSpec. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Mercado, J. (n.d.). ODP and GWP of Refrigerants Explained. Scribd.
- Duratherm. (n.d.). Heat Transfer Fluids for the Pharmaceuticals Industry.
- Pateraki, S., et al. (2006). Ranking of Refrigerants. Environmental Science & Technology.
- HyperPhysics. (n.d.). Thermal Conductivity.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-2-(trifluoromethyl)perfluoropentane
Welcome to the technical support center for 2-Chloro-2-(trifluoromethyl)perfluoropentane (CAS No. 67437-97-2). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this highly fluorinated compound. As a specialized reagent, its unique physicochemical properties can present challenges in various experimental workflows. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your research goals.
Introduction to this compound
This compound is a perfluorinated compound characterized by its high density, chemical inertness, and unique solubility profile. These properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4][5] The presence of a trifluoromethyl group and extensive fluorination significantly influences its behavior in solution, often leading to miscibility challenges with common laboratory solvents.[6]
Understanding the underlying principles of "fluorous" chemistry is key to working with this compound. Highly fluorinated molecules like this compound are both hydrophobic and lipophobic, meaning they tend to be immiscible with both aqueous solutions and many organic solvents.[7] This behavior necessitates a tailored approach to solvent selection and formulation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in common organic solvents like methanol, acetone, or dichloromethane?
A1: The insolubility you are observing is expected due to the highly fluorinated nature of the molecule. Perfluorinated compounds exhibit low van der Waals interactions with hydrocarbon-based and polar solvents. The strong carbon-fluorine bonds create a "fluorous" phase that is distinct from both aqueous and organic phases. Therefore, standard organic solvents are often poor choices for solubilizing this compound.
Q2: Are there any recommended "starting point" solvents for dissolving this compound?
A2: For highly fluorinated compounds, "fluorous" solvents are the most effective. These are typically perfluorinated alkanes, ethers, or amines. Some examples of fluorous solvents that are likely to be effective include:
-
Perfluorohexane
-
Perfluorooctane
-
Perfluoromethylcyclohexane
-
Perfluoro(2-butyltetrahydrofuran)
These solvents share a similar "fluorous" character with this compound, enabling them to effectively solvate the molecule.[7]
Q3: Can I use co-solvents to improve the solubility of this compound in a conventional organic solvent?
A3: Yes, a co-solvent approach can be a viable strategy. The goal is to bridge the polarity gap between your primary solvent and the fluorinated compound. A common technique is to use a partially fluorinated solvent as a co-solvent. Alternatively, certain polar aprotic solvents might show some miscibility. A systematic screening of co-solvents is recommended.
Q4: I need to use this compound in an aqueous-based reaction. How can I achieve this?
A4: Direct dissolution in aqueous media is highly unlikely. For aqueous applications, creating a stable emulsion or dispersion is the most practical approach. This is typically achieved using fluorinated surfactants or by creating a nanoemulsion. These techniques encapsulate the fluorinated compound in micelles or droplets that can be dispersed in water.
Q5: Are there any safety precautions I should be aware of when handling this compound and its solvents?
A5: Yes, it is crucial to handle this compound and any fluorinated solvents in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Refer to the Safety Data Sheet (SDS) for detailed safety information.[8] Perfluorinated compounds can be persistent in the environment, so proper disposal procedures must be followed.[8]
Troubleshooting Guides
This section provides structured workflows and detailed protocols to address specific solubility challenges.
Guide 1: Systematic Solvent Screening for Organic Reactions
This guide will help you systematically identify a suitable solvent or co-solvent system for your organic reaction involving this compound.
Objective: To find a solvent system that provides sufficient solubility for the reaction to proceed.
Materials:
-
This compound
-
A selection of potential solvents (see table below)
-
Small vials (e.g., 1-2 mL)
-
Vortex mixer
-
Heating block or oil bath (optional)
Protocol:
-
Initial Screening:
-
Dispense a small, known amount of this compound into several vials.
-
Add a measured volume of each test solvent to the vials.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for dissolution. A clear, single-phase solution indicates good solubility.
-
-
Co-solvent Screening:
-
If no single solvent is effective, select a primary reaction solvent (e.g., a common aprotic solvent like THF or acetonitrile).
-
To vials containing the fluorinated compound and the primary solvent, add increasing amounts of a co-solvent (e.g., a fluorinated alcohol or a fluorous solvent).
-
Vortex and observe for miscibility.
-
-
Effect of Temperature:
-
For promising solvent systems, gently heat the vial to determine if solubility increases with temperature. Be cautious and ensure proper ventilation, especially with volatile solvents. Some fluorous systems become miscible at elevated temperatures.[7]
-
Data Presentation: Solvent Screening Table
| Solvent Category | Examples | Expected Solubility of this compound | Notes |
| Fluorous | Perfluorohexane, Perfluorooctane | High | Ideal for dissolving highly fluorinated compounds.[7] |
| Halogenated | 1,1,2-Trichlorotrifluoroethane (Freon 113) | Moderate to High | Often show good miscibility with fluorinated compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Very Low | Generally poor solvents for highly fluorinated compounds. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Low to Very Low | Generally poor solvents for highly fluorinated compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The hydroxyl group makes them too polar. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Low to Moderate | May have some utility as co-solvents. |
| Hydrocarbons | Hexane, Toluene | Very Low | Non-polar but not "fluorous". |
Experimental Workflow for Solvent Screening
Caption: Workflow for systematic solvent screening.
Guide 2: Preparation of an Oil-in-Water Emulsion for Aqueous Reactions
This guide provides a starting point for creating an emulsion of this compound for use in aqueous media.
Objective: To create a stable dispersion of the fluorinated compound in water.
Materials:
-
This compound
-
Fluorinated surfactant (e.g., a perfluoropolyether-based surfactant)
-
Deionized water
-
High-shear mixer or sonicator
Protocol:
-
Surfactant Solution Preparation:
-
Dissolve the fluorinated surfactant in deionized water at the desired concentration. Gentle heating may be required.
-
-
Pre-emulsion Formation:
-
Add this compound to the surfactant solution.
-
Use a high-shear mixer to create a coarse pre-emulsion.
-
-
Homogenization:
-
Process the pre-emulsion through a high-pressure homogenizer or use a probe sonicator to reduce the droplet size and create a stable nanoemulsion. The energy input and duration will need to be optimized for your specific system.
-
-
Characterization:
-
Characterize the emulsion for droplet size and stability over time using techniques like dynamic light scattering (DLS).
-
Logical Relationship for Emulsion Formulation
Caption: Key components for a stable emulsion.
Concluding Remarks
Overcoming the solubility challenges of this compound requires a departure from conventional solvent selection strategies. By understanding its "fluorous" nature and employing a systematic approach to solvent screening, co-solvent usage, or emulsion formation, researchers can successfully incorporate this valuable intermediate into their synthetic and formulation workflows. We encourage you to use this guide as a starting point and adapt the methodologies to your specific experimental needs. Our team of application scientists is available for further consultation on your unique challenges.
References
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- High-Purity 2-Chloro-5-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals & Pharmaceuticals. (2026, January 16). BenchChem.
- Preparation of 2-chloro-5-trifluoromethylpyridine. (1980).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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- 2-Chloro-2-(trifluoromethyl)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025, August 6).
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Fluorous Chemistry. TCI Chemicals.
Sources
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Preventing decomposition of 2-Chloro-2-(trifluoromethyl)perfluoropentane at high temperatures
Answering the urgent need for procedural clarity and safety in the handling of advanced fluorinated compounds, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to preventing the thermal decomposition of 2-Chloro-2-(trifluoromethyl)perfluoropentane. As a Senior Application Scientist, my focus is to merge established chemical principles with practical, field-tested methodologies to ensure the integrity of your experiments and the safety of your laboratory environment.
Technical FAQs: Understanding and Preventing Decomposition
This section directly addresses the most common questions and concerns regarding the thermal stability of this compound.
Question 1: At what temperature does this compound begin to decompose?
Answer: While a specific decomposition temperature for this compound is not definitively established in public literature, the thermal stability is dictated by the energy required to break the covalent bonds within the molecule.[1] The carbon-chlorine (C-Cl) bond is generally weaker and more susceptible to cleavage at high temperatures than the exceptionally strong carbon-fluorine (C-F) bonds.[1][2] Decomposition is a risk at elevated temperatures, and it is crucial to maintain controlled heating and to screen for decomposition when pushing temperature limits in your experiments.[3]
Question 2: What are the primary signs that the compound is decomposing?
Answer: Detecting decomposition early is critical. Be vigilant for the following indicators:
-
Pressure Buildup: In a closed system, the formation of gaseous decomposition products will cause an unexpected and potentially hazardous increase in pressure.[3]
-
Appearance of Unexpected Products: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy will reveal the presence of new, unexpected peaks corresponding to smaller fluorinated fragments or other byproducts.
-
Formation of Acidic Gases: The cleavage of C-Cl and C-F bonds can lead to the formation of hydrogen chloride (HCl) and hydrogen fluoride (HF), especially if a source of hydrogen is present.[3] These can be detected by appropriate sensors or by observing corrosion on metallic components of your apparatus.
-
Discoloration: While many fluorinated compounds are colorless, the formation of complex byproducts or reactions with the container may lead to a visible change in color.
Question 3: What are the likely hazardous byproducts of thermal decomposition?
Answer: Thermal decomposition, particularly in the presence of oxygen or other reactants, can generate hazardous substances.[3] Under pyrolysis (heating in an inert atmosphere), the molecule may fragment into smaller, reactive perfluorocarbon radicals and fluoroolefins.[4] In the presence of oxygen (e.g., combustion or an air leak), the primary products can include Carbonyl Fluoride (COF₂), a toxic gas, as well as carbon oxides, HCl, and HF.[3][4] At very high temperatures (above 600°C), reactions with quartz or glass reactors can produce Silicon Tetrafluoride (SiF₄).[4]
Question 4: What are the most effective strategies to prevent decomposition during high-temperature experiments?
Answer: A multi-faceted approach is essential for preventing decomposition:
-
Strict Temperature Control: Employ precise temperature controllers and ensure even heating to avoid localized "hot spots" that could initiate decomposition.
-
Use of an Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is the most effective way to prevent oxidative decomposition. Oxygen can facilitate decomposition pathways, especially at elevated temperatures.[4]
-
Material Compatibility: Ensure all components of your experimental setup (reactor vessel, seals, tubing) are compatible with halogenated compounds at your target temperature. Incompatible materials can catalyze decomposition.[3]
-
Consideration of Stabilizers: For applications involving fluoroolefins, stabilizers like terephthalates have been used to enhance thermal stability.[5] While direct data for this compound is not available, investigating the use of radical scavengers or other stabilizers could be a valid research direction for extreme temperature applications.
Troubleshooting Guide for Thermal Decomposition
This guide provides a systematic approach to identifying and resolving issues related to compound instability during your experiments.
| Problem Observed | Potential Cause | Recommended Solution |
| Unexpected pressure increase in a sealed reactor. | Thermal decomposition is generating gaseous byproducts.[3] | IMMEDIATELY and SAFELY cool the reaction. Re-evaluate the maximum temperature limit. Verify the integrity of your inert atmosphere. |
| Corrosion or etching on reactor components (glass or metal). | Formation of acidic gases (HF, HCl) from decomposition. | Lower the operating temperature. Ensure a completely inert and dry atmosphere. Select more resistant materials for your reactor (see Table 1). |
| Inconsistent or non-reproducible experimental results. | Partial decomposition of the starting material is leading to variable reaction pathways and yields. | Implement the protocols for inert atmosphere operation. Verify temperature calibration. Screen for decomposition at the operating temperature before proceeding with the main experiment. |
| Appearance of unknown peaks in GC-MS or NMR analysis. | The compound is fragmenting into smaller molecules.[4] | Cross-reference potential fragments with mass spectrometry libraries. Lower the reaction temperature. Improve inert gas purging to eliminate oxygen.[4] |
Experimental Protocols
Protocol 1: High-Temperature Experiment Setup under Inert Atmosphere
This protocol details the fundamental steps for ensuring an oxygen-free environment, which is critical for preventing oxidative decomposition.
Objective: To assemble a sealed reaction system and replace the ambient atmosphere with an inert gas (Nitrogen or Argon) before heating.
Materials:
-
Reaction vessel (material selected from Table 1) with appropriate ports
-
High-purity inert gas source with a regulator
-
Schlenk line or manifold with vacuum and inert gas lines
-
Temperature controller, heating mantle, and thermocouple
-
Stirring mechanism (magnetic stir bar and plate)
-
Appropriate condensers and bubbler to monitor gas flow
Procedure:
-
Assembly: Assemble the dry reaction vessel with all necessary components (stir bar, thermocouple, condenser). Ensure all joints are properly sealed.
-
Initial Purge: Connect the vessel to the Schlenk line.
-
Vacuum Cycle: Carefully evacuate the vessel under vacuum for 5-10 minutes to remove the bulk of the atmospheric gases.
-
Inert Gas Backfill: Backfill the vessel with the inert gas until it reaches atmospheric pressure. Monitor the pressure using a bubbler.
-
Repeat Cycles: Repeat the vacuum/backfill cycle at least three times to ensure a high-purity inert atmosphere.
-
Maintain Positive Pressure: Leave the vessel under a slight positive pressure of the inert gas, with the gas flowing out through a bubbler. This prevents any air from leaking into the system.
-
Commence Heating: Once the inert atmosphere is established, begin the controlled heating of the vessel to the desired temperature.
Caption: Workflow for setting up an inert atmosphere reaction.
Visualization of Troubleshooting Logic
The following diagram provides a decision-making framework for troubleshooting suspected thermal decomposition.
Caption: Decision tree for troubleshooting decomposition.
Data Summary: Material Compatibility
The choice of reactor material is paramount. Contact with incompatible materials, especially at high temperatures, can catalyze decomposition.[3]
Table 1: Material Compatibility Guide for High-Temperature Applications
| Material | Max. Recommended Temp. | Compatibility Notes |
| Borosilicate Glass | ~500°C | Generally good, but risk of SiF₄ formation at very high temperatures (>600°C).[4] |
| Stainless Steel (316) | >500°C | Good general resistance. Susceptible to attack by HCl/HF at high temperatures, especially if moisture is present. |
| Hastelloy C-276 | >650°C | Excellent resistance to a wide range of corrosive environments, including halogenated compounds and acids. Recommended for aggressive conditions. |
| PTFE / PFA | ~250°C | Excellent chemical resistance but limited by a relatively low maximum operating temperature. Suitable for seals and liners at moderate temperatures. |
| Aluminum, Magnesium, Zinc | AVOID | Finely divided metals are listed as incompatible and can react exothermically.[3] |
| Alkali Metals | AVOID | Highly reactive and incompatible.[3] |
| Strong Bases / Acids | AVOID | Listed as incompatible materials.[3] |
This guide is intended to provide a robust framework for your experimental design. Always consult your institution's safety protocols and perform a thorough risk assessment before beginning any new high-temperature procedure.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet. Retrieved from Synquest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyqu-yCP-lW_GfM4hSeTjFr67ziabVzqgIFOc4jdExEgoR136ejU5d-UQD9ZygV-E3Oi8cQBIfNjKEsRgqno-4w7k2crQKgjxpH419jzpWJm6jHXzYKGPVZL3KT8s-8vFcUZ3AFJRDdtwAYCHJEMO-WDZ-4joodTuxVIvfvHCBg7aYSLM0RbRPFlJEz94rTV4=]
- Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). Retrieved from Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiyyp36zWht__dGM39ER7A5N_-LOc_b3IPFF053JCpGZJNC9Gs9lfyFMUuKuXdpl2oTC-XkA7ffG9heV-9PO9lWPJihvpcbqnsYNLGY0x_xlJ57KigxKl4bnyZ0TeIUSHg7MvQxMKQsGUoGtqunRDYaaasrmOQM9z4XEnwiomN]
- Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from Study Mind. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER_kmVjJ0OAD8oHRI019EpgHG0fRn6WX0ChWYz8xkKIZSCb_L_iUx1zYJBWFVvhkMzo4GpEcqkHksy5BCIm_RXIKEpL3-H9cgwzmcTgHQSFfqYHnxH4N7T5H2bAI48OJzCGIibxPFTZm8UermZBq0Sst_oaZdJ-ruW]
- Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUqmIarb6Gd5ifKPbfjgHKGfVOtzFWShi1awlM0e2TTGSMD-zWRirJPq8IW8XuL6CBqzqucR_wfTRQkIzCymbNsXoz6KkG818eNZ-wBQ3oIggkOUKGTa7fQJtNysV_2WDAAwFi]
- Google Patents. (n.d.). ES2632922T5 - Terephthalate stabilizers for fluoroolefins. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnvk7ZH1ztdPyF8x6rCEQ7XDycuLCOecC87a2TyWKLkolKLFGdhZO471krvXvGbhkXqcff8Ij6lS6YyKajth_YDeVlfEnkLuY3uC_AWmqUw-KaLBuhpJwH1SEtl_ZvXtKe9HoQSz9aFpZIbQ==]
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- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ES2632922T5 - Terephthalate stabilizers for fluoroolefins - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions in 2-Chloro-2-(trifluoromethyl)perfluoropentane
Welcome to the technical support guide for 2-Chloro-2-(trifluoromethyl)perfluoropentane. This document serves as a specialized resource for researchers, chemists, and drug development professionals utilizing this unique fluorinated solvent. The following question-and-answer guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work.
Introduction to this compound
This compound (CAS RN: 67437-97-2) is a highly fluorinated organic solvent with a unique combination of properties stemming from its structure.[1][2] Like other perfluorocarbons, it is characterized by high density, low surface tension, and chemical inertness. However, the presence of a chlorine atom introduces a slight element of polarity, distinguishing it from its fully fluorinated parent alkanes. Its primary applications are found in niche areas where conventional solvents fail, such as in specific polymerization reactions, as a heat transfer fluid, or in reactions involving highly fluorinated reagents.
Understanding its physical properties is the first step to troubleshooting. Below is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Formula | C6ClF13 | [1][3] |
| Molecular Weight | 354.50 g/mol | [1] |
| Boiling Point | 83 - 84 °C | [4] |
| Density | ~1.63 g/mL (estimated, similar to Perfluoropentane) | [5] |
| Appearance | Colorless liquid | [6] |
Section 1: Solubility and Phase Behavior Issues
A primary challenge when working with highly fluorinated solvents is their limited miscibility with common organic compounds and solvents. This often leads to biphasic reaction mixtures and poor solubility of starting materials.
FAQ: My starting materials are insoluble or only partially soluble. How can I achieve a homogeneous reaction mixture?
Answer:
This is the most common issue encountered with perfluorinated solvents. Their solvating power is governed by weak van der Waals forces, making them poor solvents for most polar and even many non-polar organic molecules.[7] Here is a systematic approach to address this:
-
Introduce a "Fluorous" Tag: The most effective method is to modify one of your key reagents by introducing a perfluoroalkyl chain (a "fluorous" tag). This drastically increases its solubility in the fluorinated solvent. This is a common strategy in "fluorous chemistry," which leverages the unique solubility properties for easy separation.[8][9]
-
Employ a Co-Solvent System: Certain organic solvents can form a single phase with fluorous solvents, especially at elevated temperatures.[8][9]
-
Strategy: Screen co-solvents like toluene, perfluoromethylcyclohexane, or acetonitrile. Start with a small amount of co-solvent and gradually increase it while monitoring for phase homogeneity.
-
Causality: The co-solvent can bridge the polarity gap between your reagents and the fluorinated solvent. Heating the mixture can often induce miscibility, leading to a homogeneous solution at the reaction temperature.[8][9] Upon cooling, the phases may separate again, which can be advantageous for product isolation.[8]
-
-
Utilize Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent that is insoluble in the fluorous phase, a phase-transfer catalyst can be highly effective.
-
Protocol: Add a catalytic amount (1-10 mol%) of a suitable PTC, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), to the reaction mixture.
-
Mechanism: The lipophilic cation of the PTC pairs with the anion of your reagent, shuttling it into the fluorous phase where it can react with the organic-soluble substrate.
-
FAQ: My reaction is biphasic. Is it still possible to get a good conversion?
Answer:
Yes, a biphasic reaction can still proceed efficiently, provided there is sufficient mass transfer between the phases.
-
Vigorous Stirring: Ensure high-speed mechanical or magnetic stirring to maximize the interfacial area between the two phases. This increases the rate at which reactants can move between phases to react.
-
Elevated Temperature: As mentioned, increasing the temperature can sometimes lead to a single phase.[8][9] Even if it doesn't, higher temperatures will increase reaction rates and diffusion between the phases.
-
Phase-Transfer Catalysis: As described above, a PTC is an excellent tool for promoting reactions across a phase boundary.
Section 2: Reaction Kinetics and Byproduct Formation
The inert nature of this compound can sometimes lead to sluggish reactions. Furthermore, while generally stable, the C-Cl bond is a potential site for unwanted reactivity under certain conditions.
FAQ: My reaction is extremely slow or stalls before completion. How can I increase the reaction rate?
Answer:
Slow kinetics can be attributed to poor solubility or the non-polar, non-coordinating nature of the solvent.
-
Increase Temperature: Given its boiling point of 83-84°C, you can heat reactions to a moderate temperature.[4] If higher temperatures are required, the reaction must be conducted in a sealed vessel.
-
Increase Reagent Concentration: If solubility limits allow, increasing the concentration of your reactants can accelerate the reaction rate according to standard kinetic principles.
-
Catalyst Selection: Ensure your chosen catalyst is soluble and active in a fluorinated environment. It may be necessary to use a catalyst with fluorous ligands to ensure it resides in the correct phase and remains active.
-
Gas Solubility: A key advantage of fluorous solvents is their high solubility for gases like oxygen, hydrogen, and carbon monoxide.[8][9] If your reaction consumes a gas, this solvent can be highly beneficial, but ensure the gas is supplied at a sufficient rate.
FAQ: I am observing unexpected byproducts. Could the solvent be participating in the reaction?
Answer:
While highly inert, this compound is not completely unreactive under all conditions.
-
Radical Reactions: Under radical conditions (e.g., using radical initiators like AIBN or high temperatures), the C-Cl bond can undergo homolytic cleavage. Be cautious when running radical reactions in this solvent.
-
Strongly Reducing Conditions: Potent reducing agents, such as alkali metals (e.g., sodium, potassium) or finely divided reactive metals (e.g., activated zinc, magnesium), can react with halogenated compounds and should be used with caution.[4]
-
Strong Nucleophiles/Bases: While the C-Cl bond is sterically hindered and electronically deactivated, extremely strong and non-hindered nucleophiles or bases could potentially cause side reactions. This is less common but should be considered if all other possibilities are ruled out.
Section 3: Work-up and Product Isolation
The high density and immiscibility of this compound require modifications to standard work-up procedures.
FAQ: How do I perform an aqueous extraction? The solvent is the bottom layer.
Answer:
This is a critical difference from most common organic solvents. When performing a liquid-liquid extraction with an aqueous solution, the fluorinated solvent will be the bottom layer .
Protocol for Extractive Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Add the aqueous wash solution (e.g., water, brine, or a dilute acid/base solution).
-
Shake the funnel gently at first to avoid emulsions, then more vigorously.
-
Allow the layers to separate completely. The bottom layer is your this compound phase containing your product.
-
Drain the bottom organic layer into a clean flask.
-
Drain the top aqueous layer into a separate beaker for disposal.
-
Return the organic layer to the separatory funnel and repeat the wash as necessary.
FAQ: I'm having trouble removing the solvent after workup. What is the best method?
Answer:
Due to its moderate boiling point (83-84°C), rotary evaporation is the most effective method for removing this compound.[4][10]
-
Water Bath Temperature: Set the water bath temperature to 40-50°C.
-
Vacuum: Apply a moderate vacuum. A standard diaphragm pump is usually sufficient.
-
Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to capture the solvent vapors and prevent them from entering the vacuum pump or the atmosphere. This is crucial as this solvent is considered a "forever chemical".[4]
Section 4: Solvent Purity and Handling
For sensitive reactions, ensuring the solvent is dry and free of dissolved gases is critical.
FAQ: How do I dry and degas this compound?
Answer:
Standard methods for drying and degassing are applicable, but must be performed with care.
Drying: Fluorinated solvents have very low water miscibility. However, for ultra-dry conditions:
-
Stirring over a Drying Agent: Stir the solvent over a suitable drying agent like calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅) overnight.
-
Distillation: Decant or filter the solvent away from the drying agent and perform a distillation under an inert atmosphere (Nitrogen or Argon). Collect the fraction boiling at 83-84°C.
Degassing: Removing dissolved gases like oxygen is crucial for many organometallic and radical reactions.[11][12]
-
Sparging: Bubble a stream of dry nitrogen or argon through the solvent for 30-60 minutes.[12] This is a simple and effective method for many applications.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, the freeze-pump-thaw method is recommended.[11][13]
-
Freeze: Place the flask containing the solvent in a liquid nitrogen bath until completely frozen.[14]
-
Pump: Apply a high vacuum to the flask for several minutes to remove gases from the headspace.[13]
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. Dissolved gases will be released into the headspace.[13]
-
Repeat: This cycle should be repeated at least three times to ensure complete degassing.[11][13]
-
FAQ: What are the primary safety concerns with this solvent?
Answer:
While not acutely toxic via inhalation or oral routes, this compound requires careful handling.[4]
-
Irritation: It is classified as a skin and eye irritant.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[4]
-
Ventilation: Use the solvent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[4]
-
Environmental: This material is considered a per- and polyfluoroalkyl substance (PFAS), or "forever chemical," meaning it is highly persistent in the environment and does not readily biodegrade.[4] Avoid releasing it into drains or the environment. All waste should be collected and disposed of through an authorized chemical waste program.[4]
-
Thermal Decomposition: In case of fire, it can decompose to form hazardous products, including hydrogen chloride and hydrogen fluoride.[4]
References
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This compound Safety Data Sheet . Synquest Labs.
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Specific Solvent Issues with Fluorination . WordPress.
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SAFETY DATA SHEET . Sigma-Aldrich.
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Safety Data Sheet .
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2-Chloro-3,3-difluoropentane | C5H9ClF2 | CID 13661479 . PubChem.
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Organic Reaction Workup Formulas for Specific Reagents .
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SAFETY DATA SHEET . Fisher Scientific.
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MATERIAL SAFETY DATA SHEET . Farnell.
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This compound | 67437-97-2 .
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Workup for Polar and Water-Soluble Solvents . University of Rochester Department of Chemistry.
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Freeze-Pump-Thaw - The Schlenk Line Survival Guide .
-
This compound | 67437-97-2 . Manchester Organics.
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How To Run A Reaction: The Workup . University of Rochester Department of Chemistry.
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Tips and Tricks for the Lab: Air-Sensitive Techniques (2) . ChemistryViews.
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Technical Notes - Removal of Reaction Solvent by Extractive Workup .
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Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual .
-
How To: Degas Solvents . University of Rochester Department of Chemistry.
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Section 5.4 Title: Degassing Solvents . Berry Group, University of Wisconsin-Madison.
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How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry.
-
Degassing solvents . University of York Chemistry Teaching Labs.
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Are These 'Inert' Solvents Actually Reactive? . YouTube.
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This compound (C6ClF13) . PubChemLite.
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67437-97-2 | this compound . Fluoropharm.
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Fluorous Chemistry .
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Help on tricky electrophilic fluorination . Reddit.
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Solubility of Organic Compounds .
-
Fluorination . ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Solubility of Organic Compounds in Perfluoro-2-methyl-3-ethylpentane: An In-depth Technical Guide . Benchchem.
-
2-Chloro-3-fluoropentane | C5H10ClF | CID 21256674 . PubChem.
-
Fluorous Chemistry . TCI Chemicals.
-
Chemical Properties of Ethane, 2-chloro-1,1,1-trifluoro- (CAS 75-88-7) . Cheméo.
-
Perfluoropentane . Wikipedia.
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Purification techniques for 2-Chloro-2-(trifluoromethyl)perfluoropentane from reaction mixtures
Welcome to the technical support center for the purification of 2-Chloro-2-(trifluoromethyl)perfluoropentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this highly fluorinated compound from complex reaction mixtures.
Introduction: The Challenge of Purity
This compound is a valuable compound in various applications, including as a solvent, heat-transfer agent, and building block in organic synthesis.[1][2] However, its synthesis can result in a mixture of closely related halogenated and perfluorinated impurities. The unique physicochemical properties of these compounds, such as high density, low surface tension, and often similar boiling points, present significant challenges for achieving high purity. This guide provides a systematic approach to tackling these purification challenges, grounded in established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when planning the purification of this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile largely depends on the synthetic route. Common impurities often include:
-
Isomeric Byproducts: Other chlorinated and fluorinated pentane isomers may form.
-
Unreacted Starting Materials: Residual reactants from the synthesis.
-
Over-chlorinated or Over-fluorinated Species: Molecules with additional or fewer halogen atoms than the target compound.
-
Solvent Residues: Traces of solvents used during the reaction.
-
Decomposition Products: Thermal or chemical degradation of reactants or the product can lead to various smaller fluorinated molecules.[3]
Q2: What are the primary purification techniques suitable for this compound?
A2: Due to the volatile and often thermally stable nature of perfluorinated compounds, the following techniques are most effective:
-
Fractional Distillation: Ideal for separating compounds with close boiling points.[4][5]
-
Preparative Gas Chromatography (Prep-GC): Offers high-resolution separation for complex mixtures and high-purity final product.[6][7][8]
-
Liquid-Liquid Extraction (LLE): Useful for removing non-fluorinated or partially fluorinated impurities that have different solubilities in immiscible solvents.[9][10][11][12]
Q3: How do I choose the best initial purification strategy?
A3: Your initial strategy should be based on the scale of your purification and the nature of the impurities.
-
For large-scale purification (>100 g): Fractional distillation is often the most practical first step to remove bulk impurities.
-
For high-purity requirements (<10 g): A combination of fractional distillation followed by preparative GC is recommended.
-
If acidic or basic impurities are present: An initial liquid-liquid extraction wash is highly effective.[10]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the purification process.
Troubleshooting Fractional Distillation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[4][13][14] For compounds with boiling points that differ by less than 25°C, fractional distillation is generally more effective than simple distillation.[4]
Issue 1: Poor Separation of Closely Boiling Impurities
Cause: Insufficient column efficiency (too few theoretical plates) for the separation.
Solution:
-
Increase Column Length: A longer fractionating column provides more surface area for repeated vaporization-condensation cycles, leading to better separation.[5]
-
Use a More Efficient Packing Material: Structured packing or higher-surface-area random packing (like Raschig rings or Vigreux indentations) increases the number of theoretical plates.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) enhances separation but increases the distillation time. Start with a ratio of 5:1 and adjust as needed.
Experimental Protocol: High-Efficiency Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with stainless steel sponge), a distillation head with a condenser, and a receiving flask. Ensure all joints are properly sealed, using PTFE sleeves if necessary for compatibility with fluorinated compounds.
-
Heating and Equilibration: Heat the flask using a heating mantle with a stirrer. Allow the vapor to slowly rise up the column and establish a temperature gradient.
-
Reflux and Collection: Once the vapor reaches the distillation head, allow the system to reflux for at least 30 minutes to an hour to ensure equilibrium is established. Begin collecting the distillate at a slow, steady rate (e.g., 1-2 drops per second).
-
Fraction Collection: Collect fractions based on the boiling point. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected. A sharp drop or rise in temperature signals the start of a new fraction.
Data Presentation: Expected Boiling Points of Potential Components
| Compound | Predicted Boiling Point (°C) | Notes |
| This compound | ~75-85°C (estimated) | Target Compound |
| Perfluoropentane | ~29°C | Potential lower-boiling impurity |
| Perfluorohexane | ~56°C | Potential higher-boiling impurity |
| Dichlorinated Perfluoropentane Isomers | >85°C (estimated) | Potential higher-boiling impurities |
Note: Exact boiling points can vary with pressure and specific isomerism. These are estimates to guide fraction collection.
Issue 2: Azeotrope Formation
Cause: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the vapor has the same composition as the liquid mixture.
Solution:
-
Azeotropic Distillation: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components, allowing it to be distilled away.
-
Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. Distilling at a different pressure (vacuum or elevated pressure) can shift the azeotropic point, potentially allowing for separation.
-
Alternative Purification Method: If distillation fails, switch to a method not dependent on vapor pressure differences, such as preparative gas chromatography.
Logical Workflow for Distillation Troubleshooting
Caption: Troubleshooting workflow for fractional distillation.
Troubleshooting Preparative Gas Chromatography (Prep-GC)
Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[7] It is a powerful technique for achieving very high purity.[6][8][15]
Issue 1: Peak Tailing or Broadening, Leading to Poor Resolution
Cause:
-
Column Overloading: Injecting too much sample saturates the stationary phase.
-
Active Sites on the Column: Polar impurities or degradation products can interact with the column material.
-
Inappropriate Column Temperature: A temperature that is too low can cause condensation on the column, while one that is too high can lead to band broadening.
Solution:
-
Reduce Injection Volume: Perform a series of injections with decreasing volumes to find the optimal sample load.
-
Use a Guard Column: A short, disposable pre-column can trap non-volatile residues and protect the analytical column.
-
Optimize Temperature Program: Develop a temperature gradient that starts at a lower temperature to focus the analytes at the head of the column and then ramps up to elute the compounds efficiently.
-
Select an Appropriate Column: For perfluorinated compounds, a column with a non-polar stationary phase (e.g., polydimethylsiloxane) is often a good choice.
Experimental Protocol: Preparative GC Purification
-
Column Selection and Conditioning: Install a suitable preparative-scale GC column. Condition the column at a high temperature (as per manufacturer's instructions) to remove any contaminants.
-
Method Development on Analytical Scale: Develop the separation method on a smaller analytical GC-MS system to identify the retention times of the target compound and impurities.[6]
-
Scale-Up to Preparative GC: Transfer the method to the preparative GC system, adjusting flow rates and injection volumes for the larger column diameter.
-
Automated Injection and Fraction Collection: Use an autosampler for repeated injections. Program the fraction collector to collect the eluent corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
Troubleshooting Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10]
Issue 1: Emulsion Formation
Cause: An emulsion is a stable dispersion of one liquid in another, which prevents the separation of the two phases. This is common with fluorinated compounds due to their unique interfacial properties.
Solution:
-
"Break" the Emulsion:
-
Add Brine: A saturated aqueous solution of sodium chloride can increase the polarity of the aqueous phase and help break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a bed of Celite or glass wool.
-
Centrifugation: For smaller volumes, centrifuging the mixture can force the layers to separate.
-
-
Solvent Modification: Add a small amount of a different organic solvent that has a different density or polarity to help disrupt the emulsion.
Diagram of LLE for Removing Acidic Impurities
Caption: LLE workflow for acidic impurity removal.
Section 3: Concluding Remarks
The successful purification of this compound from a reaction mixture requires a logical, multi-step approach. By understanding the potential impurities and applying the principles of fractional distillation, preparative gas chromatography, and liquid-liquid extraction, researchers can overcome the challenges posed by these unique compounds. This guide serves as a starting point for developing a robust purification strategy. Always prioritize safety by handling these chemicals in a well-ventilated fume hood and wearing appropriate personal protective equipment.[3]
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
- Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Schröder, H. Fr. (2004). Determination of fluorinated surfactants and their metabolites in sewage sludge samples by liquid chromatography with mass spectrometry and tandem mass spectrometry after pressurised liquid extraction and separation on fluorine-modified reversed-phase sorbents.
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]
- Sklarew, D. S., & Evans, J. C. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy.
- Eger, E. I., et al. (2001). Fractional distillation of acid contaminants from sevoflurane. Anesthesia & Analgesia.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
GlobalSpec. (2023). Fundamentals of liquid-liquid extraction. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
- Teltewskoi, M. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin.
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
- de Souza, M. V. N. (2021).
-
Fluoropharm. (n.d.). 67437-97-2 | this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
-
PubChem. (n.d.). 2-Chloro-3-fluoropentane. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
Energy Education. (n.d.). Fractional distillation. Retrieved from [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1. Retrieved from [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 67437-97-2 | this compound - Fluoropharm [fluoropharm.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 15. gcms.cz [gcms.cz]
Technical Support Center: Synthesis of High-Purity 2-Chloro-2-(trifluoromethyl)perfluoropentane
Welcome to the technical support center for the synthesis of high-purity 2-Chloro-2-(trifluoromethyl)perfluoropentane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly fluorinated compound. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction to the Molecule and Its Challenges
This compound is a specialized halocarbon whose synthesis and purification present significant hurdles. The presence of a trifluoromethyl group and a chlorine atom on the same carbon, embedded within a perfluorinated chain, creates a unique chemical environment. Achieving high purity is paramount for its applications, where even trace impurities can lead to undesirable side reactions or misleading experimental outcomes. The primary challenges in its synthesis revolve around controlling the selective introduction of the chlorine atom, preventing the formation of isomers and under-fluorinated byproducts, and the subsequent removal of these closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities can be categorized as follows:
-
Under-fluorinated Compounds: These are species where one or more fluorine atoms are replaced by hydrogen. They often arise from incomplete fluorination of the hydrocarbon precursor.[1] 1-H-perfluoroalkanes are typical by-products when fluorination temperatures are too low.[1]
-
Isomeric Byproducts: Depending on the synthetic route, isomers with the chlorine atom at different positions on the perfluoropentane chain can be formed. Positional isomers can be particularly challenging to separate due to their similar physical properties.
-
Over-chlorinated or Under-chlorinated Species: Formation of molecules with more than one chlorine atom or no chlorine atom (perfluoropentane derivatives) can occur if the chlorination step is not precisely controlled.
-
Residual Starting Materials and Reagents: Incomplete reactions can leave behind starting hydrocarbons or fluorinating/chlorinating agents.
-
Degradation Products: Highly reactive species like hydrogen fluoride (HF) can be present, often resulting from the degradation of reactive under-fluorinated impurities.[1]
Q2: Why is the removal of under-fluorinated impurities critical for high-purity applications?
A2: Under-fluorinated impurities, especially those with C-H bonds, can exhibit significantly different chemical reactivity compared to the fully fluorinated target molecule. These C-H bonds can be susceptible to oxidation, deprotonation, or other reactions, which can interfere with subsequent synthetic steps or compromise the stability and performance of the final product. In pharmaceutical applications, such impurities could lead to off-target effects or toxicity.
Q3: What analytical techniques are best suited for assessing the purity of this compound?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is highly effective for separating volatile impurities and isomers. Headspace GC can be particularly useful for detecting highly volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is invaluable for identifying and quantifying fluorinated impurities. The chemical shifts are highly sensitive to the local electronic environment, allowing for the differentiation of isomers and under-fluorinated species. ¹H NMR is used to detect and quantify any hydrogen-containing impurities.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the absence of C-H and O-H stretches, indicating the removal of hydrocarbon and water impurities.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your synthesis and purification workflow.
Problem 1: Low Yield of the Desired Product
Q: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause: Inefficient Fluorination of the Hydrocarbon Precursor.
-
Explanation: The direct fluorination of hydrocarbons is a highly exothermic process that can be difficult to control, often leading to fragmentation of the carbon backbone.[4] The choice of fluorinating agent and reaction conditions are critical.
-
Solution: Consider using a milder fluorinating agent, such as cobalt(III) fluoride (CoF₃), which releases fluorine gas in a more controlled manner.[4] Staged introduction of the fluorinating agent and precise temperature control can also improve yields.
-
-
Cause: Suboptimal Chlorination Conditions.
-
Explanation: The selective introduction of a single chlorine atom at a specific position on a perfluorinated chain is challenging. The reaction may not go to completion, or over-chlorination may occur.
-
Solution: Optimize the molar ratio of the chlorinating agent to the substrate. Photochemical chlorination or the use of specific catalysts can enhance selectivity. Temperature and reaction time are also critical parameters to control. For related compounds, gas-phase reactions in the presence of a catalyst have been shown to be effective.[5]
-
-
Cause: Product Loss During Workup and Purification.
-
Explanation: this compound is likely a volatile compound. Significant amounts can be lost during solvent removal or distillation if not performed under carefully controlled conditions.
-
Solution: Use a rotary evaporator with a cold trap cooled by dry ice/acetone or liquid nitrogen. When performing distillations, ensure the collection flask is adequately cooled.
-
Problem 2: Presence of Multiple Isomers in the Final Product
Q: My GC-MS and ¹⁹F NMR analyses show the presence of several isomers of the chlorinated product. How can I improve the regioselectivity of the chlorination step?
A: Achieving high regioselectivity in the chlorination of a perfluoroalkane is a significant synthetic challenge.
-
Cause: Free-Radical Chlorination.
-
Explanation: Many chlorination reactions proceed via a free-radical mechanism, which can be non-selective, leading to the formation of a mixture of positional isomers.
-
Solution: Explore alternative chlorination methods that offer better regiocontrol. This might involve the use of a directing group on the precursor molecule that is later removed, or the use of a more selective chlorinating agent. For some heterocyclic systems, specific catalysts can direct chlorination.[6]
-
-
Cause: Isomerization During Reaction or Purification.
-
Explanation: Under harsh reaction conditions (e.g., high temperatures or the presence of Lewis acids), isomerization of the product can occur.
-
Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. During purification by distillation, avoid excessive temperatures and prolonged heating.
-
Problem 3: Persistent Under-fluorinated Impurities
Q: I am struggling to remove hydrogen-containing impurities from my product, even after distillation. What are my options?
A: Under-fluorinated impurities often have boiling points very close to the perfluorinated product, making separation by distillation difficult.
-
Cause: Incomplete Fluorination.
-
Explanation: As mentioned, incomplete reaction during the fluorination step is the primary source of these impurities.[1]
-
Solution 1: Preparative Gas Chromatography: For small-scale purification, preparative GC can provide excellent separation of components with very similar boiling points.
-
Solution 2: Chemical Scavenging: In some cases, it may be possible to selectively react the C-H containing impurities. For example, a mild oxidation or radical reaction might consume the under-fluorinated species, leaving the inert perfluorinated product untouched. This approach requires careful development to ensure the scavenging reagents do not introduce new, difficult-to-remove impurities.
-
Solution 3: Re-fluorination: If a significant amount of under-fluorinated material is present, it may be worthwhile to subject the impure product to another round of fluorination under carefully controlled conditions.
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the purity of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity, volatile solvent in which it is soluble, such as perfluorohexane or a highly volatile ether.
-
-
Instrumentation:
-
Gas Chromatograph equipped with a capillary column suitable for separating halogenated compounds (e.g., a DB-5ms or similar).
-
Mass Spectrometer detector.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow.
-
Injection Volume: 1 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative percentage of the main component and any impurities.
-
Analyze the mass spectrum of each peak to identify the molecular weight and fragmentation pattern of the impurities, which can help in their structural elucidation.
-
Protocol 2: Fractional Distillation for Purification
This protocol describes a method for purifying this compound by fractional distillation.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.
-
Use a distillation head with a condenser and a receiving flask.
-
Ensure all glassware is thoroughly dried to prevent the introduction of water.
-
-
Procedure:
-
Charge the crude product to the distillation flask.
-
Slowly heat the flask in a heating mantle.
-
Carefully monitor the temperature at the distillation head.
-
Collect fractions over narrow boiling point ranges. Discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction at the expected boiling point of the product.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
-
-
Purity Check:
-
Analyze each fraction by GC-MS or ¹⁹F NMR to determine its purity.
-
Combine the fractions that meet the required purity specifications.
-
Data Summary
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Potential Source | Key Analytical Signature |
| Under-fluorinated Species | Incomplete fluorination | ¹H NMR: Presence of signals. GC-MS: Lower mass peaks with characteristic C-H fragmentation. |
| Isomers | Non-selective chlorination | GC: Multiple peaks with similar mass spectra. ¹⁹F NMR: Complex spectrum with multiple sets of signals. |
| Perfluoroalkane (no Cl) | Incomplete chlorination | GC-MS: Peak with a mass corresponding to the loss of Cl and addition of F. |
| Dichloro-species | Over-chlorination | GC-MS: Peak with a mass corresponding to the addition of Cl and loss of F. |
| Hydrogen Fluoride (HF) | Degradation of impurities | Can be detected by its acidic nature or through specialized fluoride ion analysis of aqueous extracts.[1] |
Visualizing the Workflow
Diagram 1: Hypothetical Synthetic Pathway
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Purity Issues
Sources
- 1. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-2-(trifluoromethyl)perfluoropentane
Welcome to the technical support center for the synthesis of 2-Chloro-2-(trifluoromethyl)perfluoropentane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex fluorinated molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols and improve your reaction yields.
I. Overview of the Synthesis: A Plausible Approach
Currently, a standardized, high-yield synthesis for this compound is not widely documented in the literature. However, based on established principles of organofluorine chemistry, a promising and logical synthetic strategy involves the simultaneous addition of a trifluoromethyl radical and a chlorine atom across the double bond of perfluoropent-2-ene. This approach is versatile and allows for various modifications to optimize the reaction conditions.
The proposed reaction is as follows:
CF3CF=CFCF2CF3 + "CF3 source" + "Cl source" --(catalyst/initiator)--> CF3CF(Cl)CF(CF3)CF2CF3
This guide will focus on troubleshooting potential issues that may arise during this synthetic transformation.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Q1: Why is the yield of this compound consistently low?
A low yield can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Let's break down the potential causes and their solutions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Radical Generation | The trifluoromethyl radical (•CF3) is a key intermediate. If its generation is slow or inefficient, the overall reaction rate will be low. | - Increase Initiator Concentration: If using a radical initiator like AIBN or benzoyl peroxide, a modest increase in its concentration can lead to a higher concentration of radicals. - Photochemical Initiation: For some trifluoromethyl sources, UV irradiation can be a more efficient method for radical generation.[1] - Optimize Temperature: The decomposition rate of chemical initiators is temperature-dependent. Ensure the reaction is conducted at the optimal temperature for the chosen initiator. |
| Poor Reactivity of Perfluoropent-2-ene | Perfluoroalkenes are electron-deficient, which can affect their reactivity towards certain radicals. | - Use a More Electrophilic CF3 Source: Reagents like Togni's reagent or Umemoto's reagent can generate a more electrophilic trifluoromethyl species, which may react more readily with the electron-deficient alkene.[1][2] |
| Suboptimal Solvent Choice | The solvent can significantly influence the solubility of reagents and the stability of intermediates. | - Solvent Screening: Experiment with a range of anhydrous solvents. Aprotic solvents like acetonitrile, 1,4-dioxane, or fluorinated solvents are often good starting points for fluorination reactions.[3] |
| Reagent Stoichiometry | An incorrect ratio of the alkene, trifluoromethyl source, and chlorine source can lead to incomplete reaction or the formation of side products. | - Optimize Reagent Ratios: Systematically vary the molar ratios of your reactants. An excess of the trifluoromethyl or chlorine source may be necessary to drive the reaction to completion. |
Troubleshooting Flowchart for Low Yield:
Caption: A decision-making workflow for addressing low product yield.
Q2: I am observing significant amounts of side products. How can I improve the selectivity of the reaction?
The formation of side products is a common challenge in radical reactions. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Products and Mitigation Strategies:
-
Dimerization of Trifluoromethyl Radicals: The formation of hexafluoroethane (CF3-CF3) can occur if the concentration of •CF3 radicals is too high and their reaction with the alkene is slow.
-
Solution: Gradually add the trifluoromethyl source to the reaction mixture to maintain a low, steady-state concentration of the radical.
-
-
Formation of 2,3-dichloro-perfluoropentane: This can happen if the chlorinating agent reacts directly with the alkene before the trifluoromethylation step.
-
Solution: Choose a chlorine source that is less reactive under the reaction conditions or a trifluoromethylating reagent that also acts as the chlorine donor. Trifluoromethanesulfonyl chloride (CF3SO2Cl) is a good candidate for this, as it can serve as a source for both the trifluoromethyl radical and a chlorine atom.[3]
-
-
Isomeric Products: Depending on the reaction mechanism, you might obtain regioisomers. The addition of the CF3 and Cl groups can occur in two different orientations.
Experimental Workflow for Improving Selectivity:
Caption: A systematic approach to improving reaction selectivity.
Q3: How can I effectively purify the final product from the reaction mixture?
Perfluorinated compounds can be challenging to purify due to their unique physical properties, such as high density and low polarity.[5][6][7][8]
Purification Strategies:
-
Liquid-Liquid Extraction: After quenching the reaction, a liquid-liquid extraction is a standard work-up procedure. Use a fluorinated solvent or a solvent with low miscibility with both water and your organic solvent to selectively extract the product.
-
Distillation: Due to the likely volatile nature of the product, fractional distillation under atmospheric or reduced pressure can be a highly effective purification method.
-
Flash Chromatography: While challenging for highly fluorinated compounds due to their low affinity for standard silica or alumina, specialized fluorous solid phases can be used for chromatographic separation.
III. Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure for the synthesis of this compound. It is intended as a starting point, and optimization of the parameters will likely be necessary.
Materials:
-
Perfluoropent-2-ene
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Ruthenium(II) tris(bipyridine) hexafluorophosphate (2) or a similar photoredox catalyst
-
Anhydrous acetonitrile
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Blue LED light source
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve perfluoropent-2-ene (1.0 eq) and 2 (1-2 mol%) in anhydrous acetonitrile.
-
Add trifluoromethanesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
IV. Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity of the addition?
A: The regioselectivity of radical additions to perfluoroalkenes can be complex. The trifluoromethyl radical is electrophilic and will likely add to the carbon atom of the double bond that results in the more stable radical intermediate. In the case of perfluoropent-2-ene, the electronic effects of the perfluoroethyl and trifluoromethyl groups will influence the stability of the resulting radical. Experimental determination of the major regioisomer is recommended.
Q: Are there any alternative trifluoromethylating agents I can use?
A: Yes, several other reagents can be considered. Togni's reagents are electrophilic trifluoromethylating agents that can be effective.[2] Another option is the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to generate a nucleophilic trifluoromethyl anion, although this would require a different reaction mechanism, likely a two-step process involving initial trifluoromethylation followed by chlorination.[9][10]
Q: What safety precautions should I take when working with these reagents?
A: Always work in a well-ventilated fume hood. Perfluorinated compounds should be handled with care. Trifluoromethanesulfonyl chloride is corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
V. References
-
Fu, B., Escorihuela, J., Han, J., & Soloshonok, V. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(22), 6832. [Link]
-
Umemoto, T. (2015). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 115(2), 731-764. [Link]
-
Cahard, D., & Bizet, V. (2012). Electrophilic Trifluoromethylation by Copper-Catalyzed Addition of CF3-Transfer Reagents to Alkenes and Alkynes. Organic Letters, 14(11), 2898-2901. [Link]
-
Google Patents. (n.d.). Preparation method of 2-chloro trifluoromethyl pyrimidine compound. CN102911123A.
-
Tedder, J. M., & Walton, J. C. (1966). Free radical addition to olefins. Part 2.—Addition of trichloromethyl radicals to fluoroethylenes. Transactions of the Faraday Society, 62, 1859-1865. [Link]
-
Ozonetech. (n.d.). Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. [Link]
-
Egami, H., Kawamura, S., Miyazaki, A., & Sodeoka, M. (2013). Trifluoromethylation Reactions for the Synthesis of β-Trifluoromethylamines. Angewandte Chemie International Edition, 52(29), 7841-7844. [Link]
-
Wang, C., et al. (2020). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 18(46), 9333-9347. [Link]
-
Google Patents. (n.d.). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. CN116425671A.
-
IWA Publishing. (2023). Efficient removal of perfluorinated compounds with the polyamide nanofiltration membrane and membrane fouling resistance analysis. Water Quality Research Journal. [Link]
-
Han, J., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(1), 123. [Link]
-
U.S. Environmental Protection Agency. (2018). Reducing PFAS in Drinking Water with Treatment Technologies. [Link]
-
Han, J., et al. (2021). Vicinal halo-trifluoromethylation of alkenes. Organic Chemistry Frontiers, 8(10), 2344-2362. [Link]
-
Kim, S. K., & Lee, H. J. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Applied Biological Chemistry, 62(1), 1-10. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 661-664. [Link]
-
Zhang, M., Lin, J. H., & Xiao, J. C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(15), 6079–6083. [Link]
-
Genuino, H. C., et al. (2021). The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. Water, 13(16), 2237. [Link]
-
Genuino, H. C., et al. (2021). Human detoxification of perfluorinated compounds. Chemosphere, 277, 130220. [Link]
-
Singh, R. P., & Shreeve, J. M. (2000). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Tetrahedron, 56(39), 7613-7632. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation by the "Trifluoromethyl" Anion. Chemical Reviews, 97(3), 757-786. [Link]
-
El-Sayed, I., & Moody, C. J. (2019). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2019(3), M1076. [Link]
-
Hopkinson, M. N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
-
Singh, R. P., & Shreeve, J. M. (2000). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Tetrahedron, 56(39), 7613-7632. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Premium Treatment Removing PFC, PFAA, PFOS, & PFOA [ozonetech.com]
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- 8. The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods | MDPI [mdpi.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2-Chloro-2-(trifluoromethyl)perfluoropentane with Strong Nucleophiles
Welcome to the technical support center for navigating the complexities of using 2-Chloro-2-(trifluoromethyl)perfluoropentane in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the side reactions of this unique tertiary perfluoroalkyl chloride with strong nucleophiles. My aim is to equip you with the expertise to anticipate and mitigate potential challenges in your experiments, ensuring the integrity and success of your synthetic routes.
Introduction to the Reactivity of this compound
This compound is a highly fluorinated tertiary alkyl chloride. Its reactivity is governed by several key structural features:
-
Tertiary Carbon Center: The chlorine atom is attached to a tertiary carbon, which in traditional alkyl halide chemistry, would suggest a propensity for SN1 and E1 reactions via a carbocation intermediate.[1]
-
Electron-Withdrawing Perfluoroalkyl Groups: The molecule is substituted with a trifluoromethyl group and a perfluorobutyl group. These groups are potent electron-withdrawing substituents.
-
Leaving Group: The chloride ion is a good leaving group, better than fluoride.
The strong inductive effect of the perfluoroalkyl groups significantly destabilizes the formation of an adjacent carbocation.[2][3] This electronic destabilization makes a classic SN1 pathway highly unfavorable. Consequently, reactions with strong nucleophiles, which are often also strong bases, are dominated by a competition between SN2-like substitution and E2 elimination pathways. Understanding this competition is paramount to controlling the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an olefinic byproduct in my reaction. What is happening and how can I prevent it?
A1: The formation of an olefin is most likely due to an E2 elimination side reaction. This is a common pathway when using strong, sterically hindered bases or when conducting the reaction at elevated temperatures.[1] The strong nucleophile acts as a base, abstracting a fluorine atom from a β-carbon, leading to the formation of a double bond and elimination of the chloride.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action |
| High yield of olefin byproduct | Use of a strong, bulky base (e.g., tert-butoxide) | Switch to a less sterically hindered, "softer" nucleophile that is a weaker base (e.g., azide, thiolate).[4] |
| High reaction temperature | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. | |
| Protic solvent used | Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to favor SN2 over E2.[1] |
Experimental Protocol to Minimize Elimination:
-
Solvent Selection: Dry a polar aprotic solvent, such as DMF or DMSO, over molecular sieves for at least 24 hours.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve your nucleophile in the dried solvent in a flame-dried flask.
-
Temperature Control: Cool the reaction mixture to 0°C or lower using an ice bath or a cryocooler.
-
Substrate Addition: Slowly add this compound dropwise to the cooled solution of the nucleophile.
-
Monitoring: Monitor the reaction progress by GC-MS or 19F NMR.
-
Work-up: Once the reaction is complete, quench with a suitable reagent and proceed with standard extraction and purification procedures.
Q2: My reaction is very sluggish, and I am recovering a lot of starting material. What can I do to improve the conversion?
A2: The sluggishness of the reaction could be due to a number of factors, including insufficient nucleophilicity of your reagent, poor solubility, or a reaction temperature that is too low. While lowering the temperature can suppress elimination, it can also slow down the desired substitution reaction.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action |
| Low conversion | Nucleophile is too weak | Use a stronger, less sterically hindered nucleophile. Consider using a salt of the nucleophile with a counterion that enhances solubility (e.g., a tetrabutylammonium salt). |
| Poor solubility of reagents | Choose a solvent in which both the substrate and the nucleophile are highly soluble. | |
| Reaction temperature is too low | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while carefully monitoring for the formation of elimination byproducts. |
Q3: I am seeing multiple new fluorine signals in my 19F NMR that I cannot account for. Could rearrangements be occurring?
A3: While classic carbocation rearrangements are unlikely due to the instability of the perfluorinated carbocation, it is possible that other complex rearrangements or fragmentation pathways are occurring, especially under harsh reaction conditions (e.g., very high temperatures or with very strong, hard bases). The high stability of the C-F bond makes C-F bond activation difficult, but not impossible under certain conditions.[5]
Troubleshooting and Characterization:
-
Advanced NMR: To characterize these unknown byproducts, consider running 2D NMR experiments (e.g., 19F-19F COSY, 13C-19F HMBC).
-
Mass Spectrometry: High-resolution mass spectrometry can help in determining the elemental composition of the byproducts.
-
Reaction Conditions: Re-evaluate your reaction conditions. Are you using an excessively strong base or a very high temperature? If so, revert to milder conditions.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways for this compound with a strong nucleophile/base.
Caption: Competing SN2-like and E2 pathways.
Caption: Troubleshooting workflow for reaction optimization.
In-Depth Discussion of Side Reactions
E2 Elimination
The most significant side reaction is E2 elimination. Due to the high electron density of the perfluoroalkyl groups, the fluorine atoms are not easily abstracted. However, a strong base can deprotonate a solvent molecule or react with any trace amounts of water to generate hydroxide, which can then initiate elimination. More likely, with a very strong and hindered base, direct abstraction of a β-fluorine can occur.
Mechanism:
-
A strong base approaches the this compound molecule.
-
The base abstracts a fluorine atom from the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon).
-
Simultaneously, the C-Cl bond breaks, and a double bond forms between the α and β carbons.
Mitigation Strategies:
-
Choice of Nucleophile: Employ nucleophiles that are strong but have low basicity. Thiolates and azides are excellent examples.
-
Temperature Control: As elimination reactions often have a higher entropy of activation, they are favored at higher temperatures. Running the reaction at or below room temperature can significantly favor substitution.
-
Solvent: Polar aprotic solvents are preferred as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its nucleophilicity without increasing its basicity.
Potential for Other Side Reactions
While less common, other side reactions could be envisioned under specific conditions:
-
Halogen Exchange: If the nucleophile is a halide (e.g., F-, Br-, I-), a halogen exchange reaction can occur.
-
Reaction with Solvent: Some strong nucleophiles can react with the solvent, especially at elevated temperatures. For example, in DMF, de-methylation can occur.
By carefully controlling the reaction parameters—specifically the choice of nucleophile, solvent, and temperature—researchers can effectively minimize side reactions and achieve high yields of the desired substitution product.
References
- Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).
- Crunch Chemistry. (2022, March 2). Nucleophilic substitution in halogenoalkanes [Video]. YouTube.
- Wipf, P. Organic Chemistry 1 Chapter 6. Reactions of Haloalkanes: SN2 Reactions. University of Pittsburgh.
- CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes.
- Wikipedia. Nucleophilic substitution.
- Clark, J. (2023). What is nucleophilic substitution?. Chemguide.
- Furin, G. G. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles. Journal of Fluorine Chemistry, 58(2–3), 179.
- Wang, Z., et al. (2021). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.
- BrainKart. (2018, February 19).
- Master Organic Chemistry. (2011, March 11).
- "carboc
- El-Gendy, A. A. M. (2021). Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds. Chemistry & Biology Interface, 11(1), 1-28.
- Munavalli, S. (1990). Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene. DTIC.
- Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.
- Prakash, G. K. S., & Olah, G. A. (2010). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. In Silicon in Organic Synthesis (pp. 443-476). Butterworth-Heinemann.
- Cramer, R. E., & Vicic, D. A. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics, 39(9), 1611–1618.
- Wang, B., et al. (2019). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations.
- Ishihara, A., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 198–207.
- Doyle Group. (2023).
- Kvičala, J., Paleta, O., & Dědek, V. (1989). (Chlorodifluoromethyl)trifluorooxirane: Synthesis and reactions. Journal of Fluorine Chemistry, 45(1), 92.
- LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Weng, Z., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2019(31), 5226-5230.
- Tordeux, M., & Wakselman, C. (1985). Reactions of nucleophiles with trichlorotrifluoroethane. Journal of Fluorine Chemistry, 29(1–2), 180.
- Chad's Prep. (2020, October 27). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry [Video]. YouTube.
- "Nucleophilic Cl- Reagents". Wordpress.
Sources
Stabilizers for preventing degradation of 2-Chloro-2-(trifluoromethyl)perfluoropentane
Welcome to the technical support center for 2-Chloro-2-(trifluoromethyl)perfluoropentane. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and ensure the stability and integrity of your experiments. This document is structured to provide a comprehensive understanding of the potential degradation pathways of this compound and to offer practical, field-proven solutions for its stabilization.
Understanding the Stability Challenges of this compound
This compound is a highly fluorinated organic compound, which generally imparts significant chemical and thermal stability. However, the presence of a tertiary carbon-chlorine (C-Cl) bond introduces a potential point of reactivity, making it susceptible to degradation under certain experimental conditions. Understanding these degradation pathways is the first step in preventing them.
The primary modes of degradation are:
-
Free-Radical Chain Reactions: Initiated by energy sources like heat or UV light, or by the presence of radical initiators. The C-Cl bond is the most likely point of homolytic cleavage, generating a tertiary perfluoroalkyl radical and a chlorine radical, which can propagate a chain reaction.
-
Acid-Catalyzed Degradation: The presence of strong Brønsted or Lewis acids can promote the elimination of HCl or other decomposition reactions. Acidic impurities can be introduced from other reagents or can form as byproducts of thermal decomposition.
-
Reaction with Nucleophiles and Reducing Agents: Strong bases, nucleophiles, and certain metals (especially finely divided ones) can react with the compound, leading to substitution or reduction reactions.
This guide will provide you with the tools to diagnose and prevent these issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: My baseline in GC-MS analysis is showing unexpected peaks after storing this compound. What could be the cause?
A1: The appearance of new peaks in your GC-MS analysis is a strong indicator of degradation. The most probable cause is a slow decomposition process, likely a free-radical chain reaction, initiated by exposure to light or trace contaminants. Thermal stress during storage in a warm environment can also contribute. These new peaks could be recombination products of the radicals formed during decomposition. We recommend verifying your storage conditions (cool, dark, inert atmosphere) and performing a quality control check using the analytical protocols outlined in this guide.
Q2: I am running a reaction at elevated temperatures (>100 °C) using this compound as a solvent, and I'm seeing inconsistent results and lower yields. Could the solvent be degrading?
A2: Yes, it is highly likely. While perfluorinated compounds are thermally stable, the C-Cl bond in this compound is a weak point. At elevated temperatures, thermal energy can be sufficient to initiate homolytic cleavage of the C-Cl bond, starting a radical chain reaction. This can lead to the formation of reactive species that may interfere with your reaction. Furthermore, thermal decomposition can generate acidic byproducts like HCl and HF, which can catalyze undesired side reactions. For high-temperature applications, the use of a thermal stabilizer is strongly recommended.
Q3: Can I use standard amine bases like triethylamine to neutralize potential acidic impurities?
A3: We advise against using standard, nucleophilic amines like triethylamine. While they are effective bases, their nucleophilicity can lead to substitution reactions at the carbon bearing the chlorine atom, resulting in the consumption of your solvent and the formation of new impurities. Instead, a sterically hindered, non-nucleophilic base should be used. These bases can effectively scavenge protons (H+) without attacking the carbon center. Examples are provided in the Stabilizer Selection Guide (Section 4).
Q4: Are there any specific materials or pieces of equipment I should avoid when working with this compound?
A4: Yes. Avoid contact with strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc, as these can induce degradation. Additionally, if your experiment is sensitive to trace Lewis acids, be mindful that certain types of glassware or metal reactors could potentially be a source. If you suspect Lewis acid-catalyzed degradation, the use of a Lewis base scavenger is advisable.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues during your experiments.
| Observed Problem | Potential Root Cause | Recommended Action |
| Unexpected peaks in GC-MS or 19F NMR analysis of the pure solvent. | Free-radical degradation during storage. | 1. Confirm storage conditions (cool, dark, inert atmosphere). 2. Add a radical scavenger like Butylated Hydroxytoluene (BHT) at 100-200 ppm. 3. Re-analyze the solvent to confirm the cessation of new peak formation. |
| Inconsistent reaction yields or formation of unknown byproducts. | Solvent degradation under reaction conditions (thermal, photochemical, or chemical incompatibility). | 1. Analyze a sample of the solvent post-reaction using GC-MS and 19F NMR to identify degradation products. 2. If radical degradation is suspected (e.g., in high-temp or photochemical reactions), add a suitable radical scavenger (see Section 4). 3. If acidic conditions are present or suspected, add a non-nucleophilic acid scavenger. |
| Gradual decrease in pH of the reaction mixture or evidence of corrosion. | Formation of acidic byproducts (HCl, HF) from thermal or hydrolytic degradation. | 1. Incorporate a non-nucleophilic, sterically hindered amine base (e.g., 2,6-di-tert-butylpyridine) into your reaction system to scavenge acids as they form. 2. Ensure your system is scrupulously dry if hydrolysis is a concern. |
| Reaction fails or gives low yield in the presence of metal catalysts or reagents. | Lewis acid-catalyzed degradation of the solvent. | 1. Consider if your metal catalyst could be acting as a Lewis acid. 2. Add a non-nucleophilic Lewis base scavenger, such as a sterically hindered amine, to your system. Be sure to verify its compatibility with your desired reaction. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues.
Stabilizer Selection Guide
The choice of stabilizer depends on the specific degradation pathway you need to inhibit. Here are our top recommendations based on mechanistic function.
| Stabilizer Class | Example Compound(s) | Mechanism of Action | Recommended Concentration |
| Radical Scavenger (Hindered Phenol) | Butylated Hydroxytoluene (BHT) | Donates a hydrogen atom to quench chain-propagating radicals, forming a stable radical species. | 100 - 300 ppm[1] |
| Radical Scavenger (Alkene) | Amylene (2-Methyl-2-butene) | Reacts with and scavenges radical species, particularly chlorine radicals. | ~100 ppm[1] |
| Acid Scavenger (Hindered Amine) | 2,6-di-tert-butylpyridine | A non-nucleophilic base that effectively scavenges acidic byproducts (HCl, HF) without reacting with the solvent. Also acts as a Lewis base to inhibit Lewis acid catalysis. | 0.1 - 1.0 mol% (relative to solvent) |
| Acid Scavenger (Proton Sponge®) | 1,8-Bis(dimethylamino)naphthalene | A powerful, non-nucleophilic proton scavenger that can neutralize even trace amounts of acid.[2][3] | 0.1 - 1.0 mol% (relative to solvent) |
Causality of Stabilizer Choice:
-
For Thermal and Photochemical Stress: The primary degradation pathway is free-radical mediated. Therefore, a radical scavenger is the most effective choice. BHT is an excellent, industry-standard antioxidant.[1] Amylene is particularly effective for chlorinated solvents as it readily reacts with chlorine radicals.[1]
-
For Preventing Acid Buildup: If your process generates acidic species or is sensitive to acid catalysis, an acid scavenger is necessary. A sterically hindered amine is ideal because its bulkiness prevents it from acting as a nucleophile, meaning it will only react with small, acidic protons, not with the electrophilic carbon of the C-Cl bond.[4]
Proposed Degradation & Stabilization Mechanism
The diagram below illustrates the free-radical chain degradation of this compound and the intervention point for a hindered phenol stabilizer like BHT.
Experimental Protocols
To ensure the stability of this compound in your specific application, we recommend conducting a forced degradation study. This will help you determine the optimal stabilizer and concentration for your needs.
Protocol: Forced Thermal Degradation Study
Objective: To evaluate the thermal stability of this compound in the presence of a metallic contaminant and assess the efficacy of selected stabilizers.
Materials:
-
This compound
-
Stabilizers: BHT, 2,6-di-tert-butylpyridine
-
Copper turnings (as a potential catalyst)
-
GC-MS vials (2 mL, glass, with PTFE-lined caps)
-
Heating block or oven set to 120 °C
-
GC-MS system
-
NMR spectrometer with 19F capability
Procedure:
-
Sample Preparation (perform in triplicate for each condition):
-
Control: Add 1.5 mL of this compound to a GC-MS vial.
-
Thermal Stress: Add 1.5 mL of the solvent and one small copper turning to a GC-MS vial.
-
Stabilizer 1 (BHT): Prepare a stock solution of BHT in the solvent (e.g., 1000 ppm). Add 1.5 mL of this BHT-containing solvent and one copper turning to a GC-MS vial to achieve a final concentration of ~200 ppm.
-
Stabilizer 2 (Hindered Amine): Prepare a stock solution of 2,6-di-tert-butylpyridine in the solvent. Add 1.5 mL of this solution and one copper turning to a GC-MS vial to achieve a final concentration of ~0.5 mol%.
-
Time Zero Samples: Prepare one set of the above samples for immediate analysis (T=0).
-
-
Forced Degradation:
-
Seal all vials tightly.
-
Place the "Thermal Stress" and "Stabilizer" vials (excluding the T=0 set) into the heating block or oven at 120 °C.
-
Store the "Control" and "T=0" vials at room temperature in the dark.
-
-
Time-Point Analysis:
-
After 24, 48, and 96 hours, remove one set of vials from the oven.
-
Allow them to cool to room temperature.
-
Analyze all samples (T=0, Control, and stressed samples) by GC-MS and 19F NMR.
-
-
Analytical Methods:
-
GC-MS Analysis:
-
Use a suitable capillary column for separating halogenated compounds (e.g., a DB-5ms or equivalent).
-
Inject 1 µL of the sample.
-
Program the oven temperature to ramp from 40 °C to 250 °C to elute potential degradation products.
-
Monitor the total ion chromatogram for the appearance of new peaks in the stressed samples compared to the T=0 and control samples. Identify significant new peaks using the MS library.
-
-
19F NMR Analysis:
-
Acquire a 19F NMR spectrum for each sample.
-
The spectrum of the pure compound should show characteristic signals for the CF3 and other fluorine environments.
-
Look for the appearance of new signals in the stressed samples, which would indicate the formation of new fluorine-containing species. The chemical shifts of these new peaks can provide structural information about the degradation products.[5]
-
-
-
Data Interpretation:
-
Compare the chromatograms and spectra of the stressed samples to the controls.
-
Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of degradation products over time.
-
Assess the performance of each stabilizer by comparing the extent of degradation in the stabilized samples versus the unstabilized "Thermal Stress" sample. The most effective stabilizer will show the least amount of degradation.
-
This self-validating protocol allows you to directly observe degradation and empirically determine the best stabilization strategy for your experimental conditions.
References
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
- Vervoort, J., de Bont, J. A., & van der Gen, A. (1992). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and environmental microbiology, 58(7), 2296–2302.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
- Pozharskii, A. F., Ozeryanskii, V. A., & Antonov, A. S. (2010). Proton Sponges and Hydrogen Transfer Phenomena. Wiley.
-
Doyle, A. G. (n.d.). Nucleophilic Fluorination. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
YouTube. (2019, November 18). Proton sponge: Basic concept and different types. Chemistry for All. Retrieved from [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2025, June 19). What Are Hindered Amine Light Stabilizers (HALS)? Chemistry For Everyone. Retrieved from [Link]
-
Reddit. (2023, August 4). Reasoning for choosing sterically-hindered base. r/chemhelp. Retrieved from [Link]
- Doyle, M. P., & Moody, C. J. (1980). Direct conversion of aldehydes and ketones to vinyl triflates with N-phenyltriflimide and a hindered base. Synthesis, 1980(4), 283.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
- Bruker. (1991). Bruker Almanac.
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
- Sommer, H. Z., Lipp, H. I., & Jackson, L. L. (1971). Sterically hindered, nonquaternizing tertiary amines. The Journal of Organic Chemistry, 36(6), 824–828.
Sources
Validation & Comparative
A Comparative Guide to Fluorinated Solvents: Evaluating 2-Chloro-2-(trifluoromethyl)perfluoropentane Against Key Alternatives for Researchers and Drug Development Professionals
In the landscape of modern research and pharmaceutical development, the selection of a solvent is a pivotal decision that profoundly influences reaction kinetics, product purity, and process safety. Fluorinated solvents, a class of compounds characterized by the presence of carbon-fluorine bonds, have carved a niche in demanding applications owing to their unique physicochemical properties. This guide provides an in-depth performance comparison of 2-Chloro-2-(trifluoromethyl)perfluoropentane against other widely used fluorinated solvents, namely perfluorohexane, and the hydrofluoroethers (HFEs) HFE-7100 and HFE-7200. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection based on objective data and experimental insights.
Introduction to Fluorinated Solvents in a Scientific Context
Fluorinated solvents are distinguished by their high density, low surface tension, low viscosity, and often, non-flammability. The high electronegativity of the fluorine atom imparts a unique polarity profile and exceptional chemical and thermal stability to these molecules.[1] In the context of drug discovery and organic synthesis, these properties can be leveraged to:
-
Enhance Solubility: Particularly for fluorinated intermediates and reagents, thereby improving reaction rates and yields.
-
Facilitate Biphasic Reactions: Their immiscibility with many common organic solvents and water allows for unique reaction and separation strategies.[2]
-
Improve Thermal Management: Their high heat capacity and thermal stability make them excellent heat transfer fluids for precise temperature control of reactions.
-
Enable Specialized Cleaning: Low surface tension allows for the effective removal of residues from complex and delicate equipment.[3]
However, the environmental persistence of some perfluorinated compounds (PFCs) necessitates a careful evaluation of their environmental footprint, specifically their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[4][5] This guide will address these critical parameters alongside performance characteristics.
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate solvent begins with a thorough understanding of its fundamental physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its alternatives.
Table 1: Physicochemical Properties of Selected Fluorinated Solvents
| Property | This compound | Perfluorohexane | HFE-7100 (Methyl Nonafluorobutyl Ether) | HFE-7200 (Ethyl Nonafluorobutyl Ether) |
| CAS Number | 67437-97-2[6] | 355-42-0 | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 |
| Molecular Formula | C₆ClF₁₃[6] | C₆F₁₄ | C₅H₃F₉O | C₆H₅F₉O |
| Molecular Weight ( g/mol ) | 354.5[7] | 338.04 | 250.05 | 264.08 |
| Boiling Point (°C) | 83 - 84[7] | 56 | 61 | 76[8] |
| Density (g/mL @ 25°C) | ~1.7 (estimated) | 1.68 | 1.52 | 1.43[8] |
| Dynamic Viscosity (cP @ 25°C) | ~0.8 (estimated) | 0.64[9] | 0.45 | 0.61[8] |
| Surface Tension (dynes/cm @ 25°C) | ~15 (estimated) | 11.9 | 13.6 | 13.6[8] |
| Kauri-Butanol (Kb) Value | < 10 (estimated) | ~10 | 10[10] | Not Available |
| Ozone Depletion Potential (ODP) | ~0.1 - 1.0 (estimated) | 0 | 0[8] | 0[8] |
| Global Warming Potential (GWP, 100-yr) | High (estimated) | 9300 | 297 | 55[8] |
Performance in a Key Application: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides is a cornerstone of drug discovery and biomedical research. Solid-Phase Peptide Synthesis (SPPS) is a widely adopted methodology where the choice of solvent is critical for resin swelling, reagent solubility, and efficient coupling and deprotection steps.[11][12] While traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective, their toxicity profiles have prompted the search for greener alternatives. Fluorinated solvents, with their unique properties, present an interesting, albeit less conventional, option.
Causality Behind Experimental Choices in SPPS Solvent Screening
The efficacy of a solvent in SPPS is primarily dictated by its ability to:
-
Swell the Resin Support: Adequate swelling of the polystyrene-based resin is crucial for exposing the reactive sites and allowing the diffusion of reagents.[11]
-
Solubilize Protected Amino Acids and Coupling Reagents: Poor solubility can lead to incomplete reactions and the formation of deletion sequences.
-
Facilitate Reaction Kinetics: The polarity and viscosity of the solvent can influence the rates of both the coupling and deprotection steps.
While not traditionally used as the primary solvent in SPPS, fluorinated solvents can be valuable as co-solvents or for specific applications, such as the synthesis of fluorinated peptides where the solubility of fluorinated building blocks is enhanced.[13]
Experimental Protocol: Evaluating Solvent Performance in the Synthesis of a Model Peptide
This protocol outlines a standardized procedure for comparing the performance of different fluorinated solvents as co-solvents in the manual synthesis of a model tripeptide, H-Ala-Phe-Gly-NH₂ on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
Primary Solvent: DMF (N,N-Dimethylformamide)
-
Test Solvents: this compound, Perfluorohexane, HFE-7100
-
Washing Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
HPLC system with a C18 column for analysis
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin into four separate reaction vessels.
-
To each vessel, add 2 mL of a 1:1 (v/v) mixture of DMF and the respective test solvent (Vessel 1: DMF only (control), Vessel 2: DMF/2-Chloro-2-(trifluoromethyl)perfluoropentane, Vessel 3: DMF/Perfluorohexane, Vessel 4: DMF/HFE-7100).
-
Allow the resin to swell for 1 hour at room temperature with gentle agitation. Visually inspect the resin bed volume to qualitatively assess swelling.
-
-
Fmoc-Glycine Coupling (First Amino Acid):
-
Drain the swelling solvent.
-
Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of the respective solvent mixture.
-
Add the coupling solution to the resin and react for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin sequentially with the respective solvent mixture (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
React for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin with DMF (6 x 2 mL).
-
-
Chain Elongation (Fmoc-Phe-OH and Fmoc-Ala-OH):
-
Repeat steps 2 and 3 for the coupling of Fmoc-Phe-OH and subsequently Fmoc-Ala-OH, using the corresponding solvent mixtures in each designated reaction vessel.
-
-
Final Fmoc Deprotection:
-
Perform a final deprotection as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL), and dry under vacuum.
-
Add 2 mL of the cleavage cocktail to the dried resin and react for 2 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the purity of the crude peptide by reverse-phase HPLC.
-
Calculate the yield of the desired tripeptide.
-
Self-Validating System and Expected Outcomes
This parallel synthesis approach acts as a self-validating system. The control reaction in pure DMF provides a baseline for optimal performance. Deviations in yield and purity in the test vessels will directly reflect the suitability of the fluorinated co-solvents. It is anticipated that the highly fluorinated and non-polar nature of perfluorohexane and this compound may result in poorer resin swelling and reagent solubility compared to the more polar HFE-7100 and the DMF control, potentially leading to lower yields and purity. However, for the synthesis of highly fluorinated peptides, these solvents might offer a distinct advantage.
Visualization of Key Concepts
Experimental Workflow for Solvent Evaluation
The following diagram illustrates the logical flow of the experimental protocol for evaluating the performance of different solvents in solid-phase peptide synthesis.
Caption: Workflow for the comparative evaluation of solvents in solid-phase peptide synthesis.
Comparative Environmental Impact Profile
This diagram provides a visual comparison of the environmental impact of the different solvent classes based on their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
Caption: A comparative overview of the environmental profiles of different fluorinated solvent classes.
Discussion and Conclusion
This guide provides a comparative framework for evaluating this compound against perfluorohexane and the hydrofluoroethers HFE-7100 and HFE-7200.
Performance: Based on its estimated low Kauri-butanol value, this compound is likely a weak solvent for non-fluorinated compounds, similar to perfluorohexane. This limits its broad applicability as a general-purpose reaction solvent. However, its highly fluorinated nature could be advantageous for dissolving highly fluorinated reactants and catalysts. The HFEs, with their ether functionality, offer a degree of polarity that can enhance their solvency for a wider range of organic compounds, making them more versatile in many synthetic applications.
Recommendations:
For researchers and drug development professionals seeking a versatile and environmentally responsible fluorinated solvent, HFE-7100 and HFE-7200 are the recommended alternatives among the compounds compared in this guide. Their balance of solvency, favorable environmental profile, and established performance data make them a more sustainable choice for a wide range of applications.
The use of This compound and perfluorohexane should be carefully considered and limited to applications where their specific properties are essential and no viable alternatives exist , due to their significant environmental impact.
Future research should focus on obtaining experimental data for the physicochemical properties of this compound to validate these estimations and to explore its potential in niche applications where its unique properties may be advantageous, while always considering its environmental implications.
References
-
Morgado, P., Laginhas, C. M., Lewis, J. B., McCabe, C., Martins, L. F., & Filipe, E. J. (2011). Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants. The Journal of Physical Chemistry B, 115(29), 9130–9139. [Link]
-
MIT Climate Portal. (2023). What is the concentration of CFCs in the atmosphere, and how much do they contribute to global warming? [Link]
-
U.S. Environmental Protection Agency. (n.d.). Understanding Global Warming Potentials. [Link]
-
Hisco. (n.d.). Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum. [Link]
-
Wikipedia. (n.d.). Kauri-butanol value. [Link]
-
Wikipedia. (n.d.). Chlorofluorocarbon. [Link]
-
Mutter, R., & Tuchscherer, G. (2006). Fluorinated peptide biomaterials. Journal of Peptide Science, 12(9), 559-567. [Link]
-
Fields, G. B. (1997). Solvents for Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 29-51). Academic Press. [Link]
-
California Air Resources Board. (n.d.). High-GWP Refrigerants. [Link]
-
Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 153-167. [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of fluorous chemistry. John Wiley & Sons.
-
U.S. Environmental Protection Agency. (2018). Ozone-Depleting Substances. [Link]
-
Techspray. (n.d.). Kauri-Butanol (Kb) Values and Solubility Parameters. [Link]
-
Wikipedia. (n.d.). Ozone depletion potential. [Link]
-
Finishing and Coating. (2024). The Kauri-Butanol Cleaning Number: Unconventional Wisdom. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. [Link]
-
Freire, M. G., Carvalho, P. J., Queimada, A. J., Marrucho, I. M., & Coutinho, J. A. P. (2006). Surface Tension of Liquid Fluorocompounds. Journal of Chemical & Engineering Data, 51(5), 1820–1824. [Link]
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ITRC. (2020). PFAS Technical and Regulatory Guidance Document. [Link]
-
von Rudorff, G. (2013). Density of perfluoroalkanes. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Al-mafrachi, A. A. M., & Ali, F. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences (ISSN: 2789-3219), 3, 109-115. [Link]
-
AGC Chemicals Americas. (n.d.). Advantages of Fluorinated Solvents Over Aqueous Cleaning. [Link]
-
Canada.ca. (2013). Ozone depletion: substances. [Link]
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Wikipedia. (n.d.). Perfluoropentane. [Link]
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Fluoropharm. (n.d.). This compound. [Link]
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Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethane, 2-chloro-1,1,1-trifluoro- (CAS 75-88-7). [Link]
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Best Technology. (n.d.). Kauri-butanol value. [Link]
-
Chemtronics. (n.d.). Kauri-Butanol Values and Solubility Parameters. [Link]
-
ACL Staticide. (2014). Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths. [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2024). Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Wikipedia. (n.d.). Global warming potential. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ozone Layer Protection - Science - Ozone-Depleting Substances. [Link]
-
UNFCCC. (n.d.). Global Warming Potentials (IPCC Second Assessment Report). [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Chloro-2-(trifluoromethyl)perfluoropentane
Introduction: Navigating the Analytical Challenges of a Complex Halogenated Perfluoroalkane
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the analytical cross-validation of 2-Chloro-2-(trifluoromethyl)perfluoropentane. This highly fluorinated and chlorinated alkane, with the chemical formula C₆ClF₁₃, presents unique analytical challenges due to its chemical inertness and the presence of multiple halogen atoms. In the realm of pharmaceutical development and materials science, where such compounds may be used as intermediates or reagents, rigorous analytical characterization is not just a regulatory requirement but a cornerstone of scientific integrity. The presence of both chlorine and a trifluoromethyl group on the same carbon atom, coupled with a perfluorinated chain, demands a multi-faceted analytical approach to ensure unambiguous identification, purity assessment, and quantification.
This guide eschews a rigid, templated format in favor of a logically structured narrative that delves into the "why" behind the "how." We will explore the most effective analytical techniques, provide detailed, field-tested experimental protocols, and, most importantly, demonstrate how to cross-validate the data from these disparate methods to build a robust and irrefutable analytical profile of the target molecule. Our focus will be on the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Furthermore, we will compare the analytical data of our target molecule with that of structurally similar compounds, Perfluoro(2-methylpentane) and Perfluoro-2-methyl-2-pentene, to provide a broader context and highlight the subtle yet critical differences that inform accurate characterization.
Pillar 1: Expertise in Action - Choosing the Right Analytical Tools
The selection of analytical instrumentation is the first critical decision in the characterization of a novel or complex molecule like this compound. The rationale extends beyond simply obtaining a signal; it is about choosing techniques that provide orthogonal (i.e., fundamentally different and complementary) information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of many per- and polyfluoroalkyl substances (PFAS), GC-MS is a powerful tool for separation and identification. The gas chromatograph separates the analyte from impurities based on its boiling point and interaction with the stationary phase, while the mass spectrometer provides information on the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum provides an additional layer of confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹⁹F NMR, is indispensable for the structural elucidation of organofluorine compounds. It provides detailed information about the chemical environment of each fluorine atom in the molecule, including the number of different fluorine environments and their connectivity. While ¹³C NMR can also be informative, the low natural abundance of the ¹³C isotope and potential complexities in the spectra of highly fluorinated compounds can make ¹⁹F NMR a more direct and sensitive tool.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. For this compound, the C-F and C-Cl stretching vibrations will exhibit characteristic strong absorptions, helping to confirm the presence of these key functional groups.
Pillar 2: Trustworthiness Through Self-Validating Protocols
The following protocols are designed to be self-validating, incorporating quality control checks and system suitability tests to ensure the reliability of the generated data.
Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the steps for the analysis of this compound and its alternatives using GC-MS.
1. Sample Preparation:
- Prepare a 100 ppm stock solution of the analyte in a volatile, inert solvent such as perfluorohexane or a suitable hydrofluoroether.
- Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 ppm).
- Prepare a blank sample containing only the solvent.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
- Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes at 200°C.
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Acquisition and Analysis:
- Inject 1 µL of the blank, followed by the calibration standards and the sample.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
- Integrate the peak area of the analyte in the calibration standards to construct a calibration curve.
- Determine the concentration of the analyte in the sample using the calibration curve.
- Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern for chlorine-containing fragments.
Experimental Protocol 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the acquisition of a ¹⁹F NMR spectrum.
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Add a small amount of a reference standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) if an internal reference is desired.
2. NMR Spectrometer and Parameters:
- Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a fluorine-observe probe.
- Nucleus: ¹⁹F.
- Pulse Program: A standard single-pulse experiment (e.g., zgfhig).
- Acquisition Parameters:
- Spectral Width: ~200 ppm.
- Number of Scans: 128 (adjust as needed for signal-to-noise).
- Relaxation Delay: 2 seconds.
- Referencing: Reference the spectrum to an external standard (e.g., CCl₃F at 0 ppm) or an internal standard.
3. Data Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- Integrate the signals to determine the relative ratios of different fluorine environments.
- Analyze the chemical shifts and coupling patterns to elucidate the structure.
Pillar 3: Authoritative Grounding & Comprehensive Data Comparison
A cornerstone of robust analytical science is the comparison of data from different techniques and against known standards or related compounds. This cross-validation process provides a high degree of confidence in the identity and purity of the analyte.
Data Presentation: A Comparative Summary
The following tables summarize the expected and observed analytical data for this compound and its structural alternatives.
Table 1: Comparative GC-MS Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Isotopic Pattern for Cl-Fragments |
| This compound | Predicted: ~5-7 | Predicted: 354 (weak or absent) | Predicted: 319 ([M-Cl]⁺), 285 ([M-CF₃]⁺), 69 (CF₃⁺), perfluoroalkyl fragments | Expected for Cl-containing fragments (e.g., 319/321) |
| Perfluoro(2-methylpentane) | ~4-6 | 338 (weak or absent) | 319 ([M-F]⁺), 269, 219, 169, 119, 69 (CF₃⁺) | N/A |
| Perfluoro-2-methyl-2-pentene | ~4-6 | 300 | 281 ([M-F]⁺), 231, 181, 131, 69 (CF₃⁺) | N/A |
Note: Predicted values for the target compound are based on the analysis of structurally similar compounds and general principles of mass spectrometry.
Table 2: Comparative ¹⁹F NMR Data (Predicted Chemical Shifts in ppm, referenced to CCl₃F)
| Compound | CF₃ Group | CF₂ Groups | Other F Signals |
| This compound | Predicted: -60 to -80 | Predicted: -110 to -130 (multiple signals) | N/A |
| Perfluoro(2-methylpentane) | ~ -70 to -85 (multiple signals for different CF₃ groups) | ~ -110 to -130 (multiple signals) | ~ -180 to -220 (for single F on a branched carbon) |
| Perfluoro-2-methyl-2-pentene | ~ -60 to -75 (multiple signals) | ~ -100 to -120 (multiple signals) | ~ -90 to -110 (vinylic fluorines) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Table 3: Comparative IR Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C-F Stretch | C-Cl Stretch |
| This compound | Predicted: 1100-1350 (very strong, multiple bands) | Predicted: 650-850 (strong) |
| Perfluoro(2-methylpentane) | 1100-1350 (very strong, multiple bands) | N/A |
| Perfluoro-2-methyl-2-pentene | 1100-1350 (very strong, multiple bands) | N/A |
Cross-Validation Workflow
The process of cross-validation involves a systematic comparison of the data obtained from each analytical technique.
Caption: Cross-validation workflow for the analytical characterization of this compound.
Causality in Cross-Validation:
-
Molecular Weight Confirmation: The molecular ion peak (or lack thereof, which is common for perfluoroalkanes) and the fragmentation pattern from GC-MS should be consistent with the proposed structure. The presence of chlorine isotopes in a 3:1 ratio for relevant fragments is a strong indicator. This data is then cross-referenced with the molecular formula determined from high-resolution mass spectrometry if available.
-
Structural Isomer Differentiation: ¹⁹F NMR is crucial for distinguishing between isomers. For example, different isomers of C₆ClF₁₃ would exhibit a unique set of ¹⁹F NMR signals with distinct chemical shifts and coupling patterns. This information is orthogonal to the mass-to-charge ratio information from MS, which may be identical for isomers.
-
Functional Group Verification: The strong C-F and C-Cl stretching bands in the IR spectrum provide direct evidence for the presence of these bonds. While not as structurally detailed as NMR, it serves as a rapid and straightforward confirmation of the compound class.
-
Purity Assessment: The GC chromatogram provides a visual representation of the sample's purity. The presence of multiple peaks indicates impurities, which can then be tentatively identified by their mass spectra. Quantitative NMR (qNMR) can also be employed for a highly accurate purity determination.
Conclusion: A Unified Analytical Picture
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Introduction to Mass Spectrometry. Michigan State University. [Link]
-
Basics of NMR. University of California, Davis. [Link]
-
Infrared Spectroscopy. LibreTexts Chemistry. [Link]
-
Perfluoro(2-methylpentane) Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Perfluoro-2-methyl-2-pentene Mass Spectrum. NIST Chemistry WebBook. [Link]
Benchmarking the dielectric properties of 2-Chloro-2-(trifluoromethyl)perfluoropentane
An In-Depth Guide to Benchmarking the Dielectric Properties of 2-Chloro-2-(trifluoromethyl)perfluoropentane and Its Alternatives
Introduction: The Quest for Advanced Dielectric Fluids
In the landscape of materials science, particularly for applications in high-voltage apparatus, advanced electronics, and immersive cooling, the demand for high-performance dielectric fluids is insatiable. These fluids are critical for providing electrical insulation and efficient heat dissipation. This compound is a fluorinated compound whose properties suggest potential as a next-generation dielectric medium. Its unique molecular structure, featuring a chlorine atom and a trifluoromethyl group on a perfluorinated backbone, invites a thorough investigation of its electrical insulating capabilities.
This guide provides a comprehensive framework for benchmarking the essential dielectric properties of this compound. It is designed for researchers, materials scientists, and engineers in drug development and chemical manufacturing who require a robust methodology for evaluating novel insulating liquids. By comparing its performance against well-characterized alternatives like perfluorocarbons (PFCs), hydrofluoroethers (HFEs), and fluorinated ketones (FKs), this document establishes the experimental foundation for qualifying its suitability for demanding applications.
Theoretical Framework: The Pillars of Dielectric Performance
Before detailing the experimental protocols, it is crucial to understand the key dielectric properties and their practical implications. The performance of an insulating fluid is primarily defined by three characteristics:
-
Relative Permittivity (Dielectric Constant, εr) : This dimensionless quantity measures a material's ability to store electrical energy in an electric field. For high-frequency applications, such as in advanced electronics and communication equipment, a low dielectric constant is desirable to minimize signal delay and capacitive interference.[1] In contrast, for applications like capacitors, a higher dielectric constant can be advantageous.
-
Dielectric Loss (Dissipation Factor, tan δ) : This parameter quantifies the energy that is lost as heat within the dielectric material when it is subjected to an alternating electric field.[2] A low dissipation factor is critical for efficiency, as it indicates minimal energy waste and reduces the risk of thermal degradation or failure of the insulating fluid.
-
Dielectric Strength (Breakdown Voltage) : This is the maximum electric field that a fluid can withstand without losing its insulating properties and suffering an electrical breakdown.[3] A high dielectric strength is paramount for applications involving high voltages, such as in transformers and power electronics, as it directly relates to the material's ability to prevent electrical discharge and ensure operational safety.[4]
Experimental Methodologies: A Validated Approach to Benchmarking
To ensure accuracy, reproducibility, and comparability, all experimental work must be grounded in internationally recognized standards. The American Society for Testing and Materials (ASTM) provides a suite of protocols that are the industry benchmark for testing electrical insulating liquids.
Workflow for Comprehensive Dielectric Property Analysis
The logical flow of experimentation ensures that each property is measured under controlled conditions, providing a complete and reliable profile of the fluid.
Caption: Experimental workflow for benchmarking dielectric fluids.
Protocol 1: Dielectric Constant and Dissipation Factor (ASTM D924)
The ASTM D924 standard test method is the authoritative procedure for determining the dielectric constant and dissipation factor of electrical insulating liquids.[5] A low dissipation factor signifies good insulation quality, whereas a high value can indicate contamination or degradation.[6]
Causality Behind Experimental Choices: This method is selected for its high precision and its ability to detect subtle changes in the fluid's quality resulting from contaminants like moisture or oxidation byproducts. The use of a three-terminal test cell minimizes stray capacitance, ensuring that the measurements reflect the intrinsic properties of the liquid itself.
Step-by-Step Methodology:
-
Apparatus Preparation: A specialized three-terminal test cell is meticulously cleaned with a suitable solvent and dried in an oven to eliminate any residual contaminants or moisture.
-
Sample Handling: The test liquid is stored in its original sealed container, shielded from light, to prevent degradation.[7] The container is allowed to reach thermal equilibrium with the testing environment before opening.
-
Cell Filling: The test cell is rinsed several times with the sample liquid before the final filling to ensure that the measured properties are representative of the bulk fluid.
-
Measurement: The filled test cell is placed in a temperature-controlled chamber. An AC voltage is applied across the electrodes, typically at a standard frequency of 60 Hz. A precision capacitance bridge is used to measure the capacitance and the dissipation factor.
-
Calculation:
-
The dielectric constant (εr) is calculated by taking the ratio of the capacitance of the cell when filled with the liquid to its capacitance in a vacuum (or air, with a minor correction).
-
The dissipation factor (tan δ) is read directly from the measuring bridge.
-
-
Data Reporting: Results are recorded at specified temperatures (e.g., 25°C and 100°C) to understand the fluid's performance across a typical operating range.
Protocol 2: Dielectric Breakdown Voltage (ASTM D877)
The ASTM D877 standard test method is employed to determine the voltage at which an insulating liquid fails electrically.[8] This property is a direct measure of the fluid's ability to withstand electrical stress and is highly sensitive to the presence of contaminants such as water, dirt, or conductive particles.
Causality Behind Experimental Choices: This test is crucial for safety and reliability assessments. It simulates a worst-case scenario of electrical stress. The specified use of disk electrodes and a controlled voltage ramp rate ensures that results are consistent and comparable across different laboratories and materials.[1] Per the standard, this method is suitable for judging if insulating liquids meet requirements as delivered from the manufacturer.
Step-by-Step Methodology:
-
Apparatus: A high-voltage AC source capable of increasing voltage at a uniform rate (e.g., 3 kV/s) is used.[1] The test is conducted in a specialized oil cup containing two flat, parallel disk electrodes with a fixed gap (typically 2.5 mm).
-
Sample Preparation: The sample is gently agitated to ensure uniformity and then allowed to stand for a designated period to let air bubbles dissipate.
-
Procedure:
-
The test cup is filled with the sample liquid, ensuring the electrodes are fully submerged.
-
A "waiting period" of 2 to 3 minutes is observed to allow particles to settle.[1]
-
Voltage is applied and increased at a steady rate until a breakdown, evidenced by a spark or arc between the electrodes, occurs.
-
A circuit-breaking device automatically cuts off the voltage upon breakdown.
-
-
Data Collection: The maximum voltage reached just before breakdown is recorded. The test is typically repeated five times on the same sample filling.
-
Reporting: The final result is reported as the average of the five breakdown voltage measurements in kilovolts (kV).[1]
Comparative Benchmarking Data
While experimental data for this compound is not yet widely available, the following table provides a benchmark against which its performance can be measured. It includes representative values for several classes of established dielectric fluids.
| Property | This compound | Perfluorocarbon (PFC) | Hydrofluoroether (HFE) | Fluorinated Ketone (FK) | Test Standard |
| Chemical Family | Chloro-perfluorocarbon | Perfluoroalkane / PFPE | Segregated Hydrofluoroether | Fluorinated Ketone | N/A |
| Example Compound | C₄F₉CCl(CF₃) | Fluorinert™ FC-72[3] | Novec™ 7100 | C₂F₅C(O)CF(CF₃)₂[4] | N/A |
| Dielectric Constant | Data to be determined | 1.75 (@ 1 kHz)[3] | 7.4 (@ 1 kHz, 25°C) | Data to be determined | ASTM D924 |
| Dissipation Factor | Data to be determined | < 0.0001 | 0.07 | Data to be determined | ASTM D924 |
| Dielectric Strength (kV) | Data to be determined | 38 (2.54 mm gap)[3] | 25 (2.54 mm gap) | ~10 kV/mm[4] | ASTM D877 |
| Volume Resistivity (Ω·cm) | Data to be determined | 1.0 x 10¹⁵[3] | > 1 x 10⁹ | Data to be determined | ASTM D257 |
Senior Application Scientist's Analysis and Field Insights
The data presented highlights the distinct profiles of different fluorinated fluid families.
-
Perfluorocarbons (PFCs) , such as FC-72 and the Galden® PFPE series, are the traditional benchmark.[3][8] They exhibit excellent dielectric strength, extremely high volume resistivity, and a very low dielectric constant, making them suitable for both high-voltage insulation and high-frequency applications.[1] Their non-polar nature contributes to their exceptionally low dielectric loss.[1]
-
Hydrofluoroethers (HFEs) , like the Novec™ 7100 and 7200 fluids, were developed as more environmentally friendly alternatives to older compounds. They possess good dielectric strength and thermal stability. However, as seen with Novec™ 7100, their dielectric constant and dissipation factor can be higher than those of PFCs, which may be a consideration for certain high-frequency applications.
-
Fluorinated Ketones (FKs) are another class of fluids with favorable environmental profiles. They demonstrate good dielectric strength, though published values can be lower than top-tier PFCs.[4]
Expected Performance of this compound: Based on its molecular structure, we can form educated hypotheses about the expected performance of this compound. The perfluorinated carbon backbone suggests high thermal stability and chemical inertness, similar to PFCs. The presence of the C-Cl bond, however, introduces a degree of polarity to the molecule that is absent in pure PFCs. This could lead to a slightly higher dielectric constant and dissipation factor compared to a non-chlorinated analog. However, the strong electron-withdrawing nature of the surrounding fluorine atoms and the trifluoromethyl group may mitigate this effect. The overall high degree of fluorination is expected to confer a high dielectric strength, as the molecule can effectively trap slow electrons to quench incipient electrical discharges.[1]
The experimental verification of these properties using the protocols outlined is therefore essential. A high dielectric strength combined with a low dielectric constant would position this compound as a strong candidate for applications in high-frequency power electronics. Conversely, a significantly higher dielectric loss would need to be carefully evaluated against the thermal management capabilities of the system in which it is deployed.
Conclusion
This guide establishes a robust, standards-based framework for the comprehensive evaluation of this compound as a dielectric fluid. By adhering to the detailed ASTM protocols for measuring dielectric constant, dissipation factor, and breakdown voltage, researchers can generate the reliable, high-quality data necessary for a definitive performance assessment. The comparative data provided for established perfluorocarbons, hydrofluoroethers, and fluorinated ketones serves as a critical benchmark for contextualizing these results. The successful characterization of this novel compound will pave the way for its potential adoption in next-generation technologies that demand superior electrical insulation and thermal management.
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Syensqo. (n.d.). Galden® PFPE - Properties. Retrieved from Syensqo Speciality Polymers. [Link]
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ASTM International. (2015). Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids (ASTM D924-15). Retrieved from ASTM International. [Link]
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F2 Chemicals Ltd. (n.d.). Electrical properties of the FLUTEC. Retrieved from F2 Chemicals Ltd. [Link]
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Wang, Z., et al. (2018). The Temperature Effect on the Dielectric Properties of Hydrofluoroethers and Fluorinated Ketone. IEEE Transactions on Dielectrics and Electrical Insulation. Retrieved from ResearchGate. [Link]
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3M. (n.d.). 3M™ Fluorinert™ Electronic Liquid FC-72. Retrieved from 3M. [Link]
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ASTM International. (2021). Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes (ASTM D877-19). Retrieved from ASTM International. [Link]
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A Comparative Environmental Impact Assessment of 2-Chloro-2-(trifluoromethyl)perfluoropentane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In an era of heightened environmental scrutiny, the selection of chemical compounds in research and development demands a rigorous evaluation of their environmental footprint. This guide offers a detailed comparative analysis of the environmental impact of 2-Chloro-2-(trifluoromethyl)perfluoropentane, a halogenated alkane, against a range of alternative compound classes. As a Senior Application Scientist, this document is structured to provide not just data, but a deeper understanding of the experimental rationale and the broader environmental context of these substances.
Introduction: The Evolving Landscape of Chemical Selection
The use of halogenated hydrocarbons has been widespread across various industrial and scientific applications due to their unique physical and chemical properties, such as high density, low surface tension, and non-flammability. However, the environmental persistence, ozone-depleting potential (ODP), and global warming potential (GWP) of many of these compounds have necessitated a shift towards more sustainable alternatives. This guide focuses on this compound, providing a framework for its environmental assessment in the absence of extensive published data and comparing it with established and emerging alternatives.
Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, are of particular concern due to their extreme persistence in the environment, leading to the moniker "forever chemicals"[1]. Understanding the specific environmental metrics of any new or existing fluorinated compound is therefore of paramount importance for responsible chemical stewardship.
Understanding Key Environmental Impact Metrics
To objectively compare the environmental impact of different chemical compounds, we rely on three primary metrics:
-
Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to deplete the stratospheric ozone layer. The ODP of a compound is calculated relative to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0[2][3]. The presence of chlorine or bromine atoms in a molecule is a key indicator of its potential to contribute to ozone depletion[2]. Hydrofluorocarbons (HFCs), which do not contain chlorine, have an ODP of zero[2].
-
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂)[4]. CO₂ is used as the reference gas and has a GWP of 1[4]. High-GWP gases, such as many fluorinated compounds, trap substantially more heat than CO₂ on a per-mass basis[4].
-
Atmospheric Lifetime: This metric indicates the persistence of a substance in the atmosphere. A longer atmospheric lifetime allows a compound to become well-mixed in the atmosphere and exert its environmental effects over extended periods[5]. Compounds with short atmospheric lifetimes are generally preferred as they are removed from the atmosphere more quickly[6].
Comparative Analysis: this compound vs. Alternatives
Estimation for this compound:
-
Structure: A C5 perfluorinated alkane with a chlorine atom and a trifluoromethyl group.
-
ODP Estimation: The presence of a chlorine atom indicates a non-zero ODP. As a fully halogenated alkane, it is likely to be stable in the troposphere and reach the stratosphere, where the chlorine can be released and participate in ozone depletion. Its ODP is expected to be lower than that of CFCs with more chlorine atoms but still a point of concern.
-
GWP and Atmospheric Lifetime Estimation: Perfluoroalkanes (PFCs) are known for their extremely long atmospheric lifetimes (hundreds to thousands of years) and high GWPs[4][5]. The C-F bond is exceptionally strong, contributing to their atmospheric persistence. While the C-Cl bond is weaker and susceptible to photolysis, the overall perfluorinated structure suggests a long atmospheric lifetime and a significant GWP.
The following table provides a comparative overview of this compound (with estimated values) and various classes of alternative compounds.
| Compound Class | Example(s) | 100-Year GWP | ODP | Atmospheric Lifetime | Key Environmental Considerations |
| Target Compound | This compound | Estimated High | Estimated > 0 | Estimated Very Long | Contains chlorine, suggesting ozone depletion potential. As a PFC derivative, expected to be a potent greenhouse gas with a long atmospheric lifetime. |
| Perfluorocarbons (PFCs) | Perfluoropentane (C₅F₁₂) | ~8900 | 0 | ~2600 years | Extremely high GWP and very long atmospheric lifetime. Do not deplete the ozone layer. |
| Hydrochlorofluorocarbons (HCFCs) | HCFC-225ca/cb | 127/525 | 0.025/0.033 | 1.9/5.8 years | Lower ODP than CFCs, but still contribute to ozone depletion. Being phased out under the Montreal Protocol. Moderate GWPs. |
| Hydrofluorocarbons (HFCs) | HFC-365mfc | 794 | 0 | 8.6 years | Zero ODP. Moderate to high GWPs, contributing to global warming. Regulated under the Kigali Amendment to the Montreal Protocol. |
| Hydrofluoroolefins (HFOs) | HFO-1234yf | <1 | 0 | ~11 days | Very low GWP and short atmospheric lifetime. Zero ODP. Some concerns about the formation of trifluoroacetic acid (TFA) as a degradation product. |
| Hydrochlorofluoroolefins (HCFOs) | HCFO-1233zd(E) | 4 | 0.00034 | ~40 days | Very low GWP and ODP. Short atmospheric lifetime. |
| Common Industrial Solvents | Acetone | 0.5 | 0 | ~22 days | Low GWP and zero ODP. Volatile organic compound (VOC) that can contribute to ground-level ozone formation. |
| Toluene | ~11 | 0 | ~2 days | Low GWP and zero ODP. A VOC with associated health and environmental concerns. |
Note: GWP and ODP values can vary slightly depending on the source and calculation methodology. The values presented here are for comparative purposes and are drawn from various sources, including the IPCC Assessment Reports and EPA documentation.
Experimental Protocols for Environmental Impact Assessment
The determination of ODP and GWP values relies on experimentally measured parameters, primarily the atmospheric lifetime and the radiative efficiency of the compound. Below are detailed, step-by-step methodologies for these key experiments.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a volatile organic compound (VOC) is primarily determined by its reaction rate with hydroxyl radicals (•OH) in the troposphere. A common experimental approach is the relative rate method.
Experimental Workflow: Relative Rate Method for Atmospheric Lifetime
Caption: Workflow for determining atmospheric lifetime using the relative rate method.
Detailed Steps:
-
Chamber Preparation: A smog chamber (typically a large Teflon bag or a glass vessel) is filled with purified air.
-
Reactant Introduction: Known concentrations of the test compound and a reference compound (e.g., a simple alkane with a well-characterized •OH reaction rate) are introduced into the chamber.
-
•OH Radical Generation: Hydroxyl radicals are generated in situ. A common method is the photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO) using UV lamps.
-
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: The rate of disappearance of the test compound is compared to that of the reference compound. A plot of ln([Test Compound]₀/[Test Compound]t) versus ln([Reference Compound]₀/[Reference Compound]t) should yield a straight line with a slope equal to the ratio of their rate constants (k_test / k_ref).
-
Lifetime Calculation: The atmospheric lifetime (τ) with respect to reaction with •OH is then calculated using the equation: τ = 1 / (k_test * [•OH]_avg), where [•OH]_avg is the globally averaged tropospheric concentration of hydroxyl radicals.
Determination of Radiative Efficiency and Global Warming Potential
The GWP of a compound is calculated based on its radiative efficiency (the ability to absorb infrared radiation) and its atmospheric lifetime.
Experimental Workflow: Determining Radiative Efficiency and GWP
Caption: Workflow for determining radiative efficiency and calculating GWP.
Detailed Steps:
-
Infrared Spectroscopy: The infrared absorption spectrum of the test compound is measured using a Fourier Transform Infrared (FTIR) spectrometer. This is done by passing an infrared beam through a gas cell containing a known concentration of the compound.
-
Absorption Cross-Section: The absorption cross-section (a measure of the probability of a photon being absorbed) is determined from the spectrum at various wavelengths.
-
Radiative Efficiency Calculation: The radiative efficiency is calculated by integrating the absorption cross-sections over the thermal infrared region of the electromagnetic spectrum, taking into account the spectral distribution of the Earth's outgoing longwave radiation.
-
GWP Calculation: The GWP is then calculated using the following formula, as defined by the Intergovernmental Panel on Climate Change (IPCC):
GWP(x) = (∫₀ᵀᴴ aₓ * [x(t)] dt) / (∫₀ᵀᴴ aᵣ * [r(t)] dt)
Where:
-
TH is the time horizon (e.g., 100 years)
-
aₓ is the radiative efficiency of substance x
-
[x(t)] is the time-dependent decay of the concentration of substance x
-
aᵣ is the radiative efficiency of the reference gas (CO₂)
-
[r(t)] is the time-dependent decay of the concentration of CO₂
-
Atmospheric Degradation and Byproducts
A comprehensive environmental impact assessment must also consider the atmospheric degradation pathways and the potential environmental effects of the resulting byproducts.
For chlorinated perfluoroalkanes like this compound, the primary atmospheric degradation pathway is expected to be photolysis of the C-Cl bond in the stratosphere, releasing chlorine atoms that can catalytically destroy ozone.
The degradation of some newer alternatives, such as HFOs, can lead to the formation of trifluoroacetic acid (TFA)[7]. TFA is a persistent substance that can accumulate in aquatic environments, and its long-term ecological effects are a subject of ongoing research[7]. The atmospheric oxidation of some HFOs and HCFOs has also been shown to produce small amounts of potent greenhouse gases like HFC-23[8][9].
Logical Relationship of Environmental Impact Factors
Caption: Interrelationship of chemical properties and environmental impact metrics.
Conclusion and Recommendations
The selection of a chemical compound for a specific application requires a multi-faceted evaluation of its performance, safety, and environmental impact. While this compound may offer desirable physical and chemical properties, its estimated environmental profile as a chlorinated and perfluorinated substance raises significant concerns regarding its potential contributions to ozone depletion and global warming.
For researchers and drug development professionals, the following recommendations are crucial:
-
Prioritize Data Availability: Whenever possible, select compounds for which comprehensive environmental impact data (GWP, ODP, atmospheric lifetime) are publicly available from reputable sources such as the IPCC or regulatory agencies.
-
Consider the Full Lifecycle: Evaluate not only the direct environmental impact of the compound but also that of its potential degradation products.
-
Explore Greener Alternatives: Actively seek out and evaluate less harmful alternatives, such as HFOs, HCFOs, or even non-fluorinated options, where feasible.
-
Advocate for Transparency: Encourage chemical suppliers to provide comprehensive environmental data for their products to enable informed decision-making.
By integrating these principles into the chemical selection process, the scientific community can contribute to a more sustainable and environmentally responsible future.
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U.S. Environmental Protection Agency. (2025). Ozone-Depleting Substances. [Link]
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U.S. Environmental Protection Agency. (n.d.). Understanding Global Warming Potentials. [Link]
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GHG Protocol. (2014). Global Warming Potential Values. [Link]
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U.S. Environmental Protection Agency. (2023). Technology Transitions GWP Reference Table. [Link]
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Atmospheric Degradation products - indirect GWPs - European Fluorocarbons Technical Committee. (n.d.). [Link]
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Ravishankara, A. R., Solomon, S., Turnipseed, A. A., & Warren, R. F. (1993). Atmospheric lifetimes of long-lived halogenated species. Science, 259(5092), 194–199. [Link]
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European Fluorocarbons Technical Committee. (n.d.). Atmospheric Lifetimes. [Link]
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Nordic Council of Ministers. (2024). End-of-life treatment of Hydrofluoroolefins (HFOs). [Link]
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Campbell, M., et al. (2021). Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. Environmental Science & Technology. [Link]
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Kauffeld, M., & Dudita, M. (2021). Environmental impact of HFO refrigerants & alternatives for the future. ATMOsphere. [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-15: Determination of Volatile Organic Compounds (VOCs) In Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
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Trisna, B. A., et al. (2023). Measurement report: Radiative efficiencies of (CF3)2CFCN, CF3OCFCF2, and CF3OCF2CF3. Atmospheric Chemistry and Physics. [Link]
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U.S. Environmental Protection Agency. (n.d.). New Chemicals Program Review of Alternatives for PFOA and Related Chemicals. [Link]
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Intergovernmental Panel on Climate Change. (2005). Chemical and Radiative Effects of Halocarbons and Their Replacement Compounds. [Link]
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Pincus, R., et al. (2016). The Radiative Forcing Model Intercomparison Project (RFMIP): experimental protocol for CMIP6. Geoscientific Model Development. [Link]
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California Air Resources Board. (n.d.). Method 422 Determination of Volatile Organic Compounds in Emissions from Stationary Sources. [Link]
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Mühle, J., et al. (2010). Perfluorocarbons in the global atmosphere: tetrafluoromethane, hexafluoroethane, and octafluoropropane. Atmospheric Chemistry and Physics. [Link]
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U.S. Environmental Protection Agency. (n.d.). Which of the following compounds has the highest ozone depletion potential (ODP)? [Link]
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MicroCare. (n.d.). Alternative Solvent with Low Global Warming Potential. [Link]
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MDPI. (2022). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. [Link]
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European Geosciences Union. (2024). Technical note: A method for calculating offsets to ozone depletion and climate impacts of ozone-depleting substances. [Link]
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A Comparative Analysis of 2-Chloro-2-(trifluoromethyl)perfluoropentane and Traditional Hydrocarbon Solvents for Research and Development
Abstract
In the landscape of solvent selection for research, drug development, and high-precision applications, the choice of solvent is a critical determinant of efficacy, safety, and environmental impact. This guide provides an in-depth comparison between a modern fluorinated solvent, 2-Chloro-2-(trifluoromethyl)perfluoropentane, and a class of traditional hydrocarbon solvents, including hexane, heptane, and toluene. By examining their physicochemical properties, performance in key applications, and their safety, health, and environmental (SHE) profiles, this document serves as a technical resource for scientists and researchers to make informed decisions. While hydrocarbon solvents have a long history of utility, fluorinated alternatives present a compelling case due to their non-flammable nature, unique solvency, and favorable toxicological profiles, albeit with considerations regarding their environmental persistence.
Introduction: The Evolving Role of Solvents in Science
For decades, traditional hydrocarbon solvents like hexane, heptane, and toluene have been mainstays in the laboratory.[1] Their efficacy in dissolving non-polar compounds has made them indispensable for applications ranging from natural product extraction to chemical synthesis and precision cleaning.[1][2] However, growing concerns over their flammability, volatility, and potential health hazards have spurred the development of alternative solvent technologies.[3]
Fluorinated solvents, a class of compounds characterized by the substitution of hydrogen with fluorine, have emerged as high-performance alternatives.[3][4] This guide focuses on this compound, a representative fluorinated solvent, to illuminate the key differentiators in performance and safety. We will explore how its unique chemical structure gives rise to a distinct set of properties that can offer significant advantages in specific scientific applications.[5]
Physicochemical Properties: The Foundation of Performance
A solvent's fundamental physical and chemical characteristics dictate its behavior and suitability for a given task. The table below presents a comparative overview of key properties for this compound and representative hydrocarbon solvents.
| Property | This compound | n-Hexane | n-Heptane | Toluene |
| Molecular Formula | C6ClF13[6] | C6H14 | C7H16[7] | C7H8[8] |
| Molecular Weight ( g/mol ) | 354.5[6][9] | 86.2[10][11] | 100.2[7] | 92.1[12] |
| Boiling Point (°C) | No data available | 69[10] | 98.4[7] | 110.6 |
| Density (g/mL) | No data available | ~0.66 | 0.684[13] | 0.87[8][12] |
| Vapor Pressure (mmHg @ 20°C) | No data available | 124[11] | ~46[13] | 21[12] |
| Kauri-Butanol (Kb) Value | No data available (Expected to be low to moderate) | ~30[14] | 32 | 105[15][16] |
| Flash Point (°C) | Non-flammable[4] | -22[10] | -4 | 4 |
| Water Solubility | Insoluble (Expected) | Insoluble[10] | Insoluble[7][13] | Insoluble[8] |
Causality Behind the Properties:
-
Volatility and Safety: The high vapor pressure and low boiling point of hexane contribute to its rapid evaporation but also increase inhalation exposure risk and create flammable vapor concentrations.[10][11] In contrast, the non-flammable nature of fluorinated solvents like this compound provides a significant safety advantage, particularly in environments with potential ignition sources.[4][18]
Efficacy in Key Applications
The practical utility of a solvent is best demonstrated through its performance in common laboratory and industrial processes.
Application 1: Precision Cleaning and Degreasing
In the manufacturing of medical devices, electronics, and aerospace components, achieving a high degree of cleanliness is paramount. Fluorinated solvents excel in these applications due to their unique combination of properties.[2][19]
Advantages of this compound and other Fluorinated Solvents:
-
High Density and Low Surface Tension: These properties allow the solvent to penetrate complex geometries and small crevices, effectively dislodging and removing contaminants like oils, greases, and particulates.[18][19]
-
Material Compatibility: Fluorinated solvents are generally compatible with a wide range of materials, including sensitive plastics, elastomers, and metals, minimizing the risk of substrate damage.[4][18][19]
-
Fast, Residue-Free Drying: Their volatility ensures that parts emerge from the cleaning process dry and without residue, which is critical for subsequent processes like coating or bonding.[2][19]
Limitations of Hydrocarbon Solvents:
-
Flammability: The low flash points of hexane and heptane necessitate stringent fire safety precautions, including the use of explosion-proof equipment.[2]
-
Slower Drying: Compared to their fluorinated counterparts, hydrocarbon solvents may require longer drying times.[2]
-
Aggressive Solvency (Toluene): While effective for heavy oils, toluene's high solvency can be detrimental to certain plastics and coatings.[16]
Experimental Protocol: Comparative Cleaning Efficacy via Gravimetric Analysis
This protocol outlines a method to quantify the cleaning efficiency of different solvents.
-
Preparation of Contaminated Coupons:
-
Pre-clean several standardized stainless-steel coupons and record their initial weight (W1).
-
Apply a consistent amount of a standard industrial oil (e.g., cutting fluid) to each coupon.
-
Record the weight of the contaminated coupon (W2). The weight of the contaminant is (W2 - W1).
-
-
Solvent Cleaning:
-
Immerse each contaminated coupon in a beaker containing the test solvent (this compound, hexane, or toluene) for a fixed duration (e.g., 5 minutes) with gentle agitation.
-
For a more rigorous test, a vapor degreasing cycle can be employed if equipment is available.
-
-
Drying and Final Weighing:
-
Remove the coupons from the solvent and allow them to dry completely in a fume hood.
-
Record the final weight of the cleaned and dried coupon (W3).
-
-
Calculation of Cleaning Efficiency:
-
Cleaning Efficiency (%) = [ (W2 - W3) / (W2 - W1) ] * 100
-
Diagram: Experimental Workflow for Cleaning Efficacy
Caption: Workflow for Gravimetric Cleaning Efficacy Analysis.
Application 2: Solvent Extraction
In drug discovery and natural product chemistry, extraction is a fundamental step. The choice of solvent is critical for maximizing the yield and purity of the target compound.
Advantages of this compound and other Fluorinated Solvents:
-
Selective Polarity: Fluorinated diluents can be particularly useful when the solubility of the target compound is limited in traditional hydrocarbon diluents.[5] Their unique polarity can lead to higher selectivity in complex mixtures.
-
Phase Separation: In liquid-liquid extractions, the high density of fluorinated solvents can facilitate cleaner and faster phase separation.
Considerations for Hydrocarbon Solvents:
-
Hexane and Heptane: Widely used for extracting non-polar compounds like lipids and oils from seeds and vegetables.[20] Their low cost and established protocols make them a common choice.
-
Toluene: Its aromatic nature provides different selectivity compared to aliphatic hydrocarbons, making it useful for a broader range of compounds.
Safety, Health, and Environmental (SHE) Profile
A comprehensive solvent comparison must extend beyond performance to include safety and environmental considerations.
| Parameter | This compound | n-Hexane | n-Heptane | Toluene |
| Flammability | Non-flammable[4] | Highly Flammable (LEL: 1.1%)[10] | Flammable (LEL: 1.0%) | Flammable (LEL: 1.1%)[8] |
| OSHA PEL (8-hr TWA) | No data available | 500 ppm[10][11][21] | 500 ppm | 200 ppm[22][23][24] |
| NIOSH REL (10-hr TWA) | No data available | 50 ppm[10][21] | 85 ppm | 100 ppm[12][23] |
| Primary Health Hazards | Skin/eye/respiratory irritation[25] | Neurotoxicity, skin/eye/respiratory irritation[10][20] | Dizziness, skin irritation | Nervous system effects, reproductive toxicity, liver/kidney damage[12][23] |
| Ozone Depletion Potential (ODP) | Zero (Expected) | 0 | 0 | 0 |
| Global Warming Potential (GWP) | Varies by compound; modern fluorinated solvents have low GWP[4][18] | ~1-3[26] | ~1-3[26][27] | ~1-3 |
| Biodegradability | Not readily biodegradable; persistent ("Forever Chemical")[25] | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Expert Insights on SHE Profiles:
-
Flammability: The most significant safety advantage of this compound is its non-flammability, which drastically reduces fire hazards in the laboratory and during scale-up.[4][18]
-
Toxicity: Hydrocarbon solvents, particularly n-hexane and toluene, are associated with significant health risks. Chronic exposure to n-hexane can lead to peripheral neuropathy, while toluene is a known neurotoxin and reproductive hazard.[10][20][23] While this compound can cause irritation, modern fluorinated solvents generally exhibit very low toxicity.[18][25]
-
Environmental Fate: This is a critical trade-off. Hydrocarbon solvents are volatile organic compounds (VOCs) that can contribute to smog formation, but they are biodegradable. In contrast, this compound is classified as a per- and polyfluoroalkyl substance (PFAS), also known as a "forever chemical," due to its extreme persistence in the environment.[25] While modern fluorinated solvents are designed to have low ODP and GWP, their persistence is a significant environmental concern that necessitates robust waste management and disposal protocols.[4][25]
Diagram: Decision Logic for Solvent Selection
Caption: Decision matrix for choosing between fluorinated and hydrocarbon solvents.
Discussion and Conclusion
The selection of a solvent is a multi-faceted decision that requires balancing performance, safety, and environmental responsibility. Traditional hydrocarbon solvents remain effective and economical for many applications, particularly for dissolving heavy, non-polar contaminants where flammability can be safely managed.
However, for high-value applications demanding precision, material compatibility, and superior safety, this compound and other modern fluorinated solvents offer a compelling alternative. Their non-flammable nature, low toxicity, and unique solvency profiles make them ideal for cleaning delicate electronic components, medical devices, and for specialized extractions.
The primary drawback of this compound lies in its environmental persistence. As a "forever chemical," its use mandates a cradle-to-grave approach to management, including strict emission controls and adherence to approved disposal methods to prevent environmental release.
Ultimately, there is no single "best" solvent. The optimal choice depends on the specific requirements of the application. Researchers and drug development professionals must weigh the high performance and safety of fluorinated solvents against the cost and environmental persistence, while considering the established utility and biodegradability of traditional hydrocarbon solvents. This guide provides the foundational data and logical framework to make that choice an informed one.
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Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. Best Technology. Retrieved from [Link]
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A Comparative Guide to the Physicochemical and Spectroscopic Properties of 2-Chloro-2-(trifluoromethyl)perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated compounds, which have seen a surge in interest across the pharmaceutical and materials science sectors, a thorough understanding of the properties of individual molecules is paramount.[1] This guide provides a detailed comparative analysis of 2-Chloro-2-(trifluoromethyl)perfluoropentane, a compound of interest due to its unique combination of a chlorine atom and a trifluoromethyl group on a perfluorinated backbone. While comprehensive experimental data for this specific molecule is not widely available in published literature, this guide synthesizes the known information and draws logical comparisons with relevant alternative perfluorinated compounds. This analysis aims to provide researchers with a framework for evaluating its potential applications and to guide future experimental work.
Introduction to this compound
This compound (CAS No. 67437-97-2) is a perhalogenated organic compound with the molecular formula C₆ClF₁₃.[2] Its structure, featuring a fully fluorinated five-carbon chain with a chlorine and a trifluoromethyl group at the second position, suggests a high degree of chemical inertness and unique physical properties characteristic of per- and polyfluoroalkyl substances (PFAS).[3] The presence of both chlorine and a trifluoromethyl group can be anticipated to influence its polarity, boiling point, and solvent characteristics compared to its non-chlorinated or non-trifluoromethylated analogs.
The high electronegativity of fluorine atoms imparts exceptional stability to the C-F bond, making perfluorinated compounds resistant to degradation.[4] This stability, combined with their typical hydrophobicity and lipophobicity, has led to their use in a variety of applications, including as inert reaction media, heat transfer fluids, and in the formulation of drug delivery systems.[5][6] The introduction of a chlorine atom may offer a site for further chemical modification, a feature not present in fully fluorinated alkanes.
Comparative Physicochemical Properties
A direct comparison of the experimental properties of this compound with relevant alternatives is crucial for evaluating its potential. Due to the limited available data for our primary compound, we will compare it with the well-characterized perfluoroheptane and perfluorodecalin, which are often used in similar potential applications.
| Property | This compound | Perfluoroheptane | Perfluorodecalin |
| CAS Number | 67437-97-2[2] | 335-57-9 | 306-94-5[7] |
| Molecular Formula | C₆ClF₁₃[2] | C₇F₁₆ | C₁₀F₁₈[7] |
| Molecular Weight ( g/mol ) | 354.496[2] | 388.05 | 462.08[8] |
| Boiling Point (°C) | 83 - 84[7] | 80 - 82 | 142[7] |
| Density (g/mL) | Data not available | ~1.73 | ~1.94[7] |
| Refractive Index | Data not available | ~1.26 | ~1.314[9] |
| Physical State | Liquid[7] | Liquid | Liquid[7] |
Causality Behind Experimental Choices: The selection of boiling point, density, and refractive index as key comparative parameters is based on their fundamental importance in defining the physical behavior and potential applications of a liquid. The boiling point dictates the temperature range for its use as a solvent or heat transfer fluid. Density is critical for applications involving phase separation. The refractive index is a fundamental physical property useful for characterization and purity assessment.
Spectroscopic Profile: An Inferential Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹⁹F NMR spectrum would be the most informative technique for characterizing this molecule. Due to the various distinct fluorine environments, a complex spectrum with multiple signals is expected. The trifluoromethyl group would likely appear as a singlet, while the fluorines on the perfluoropentane chain would exhibit complex splitting patterns due to C-F and F-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. The absence of C-H stretching bands (around 2850-3000 cm⁻¹) would confirm the perfluorinated nature of the molecule. A C-Cl stretching vibration would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments would be observed (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of fluorine, chlorine, and trifluoromethyl radicals, as well as cleavage of the carbon-carbon backbone.
Potential Applications and Comparative Advantages
While specific applications for this compound are not explicitly documented in the available literature, its properties suggest potential utility in areas where chemical inertness, thermal stability, and specific solvency are required.
-
Specialty Solvent and Reaction Medium: Its boiling point of 83-84 °C makes it suitable as a higher-boiling inert solvent for organic reactions, particularly those involving sensitive reagents.[7] The presence of a chlorine atom might slightly increase its polarity compared to fully fluorinated alkanes, potentially altering its solvent properties.
-
Heat Transfer Fluid: Like other perfluorocarbons, it is a candidate for use as a heat transfer fluid in applications where electrical insulation and non-flammability are critical.
-
Pharmaceutical and Biomedical Applications: Perfluorinated compounds are explored for use in drug delivery systems and as respiratory agents due to their ability to dissolve gases like oxygen.[3] The unique substitution pattern of this molecule could offer advantages in terms of formulation or biological interaction.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization of a liquid perfluorinated compound like this compound.
Determination of Boiling Point
-
Place a small volume of the liquid in a micro boiling point apparatus.
-
Insert a thermometer with the bulb immersed in the liquid.
-
Heat the apparatus slowly and observe the temperature at which the liquid begins to boil and a steady stream of vapor is produced.
-
Record the temperature range from the onset to the completion of boiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹⁹F NMR spectrum using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Obtain a background spectrum of the empty sample compartment.
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Inject a dilute solution of the sample into the GC-MS instrument.
-
The sample is vaporized and separated based on its boiling point and interaction with the GC column.
-
The separated components enter the mass spectrometer, where they are ionized and fragmented.
-
A mass spectrum is generated, showing the mass-to-charge ratio of the fragments, which can be used to identify the compound.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for Characterization
Caption: Workflow for the experimental characterization of this compound.
Conclusion
This compound represents an intriguing molecule within the vast family of perfluorinated compounds. Its combination of a stable perfluoroalkyl backbone with a reactive chlorine atom and an electron-withdrawing trifluoromethyl group suggests a unique profile of physical and chemical properties. While a comprehensive experimental dataset is currently lacking in the public domain, this guide has provided an overview of its known characteristics and a framework for its evaluation against potential alternatives. Further experimental investigation into its density, refractive index, and full spectroscopic profile is essential to unlock its potential applications in drug development, materials science, and beyond. The protocols and comparative data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and similar fluorinated molecules.
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2-Chloro-1,1,1-trifluoroethane | H2ClC-CF3 | CID 6408 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Perfluorodecalin | C10F18 | CID 9386 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) - US EPA. (n.d.). Retrieved January 21, 2026, from [Link]
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Perfluorononanoic acid | C8F17COOH | CID 67821 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Inter-laboratory Characterization of 2-Chloro-2-(trifluoromethyl)perfluoropentane
For researchers, scientists, and professionals in drug development, the precise characterization of novel fluorinated compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-Chloro-2-(trifluoromethyl)perfluoropentane (C6ClF13), a compound of interest within the broader class of per- and polyfluoroalkyl substances (PFAS). Drawing upon established principles of analytical chemistry and field-proven insights, this document outlines a framework for robust, cross-laboratory validation of this molecule's identity and purity.
Introduction to this compound: A Structurally Complex Fluorocarbon
This compound is a synthetic organofluorine compound with the chemical formula C6ClF13.[1][2] Its structure, featuring a five-carbon perfluorinated chain with a chlorine atom and a trifluoromethyl group attached to the second carbon, imparts significant chemical stability and persistence, classifying it as a "forever chemical".[3] The high degree of fluorination and the presence of a chlorine atom introduce unique analytical challenges that demand sophisticated characterization techniques.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 67437-97-2 | [1][2] |
| Molecular Formula | C6ClF13 | [1] |
| Molecular Weight | 354.496 g/mol | [1] |
| Physical State | Liquid | [3] |
Understanding the potential impurities stemming from its synthesis is crucial for developing accurate analytical methods. While specific synthesis routes for this compound are not widely published, analogous reactions for other fluorinated compounds suggest potential impurities could include isomers, incompletely halogenated precursors, or byproducts from side reactions.[4][5][6]
A Comparative Analysis of Key Characterization Methodologies
The selection of an appropriate analytical technique is contingent on the specific analytical question, whether it be structural elucidation, quantification, or impurity profiling. This section critically evaluates the most pertinent methodologies for the comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of a short-chain chlorinated and fluorinated alkane, GC-MS is a primary candidate for its characterization.
Principle: The sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
Causality of Experimental Choices:
-
Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.[7]
-
Column Selection: A column with a non-polar or mid-polar stationary phase is typically suitable for separating halogenated hydrocarbons.
-
Ionization Technique: Electron Ionization (EI) is the most common method and provides reproducible fragmentation patterns for library matching.
Strengths & Limitations:
| Strengths | Limitations |
| High resolving power for complex mixtures. | Requires the analyte to be volatile and thermally stable. |
| Provides structural information through fragmentation patterns. | Isomer identification can be challenging without authentic standards. |
| Established and widely available technique. | Potential for matrix interference. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile PFAS and for analyses in complex matrices, LC-MS/MS is the gold standard.[8] While this compound is likely volatile, LC-MS/MS can be adapted and is particularly useful for analyzing potential non-volatile impurities or degradation products.
Principle: The sample is dissolved in a suitable solvent and separated by liquid chromatography based on its partitioning between the mobile and stationary phases. The eluent from the LC is then introduced into the mass spectrometer for detection and quantification.
Causality of Experimental Choices:
-
Column Chemistry: For highly fluorinated compounds, which can be challenging to retain on traditional C18 columns, specialized columns or hydrophilic interaction liquid chromatography (HILIC) may be necessary.[9]
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile is common. Additives such as ammonium acetate or formate can improve peak shape and ionization efficiency.[9]
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic PFAS, though the optimal mode for this specific compound would need to be determined experimentally.
Strengths & Limitations:
| Strengths | Limitations |
| Applicable to a wide range of polarities and molecular weights. | Fragmentation is often less extensive than in GC-MS, providing less structural information. |
| High sensitivity and selectivity, especially with tandem MS. | Susceptible to matrix effects that can suppress or enhance ionization. |
| Suitable for analyzing samples in complex matrices like water, soil, and biological tissues. |
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is an exceptionally powerful and often underutilized tool for the characterization of fluorinated compounds.[10][11][12] It provides direct, quantitative information about all fluorine-containing species in a sample without the need for chromatographic separation.
Principle: The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, providing detailed structural information.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent that dissolves the analyte is required.
-
Internal Standard: A fluorinated compound with a known concentration and a chemical shift that does not overlap with the analyte signals is used for quantification.
-
Experiment Type: A simple 1D 19F NMR spectrum can provide quantitative information. More advanced 2D experiments (e.g., 1H-19F HETCOR) can be used to elucidate the complete structure.[11]
Strengths & Limitations:
| Strengths | Limitations |
| Provides unambiguous structural information and can distinguish between isomers. | Lower sensitivity compared to mass spectrometry techniques. |
| Inherently quantitative without the need for response factors. | Requires a higher concentration of the analyte. |
| Non-destructive technique. | Can be complex to interpret for molecules with many fluorine atoms. |
| Minimal sample preparation is often required.[12] |
Summary of Analytical Methodologies:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 19F Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by mass | Nuclear spin resonance in a magnetic field |
| Analyte Requirements | Volatile, thermally stable | Soluble in mobile phase | Soluble in deuterated solvent |
| Information Provided | Molecular weight, fragmentation pattern | Molecular weight, fragmentation pattern | Chemical structure, quantitative information |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | High | High | Moderate |
| Key Advantage | Excellent for volatile compounds | Versatile for various matrices and polarities | Unambiguous structural elucidation and quantification |
Proposed Inter-laboratory Comparison Study Design
To ensure the accuracy and comparability of data across different laboratories, a well-designed inter-laboratory comparison is essential. This section outlines a hypothetical study for the characterization of this compound. Such studies have proven valuable in improving the reliability of PFAS analysis.[13][14]
Objective: To assess the intra- and inter-laboratory variability of analytical methods for the identification and quantification of this compound and to identify potential sources of analytical bias.
Study Workflow:
Caption: Workflow for the proposed inter-laboratory comparison study.
Key Considerations:
-
Test Materials: A well-characterized batch of this compound should be used to prepare samples at different concentration levels in a relevant matrix (e.g., methanol for a pure standard comparison, or spiked water for an environmental matrix simulation).
-
Analytical Methods: Laboratories should be instructed to use both a standardized method provided by the study organizers and their own in-house validated methods. This allows for a direct comparison of the methods themselves and an assessment of the robustness of in-house procedures.
-
Data Reporting: A standardized reporting format is crucial to facilitate data analysis. This should include not only the final concentration values but also raw data, quality control results (blanks, spikes, duplicates), and a detailed description of the methodology used.
-
Statistical Analysis: The results should be analyzed using robust statistical methods to determine the mean, standard deviation, and coefficient of variation for each concentration level and method. This will allow for the identification of outliers and an assessment of the overall performance of the participating laboratories.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating by incorporating appropriate quality control measures.
GC-MS Analysis Protocol
Analytical Workflow:
Caption: A typical workflow for GC-MS analysis.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.
-
GC-MS Parameters (Example):
-
Injector: 250 °C, splitless mode.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: m/z 50-400.
-
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the peak corresponding to the target analyte. Create a calibration curve and determine the concentration in the samples. Compare the mass spectrum of the analyte peak to a reference spectrum for confirmation.
LC-MS/MS Analysis Protocol
Analytical Workflow:
Caption: A typical workflow for LC-MS/MS analysis.
Procedure:
-
Standard Preparation: Prepare a stock solution and calibration standards in a mixture of the mobile phase (e.g., 50:50 methanol:water).
-
Sample Preparation: Dilute the sample in the mobile phase mixture and filter through a 0.22 µm filter.
-
LC-MS/MS Parameters (Example):
-
Column: A C18 column suitable for PFAS analysis.
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 5 minutes.
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
MS Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions specific to the analyte.
-
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the MRM transition peaks, generate a calibration curve, and calculate the sample concentrations.
19F NMR Analysis Protocol
Analytical Workflow:
Caption: A typical workflow for 19F NMR analysis.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and a known amount of a suitable internal standard (e.g., trifluorotoluene) into an NMR tube. Add a deuterated solvent (e.g., CDCl3) to dissolve the solids.
-
NMR Acquisition:
-
Tune and shim the NMR spectrometer for the 19F nucleus.
-
Acquire a 1D 19F NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
-
Quantification:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_std / Integral_std) * (Mass_std / Mass_analyte) * Purity_std where N_F is the number of fluorine atoms for the respective signal.
-
Conclusion: Towards a Standardized Characterization Framework
The robust characterization of this compound requires a multi-faceted analytical approach. While GC-MS and LC-MS/MS offer high sensitivity for detection and quantification, 19F NMR provides unparalleled structural information and inherent quantitation. An inter-laboratory comparison study is crucial for establishing standardized methods and ensuring data reliability across different research and development settings. By understanding the principles, strengths, and limitations of each technique and by implementing rigorous quality control measures, the scientific community can achieve a comprehensive and accurate characterization of this and other novel fluorinated compounds.
References
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D.A. Ellis, "Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment," McMaster University, 2019. [Online]. Available: [Link]
-
M. Foroozandeh, et al., "19F-centred NMR analysis of mono-fluorinated compounds," Royal Society of Chemistry, 2022. [Online]. Available: [Link]
-
S.A. Kwagye, et al., "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals," PMC, 2016. [Online]. Available: [Link]
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JEOL Ltd., "Structure Elucidation of Fluorinated Compounds by NMR," JEOL Ltd. [Online]. Available: [Link]
-
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Assessing the long-term stability of 2-Chloro-2-(trifluoromethyl)perfluoropentane against other perfluorocarbons
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate solvents and reagents is paramount to ensuring the integrity and efficacy of novel therapeutics. Perfluorocarbons (PFCs) have emerged as a class of compounds with unique properties, including high gas solubility and chemical inertness, making them valuable in applications ranging from drug delivery systems to sensitive chemical syntheses. This guide provides a detailed assessment of the long-term stability of 2-Chloro-2-(trifluoromethyl)perfluoropentane, a chlorinated perfluorocarbon, in comparison to other commonly utilized perfluorocarbons. This analysis is grounded in experimental data and established scientific principles to aid researchers in making informed decisions for their specific applications.
Introduction: The Critical Role of Stability in Perfluorocarbon Applications
Perfluorocarbons are characterized by the substitution of hydrogen atoms with fluorine atoms, resulting in exceptionally strong carbon-fluorine (C-F) bonds. This structural feature imparts high thermal and chemical stability to these compounds.[1] In the context of drug development, long-term stability is not merely a desirable attribute but a critical requirement. Unwanted degradation of a PFC solvent or excipient can lead to the formation of reactive species, potentially compromising the active pharmaceutical ingredient (API), altering the formulation's properties, or introducing toxic impurities.
This guide focuses on this compound and benchmarks its stability against non-chlorinated perfluoroalkanes, such as perfluorohexane and perfluorooctane. The presence of a carbon-chlorine (C-Cl) bond in its structure introduces a potential point of reactivity, which warrants a thorough investigation of its stability profile under various stress conditions.
Thermal Stability Assessment
The ability of a perfluorocarbon to withstand elevated temperatures without decomposing is a key indicator of its long-term stability. This is particularly relevant for processes involving heat, such as sterilization, or for applications in high-temperature environments.
Methodology: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a critical parameter obtained from TGA, indicating the temperature at which the material begins to lose mass due to degradation.
Figure 1: Workflow for Thermal Stability Analysis using TGA.
Comparative Thermal Stability Data
| Compound | Chemical Formula | Decomposition Onset (°C) | Key Observations |
| This compound | C₅F₁₁Cl(CF₃) | Estimated < 350 | The C-Cl bond is the likely initiation point for thermal decomposition. The manufacturer's safety data sheet advises keeping it away from heat, sparks, and flame. |
| Perfluorohexane | C₆F₁₄ | ~350 - 400[2] | Considered thermally stable up to this range, with some signs of decomposition appearing after prolonged stress at 400°C.[2] |
| Perfluorooctane | C₈F₁₈ | > 400 | Generally, the thermal stability of linear perfluoroalkanes decreases with increasing chain length.[3] However, they remain highly stable. |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | ~200[4][5] | The presence of the carboxylic acid functional group significantly reduces thermal stability compared to perfluoroalkanes.[3][4] |
Expert Insights: The initiation of thermal decomposition in perfluoroalkanes typically involves the cleavage of a C-C bond, which is weaker than the C-F bond.[6] In the case of this compound, the C-Cl bond is the most probable site for initial bond scission due to its lower bond dissociation energy compared to both C-C and C-F bonds. This would lead to the formation of radical species that can propagate further decomposition reactions.
Photolytic Stability Assessment
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of chemical compounds. For applications where PFCs may be exposed to light, such as in certain drug formulation and storage scenarios, understanding their photolytic stability is crucial.
Methodology: Photodegradation Studies
Photolytic stability is typically assessed by exposing a solution of the compound to a light source of a specific wavelength and intensity and monitoring its concentration over time. Key parameters derived from these studies include the quantum yield (Φ), which represents the efficiency of a photon in bringing about a chemical change, and the degradation rate constant (k).
Figure 2: Experimental Workflow for Photodegradation Studies.
Comparative Photolytic Stability Data
Direct photolysis of perfluoroalkanes is generally slow due to the lack of chromophores that absorb UV-Vis light. However, the presence of a chlorine atom in this compound can increase its susceptibility to photodegradation.
| Compound | Key Structural Feature | Photolytic Stability | Quantum Yield (Φ) |
| This compound | C-Cl bond | Expected to be more susceptible to photodegradation than non-chlorinated PFCs. The C-Cl bond can absorb UV light, leading to homolytic cleavage. | Data not available, but expected to be higher than perfluoroalkanes. |
| Perfluoroalkanes (e.g., Perfluorohexane) | C-F and C-C bonds only | Highly resistant to direct photolysis.[7] | Very low; direct photolysis is generally negligible under typical environmental conditions.[7] |
| Perfluorocarboxylic Acids (PFCAs) | Carboxyl group | More susceptible to photodegradation, especially at shorter UV wavelengths (e.g., 222 nm).[7][8] | 0.031 - 0.158 at 222 nm.[7][8] |
Expert Insights: The mechanism of photodegradation for chlorinated hydrocarbons often involves the absorption of a photon, leading to the homolytic cleavage of the C-Cl bond to form a carbon-centered radical and a chlorine radical. These radicals can then initiate a chain of reactions, leading to further degradation of the molecule. For perfluoroalkanes, the initiation of photodegradation would require much higher energy photons to break the strong C-F or C-C bonds.
Chemical Stability and Reactivity
The inertness of perfluorocarbons to a wide range of chemical reagents is a key advantage in many applications. However, the introduction of a chlorine atom can create a reactive site. This section assesses the stability of this compound in the presence of common chemical stressors.
Methodology: Chemical Compatibility Studies
To assess chemical stability, the perfluorocarbon is typically exposed to various chemical agents (e.g., strong acids, bases, oxidizing agents) at a specified temperature for a defined period. The stability is then evaluated by analyzing the sample for any signs of degradation or the formation of new products, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Chemical Resistance
| Chemical Agent | This compound | Perfluoroalkanes (e.g., Perfluorohexane, PFA) |
| Strong Acids (e.g., H₂SO₄) | Incompatible. | Generally resistant.[9][10] |
| Strong Bases (e.g., NaOH) | Incompatible. | Generally resistant.[9][10] |
| Strong Oxidizing Agents | Incompatible. | Generally resistant. |
| Alkali Metals | Incompatible. | Generally resistant. |
| Finely Divided Metals (Al, Mg, Zn) | Incompatible. | Generally resistant. |
| Water (Hydrolysis) | Expected to be stable under neutral pH. The presence of the C-Cl bond may increase susceptibility to hydrolysis under extreme pH and temperature conditions, though perfluorinated compounds are generally resistant to hydrolysis.[11] | Highly resistant to hydrolysis.[11] |
Expert Insights: The safety data sheet for this compound explicitly lists strong acids, strong bases, and strong oxidizing agents as incompatible materials. This suggests that the C-Cl bond is susceptible to nucleophilic attack by bases and can be oxidized by strong oxidizing agents. In contrast, perfluoroalkanes, lacking such a reactive site, exhibit much broader chemical resistance.
Conclusion and Recommendations
The long-term stability of a perfluorocarbon is a critical factor influencing its suitability for applications in research, development, and manufacturing. This guide provides a comparative assessment of this compound against other perfluorocarbons, drawing upon available data and established chemical principles.
Key Findings:
-
Thermal Stability: this compound is expected to have a lower thermal decomposition temperature than its fully fluorinated counterparts like perfluorohexane due to the presence of a weaker C-Cl bond.
-
Photolytic Stability: The C-Cl bond in this compound likely makes it more susceptible to degradation by UV light compared to the highly photolytically stable perfluoroalkanes.
-
Chemical Stability: this compound exhibits significant incompatibilities with strong acids, bases, and oxidizing agents, a key differentiator from the more chemically inert perfluoroalkanes.
Recommendations for Researchers:
For applications requiring the utmost inertness and stability, particularly under conditions of elevated temperature, UV exposure, or in the presence of reactive chemical species, non-chlorinated perfluoroalkanes such as perfluorohexane or perfluorooctane are the preferred choice.
The use of this compound should be carefully considered and is best suited for applications where the specific conditions are well-controlled and do not involve exposure to the incompatible materials or energy sources outlined in this guide. It is imperative for researchers to consult the manufacturer's safety data sheet and conduct their own compatibility testing under the specific conditions of their intended application.
This guide serves as a foundational resource for understanding the stability landscape of these important compounds. Further experimental studies providing direct comparative data under standardized conditions would be invaluable to the scientific community.
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-2-(trifluoromethyl)perfluoropentane: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the proper management and disposal of chemical waste are paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-2-(trifluoromethyl)perfluoropentane, a highly fluorinated and chlorinated compound. Adherence to these procedures is critical due to the compound's potential for environmental persistence and the hazardous decomposition products it can form upon improper handling.
Understanding the Chemical Profile and Associated Hazards
This compound is a synthetic compound characterized by its high degree of fluorination and the presence of a chlorine atom. This structure imparts chemical stability, but also resistance to natural degradation, categorizing it as a per- and polyfluoroalkyl substance (PFAS). Such substances are known for their potential to persist in the environment.[1]
Key Hazards:
-
Health: Causes skin and serious eye irritation. May also cause respiratory irritation.[1]
-
Environmental: The substance is not readily biodegradable and has the potential to cause long-term adverse effects in the aquatic environment.[1]
-
Thermal Decomposition: When heated to decomposition, it can release hazardous substances such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]
| Property | Information |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1] |
| Incompatible Materials | Alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.[1] |
The Core Principle: Segregation as a Halogenated Organic Waste
The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste .[2] This is due to the presence of both chlorine and fluorine atoms in its molecular structure. Halogenated organic wastes require specific disposal routes, typically high-temperature incineration, to ensure their complete destruction and to manage the resulting acidic gases.[2][3]
Crucially, never mix halogenated with non-halogenated waste streams. Doing so contaminates the entire volume, necessitating the more stringent and costly disposal process for the entire mixture.[4]
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the immediate steps for handling and preparing this compound for final disposal by a licensed waste management facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1][5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Skin and Body Protection: A fully buttoned lab coat is required. For larger quantities or potential for splashing, consider a chemical-resistant apron.[1][5]
-
Respiratory Protection: All handling of this substance for disposal should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1][5]
Step 2: Waste Collection
-
Select a Compatible Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice.[5][6]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:
-
The full chemical name: "this compound". Avoid using abbreviations.
-
The approximate concentration and volume.
-
The date the waste was first added.
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Transfer the Waste: Carefully transfer the waste into the labeled container within a chemical fume hood.
-
Seal the Container: Securely cap the container immediately after adding the waste. Do not leave funnels in the container.[4][7]
Step 3: Storage Pending Disposal
-
Designated Satellite Accumulation Area: Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Ensure the container is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][5]
Step 4: Arranging for Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous waste. They will arrange for a licensed hazardous waste disposal company to pick up the material.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the drain.[4][5] This can lead to environmental contamination and damage to plumbing infrastructure.
-
Final Disposal Method: The approved disposal method for halogenated organic compounds like this is typically high-temperature incineration in a facility permitted to handle such waste.[2][3] This process is designed to break down the stable chemical structure and scrub the resulting acidic gases.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Broader Context: PFAS Disposal Regulations
As a PFAS, the disposal of this compound falls under increasing regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, highlighting technologies like thermal destruction and secure landfills.[8] The primary goal of this guidance is to prevent the release of these persistent chemicals into the environment.[8] By following the procedures outlined above, laboratories can ensure they are in alignment with the principles of responsible PFAS management.
By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a safer research environment and demonstrate a commitment to environmental protection.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-2-(trifluoromethyl)perfluoropentane
Welcome to your essential guide for the safe handling of 2-Chloro-2-(trifluoromethyl)perfluoropentane. In the fast-paced environment of research and development, ensuring the safety of our scientists is paramount. This document provides a detailed, experience-driven protocol for personal protective equipment (PPE), operational procedures, and disposal plans. Our goal is to empower you with the knowledge to work confidently and safely, making this your trusted resource for laboratory safety.
Understanding the Compound: Hazard Identification
This compound is a halogenated hydrocarbon. A thorough understanding of its specific hazards is the foundation of a robust safety plan. According to its Safety Data Sheet (SDS), this compound presents the following primary risks:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Contact with the eyes can lead to serious irritation.[1]
-
Respiratory Irritation (STOT SE 3): Inhalation of vapors, mists, or sprays may cause respiratory irritation.[1]
Furthermore, thermal decomposition can generate hazardous substances such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[1] Exposure to fluorides and hydrogen fluoride is regulated by occupational safety standards due to their potential health effects.[2][3][4]
The Core of Protection: A Multi-Layered PPE Strategy
A one-size-fits-all approach to PPE is insufficient. The selection and use of protective equipment must be tailored to the specific task at hand. Below, we outline a comprehensive PPE protocol.
Essential PPE for Handling this compound
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Rationale: To prevent skin contact and irritation.[1][5] Selection: Nitrile or neoprene gloves are generally recommended for handling halogenated hydrocarbons.[5][6] Always inspect gloves for tears or punctures before use.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard. | Rationale: To protect against splashes that can cause serious eye irritation.[1][8] Selection: Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Rationale: To protect the skin and personal clothing from contamination.[5][8] Selection: A lab coat is a minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be worn.[8] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if ventilation is inadequate or exposure limits are exceeded. | Rationale: To prevent inhalation of vapors that can cause respiratory irritation.[1][10] Selection: Work should be conducted in a chemical fume hood. If a respirator is necessary, an air-purifying respirator with organic vapor cartridges is appropriate for many halogenated compounds.[9][11] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab coat or apron
-
Safety glasses or goggles
-
Face shield (if needed)
-
Gloves
Doffing Sequence:
-
Gloves
-
Face shield
-
Safety glasses or goggles
-
Lab coat or apron
Always wash your hands thoroughly after removing PPE.[1]
Operational Plan: From Receipt to Disposal
A proactive approach to safety involves integrating best practices into every step of your workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials.[1]
Handling in the Laboratory
-
All work with this compound should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[1][9]
-
Use explosion-proof equipment if there is a risk of ignition.[1]
-
Avoid breathing fumes, mist, spray, and vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Practice good industrial hygiene; do not eat, drink, or smoke in the laboratory.[1]
Emergency Response: Be Prepared
Accidents can happen. A clear and practiced emergency plan is your best defense.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use a dry chemical absorbent to contain the material.[1]
-
Collect: Carefully sweep or shovel the absorbed material into an appropriate container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Below is a workflow diagram for handling a chemical spill:
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[1]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
In case of eye contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Responsible Disposal: A "Forever Chemical"
This compound is considered a "forever chemical," meaning it is persistent in the environment.[1] Therefore, responsible disposal is critical.
-
Do not discharge into drains or the environment. [1]
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Follow all applicable regional, national, and local laws and regulations for hazardous waste disposal.
Conclusion
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This guide provides the foundational knowledge for handling this compound. Always refer to the specific Safety Data Sheet for the most current and detailed information.
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- 10. airgas.com [airgas.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Fluorine [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
